molecular formula C6H14ClNO2S B3100825 3-(Methylsulfonyl)piperidine hydrochloride CAS No. 1378304-65-4

3-(Methylsulfonyl)piperidine hydrochloride

Cat. No.: B3100825
CAS No.: 1378304-65-4
M. Wt: 199.70
InChI Key: MRLKRLRBGARQIK-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)piperidine hydrochloride (CAS 1378304-65-4) is a functionalized piperidine derivative of high interest in medicinal chemistry and drug discovery. The compound features a methylsulfonyl group attached to the piperidine ring, a modification that imparts significant electronic and steric effects, influencing its physicochemical properties and interactions with biological targets . This scaffold is widely explored as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . In scientific research, piperidine derivatives like this are studied for their potential as scaffolds for central nervous system (CNS) agents, enzyme inhibitors, and receptor modulators . The methylsulfonyl group can participate in hydrogen bonding and other key interactions with biological molecules, such as enzymes and receptors, which can modulate their function . Research into similar sulfonamide-containing piperidine compounds has demonstrated significant biological activities, including antiproliferative effects against various human cancer cell lines, suggesting potential applications in oncology research . The product is provided for research purposes as a chemical building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methylsulfonylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLKRLRBGARQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-(Methylsulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride (CAS: 1378304-65-4 [racemic]) is a high-value saturated heterocyclic building block used extensively in modern drug discovery. Unlike traditional flat aromatic scaffolds, this compound offers significant


 character, enabling the optimization of physicochemical properties such as solubility, lipophilicity (

), and metabolic stability.

This guide provides a comprehensive technical analysis of the compound, detailing its chemical identity, validated synthetic routes, reactivity profiles, and handling protocols. It serves as a definitive reference for integrating this moiety into lead optimization programs.

Chemical Identity & Structural Analysis

The introduction of a sulfone group at the C3 position of the piperidine ring creates a unique electronic environment.[1] The electron-withdrawing nature of the sulfonyl group lowers the


 of the secondary amine relative to unsubstituted piperidine, reducing the risk of hERG channel inhibition often associated with highly basic amines.
Physicochemical Properties
PropertyDataNotes
IUPAC Name 3-(Methylsulfonyl)piperidine hydrochloride
Common Name 3-Mesylpiperidine HClNote: Distinct from O-mesylates
CAS Number 1378304-65-4 (racemic)(S)-isomer: 1234576-82-9; (R)-isomer: 1946010-93-0
Molecular Formula

Free base MW: 163.24; Salt MW: 199.70
Appearance White to off-white crystalline solidHygroscopic
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, Ether
Chirality One stereocenter at C3Available as racemate or enantiopure solids
Predicted

~8.8 - 9.2Lower than piperidine (~11.[2][3]2) due to

-inductive effect of

Synthetic Routes & Process Chemistry

The synthesis of 3-(methylsulfonyl)piperidine hydrochloride is non-trivial due to the need to establish the carbon-sulfur bond on the heterocyclic backbone rather than the nitrogen. The most robust industrial route involves the construction of the pyridine precursor followed by heterogeneous catalytic hydrogenation.

Validated Synthetic Workflow

The synthesis proceeds in three distinct stages:

  • Nucleophilic Aromatic Substitution (

    
    ):  Introduction of the thiomethyl group.
    
  • Oxidation: Conversion of sulfide to sulfone.

  • Reduction: Catalytic hydrogenation of the pyridine ring.[4][5][6][7]

Synthesis Start 3-Bromopyridine Step1 3-(Methylthio)pyridine Start->Step1 NaSMe, DMF 100°C Step2 3-(Methylsulfonyl)pyridine Step1->Step2 mCPBA or H2O2/NaWO4 DCM/Water Step3 3-(Methylsulfonyl)piperidine (Free Base) Step2->Step3 H2, PtO2 or Rh/C AcOH, 50 psi Final 3-(Methylsulfonyl)piperidine Hydrochloride Step3->Final HCl in Dioxane/Et2O

Figure 1: Step-wise synthetic pathway from 3-bromopyridine to the target hydrochloride salt.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Methylsulfonyl)pyridine (Precursor)

  • Reagents: 3-Bromopyridine, Sodium methanesulfinate (

    
    ), CuI (Catalyst), L-Proline (Ligand), DMSO.
    
  • Mechanism: Copper-catalyzed coupling allows direct formation of the sulfone without the sulfide oxidation step, improving atom economy.

  • Procedure:

    • Charge a reactor with 3-bromopyridine (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and L-Proline (0.2 eq) in DMSO.

    • Heat to 90-100°C under

      
       for 16 hours.
      
    • Workup: Dilute with water, extract with EtOAc. The product is often crystalline.

Step 2: Hydrogenation to 3-(Methylsulfonyl)piperidine

  • Reagents: 3-(Methylsulfonyl)pyridine,

    
     (Adam's Catalyst) or 
    
    
    
    , Acetic Acid, Hydrogen gas.
  • Critical Parameter: Pyridine reduction requires acidic media to protonate the nitrogen, activating the ring toward hydride addition.

  • Procedure:

    • Dissolve 3-(methylsulfonyl)pyridine in glacial acetic acid (0.5 M concentration).

    • Add

      
       (5 mol%).
      
    • Hydrogenate in a Parr shaker at 50 psi

      
       at room temperature for 12-24 hours.
      
    • Filtration: Filter catalyst over Celite carefully (pyrophoric risk).

    • Isolation: Concentrate acetic acid. Basify residue with 2N NaOH to pH > 12 and extract with DCM. Note: The sulfone is polar; multiple extractions are required.

Step 3: Salt Formation

  • Dissolve the free base oil in dry diethyl ether or dioxane.

  • Add 4M HCl in dioxane dropwise at 0°C.

  • Collect the white precipitate by filtration under inert atmosphere (hygroscopic).

Reactivity Profile & Medicinal Chemistry Utility

Functionalization Logic

The secondary amine at position 1 is the primary handle for derivatization. The sulfone at position 3 is chemically inert under standard coupling conditions but exerts a strong stereoelectronic influence.

Reactivity Center 3-(Methylsulfonyl)piperidine (Core Scaffold) Rxn1 Amide Coupling (EDC/HOBt) Center->Rxn1 Rxn2 Reductive Amination (NaBH(OAc)3) Center->Rxn2 Rxn3 SNAr / Buchwald (Ar-X, Pd) Center->Rxn3 Product1 Amides (Stable, Polar) Rxn1->Product1 Product2 Tertiary Amines (Modulated Basicity) Rxn2->Product2 Product3 N-Aryl Piperidines (Kinase Inhibitors) Rxn3->Product3

Figure 2: Primary derivatization pathways for medicinal chemistry applications.

Strategic Application in Drug Design
  • Metabolic Blocking: The C3 position of piperidine is a common "soft spot" for oxidative metabolism (cytochrome P450 hydroxylation). Substitution with a metabolically stable sulfone blocks this site, extending half-life (

    
    ).
    
  • Lipophilicity Tuning: The sulfone group is a hydrogen bond acceptor but not a donor. It lowers

    
     significantly compared to a methyl or phenyl group, improving aqueous solubility without introducing acidic protons.
    
  • Chiral Vector: The enantiomers ((R) and (S)) project the sulfone group into distinct regions of the binding pocket, allowing for precise probing of protein-ligand interactions.

Analytical Characterization

To ensure the integrity of the building block, the following analytical signals should be verified.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.6 - 3.4 (m, 2H, 
      
      
      
      ), 3.1 (s, 3H,
      
      
      ), 3.0 - 2.8 (m, 2H,
      
      
      ), 2.2 - 1.6 (m, 4H, Ring
      
      
      ).
    • Diagnostic Signal: The singlet methyl peak at ~3.0-3.1 ppm is characteristic of the methylsulfonyl group.

  • Mass Spectrometry (ESI+):

    • 
       (Free Base).
      
  • Chiral HPLC:

    • Separation of enantiomers typically requires polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) using mixtures of Hexane/IPA/Diethylamine.

Handling, Stability, & Safety

Safety Profile
  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Signal Word: Warning.

  • Hazard: The HCl salt is acidic and an irritant to mucous membranes. Avoid inhalation of dust.

Storage & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic . It must be stored in a desiccator or a tightly sealed container under inert gas (Argon/Nitrogen).

  • Shelf Life: Stable for >2 years if stored at -20°C and protected from moisture.

  • Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine).

References

  • Synthesis of Piperidine Derivatives

    • Title: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide C
    • Source: University of Liverpool Repository.
    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: 3-(Methylsulfonyl)piperidine hydrochloride Product Page.

    • Source: Sigma-Aldrich / Merck.
  • Medicinal Chemistry Applications

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[8]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Enantioselective Synthesis

    • Title: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.[6]

    • Source: AIR Unimi (University of Milan).
    • URL:[Link]

Sources

3-(Methylsulfonyl)piperidine Hydrochloride: A Critical Building Block for Solubility Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1378304-65-4 Formula: C₆H₁₄ClNO₂S Molecular Weight: 199.70 g/mol []

Executive Summary

In the landscape of modern medicinal chemistry, 3-(Methylsulfonyl)piperidine hydrochloride (CAS 1378304-65-4) has emerged as a high-value building block, particularly for Fragment-Based Drug Discovery (FBDD). Unlike its N-sulfonyl analogs, this C-sulfonyl heterocycle offers a unique vector for introducing polarity without compromising the basicity of the piperidine nitrogen. This guide details the chemical profile, synthetic pathways, and strategic applications of this compound, emphasizing its role in modulating lipophilicity (LogP) and metabolic stability in clinical candidates.[2][3]

Chemical Identity & Characterization

This compound is the hydrochloride salt of 3-(methylsulfonyl)piperidine.[][5][6] It is distinct from the more common sulfonamides (where the sulfonyl group is attached to the nitrogen). The C3-positioning of the sulfone group creates a chiral center, though the CAS 1378304-65-4 typically refers to the racemic mixture unless specified as (R)- or (S)-.

Key Properties Table
PropertyDataContext
CAS Number 1378304-65-4Unique identifier for the HCl salt.[][][6]
Free Base CAS Not widely listedOften handled in situ or as the salt for stability.
SMILES CS(=O)(=O)C1CCCNC1.ClDefines the C-sulfonyl connectivity.[5]
Appearance White to off-white solidTypical for piperidine HCl salts.
Solubility High in Water, DMSO, MethanolThe sulfone and amine salt make it highly polar.
Hygroscopicity Moderate to HighHCl salts of secondary amines are prone to moisture uptake.
Acidity (pKa) ~9-10 (Piperidine NH)The sulfone is electron-withdrawing, slightly lowering the pKa of the NH compared to unsubstituted piperidine.

Synthetic Pathways: The "Pyridine Route"

A common misconception in the synthesis of sulfonyl-piperidines is the direct reaction of piperidine with methanesulfonyl chloride. This is incorrect for this target. That reaction yields N-(methylsulfonyl)piperidine (a sulfonamide).

To install the sulfonyl group at the C3 position , a more sophisticated approach is required. The most robust industrial route leverages the reactivity of the pyridine ring followed by reduction.

Preferred Synthetic Protocol (The Pyridine Reduction Strategy)

This route avoids the need for N-protection/deprotection steps and utilizes the natural electrophilicity of 3-bromopyridine.

  • Nucleophilic Substitution: 3-Bromopyridine is reacted with sodium thiomethoxide (NaSMe) in a polar aprotic solvent (e.g., DMF or NMP) at elevated temperatures to yield 3-(methylthio)pyridine .

  • Oxidation: The sulfide is oxidized to the sulfone using m-chloroperbenzoic acid (m-CPBA) or Oxone®. This yields 3-(methylsulfonyl)pyridine .

  • Catalytic Hydrogenation: The pyridine ring is reduced to the piperidine ring using heterogeneous catalysis (e.g., PtO₂ or Rh/C) under high-pressure hydrogen in acidic media (HCl/MeOH).

  • Salt Formation: The final hydrochloride salt crystallizes directly from the reaction mixture or upon addition of ethereal HCl.

Synthetic Workflow Diagram

SynthesisRoute Start 3-Bromopyridine Step1 Step 1: Nucleophilic Aromatic Substitution (NaSMe, DMF, 100°C) Start->Step1 Inter1 3-(Methylthio)pyridine Step1->Inter1 Step2 Step 2: Oxidation (m-CPBA or Oxone) Inter1->Step2 Inter2 3-(Methylsulfonyl)pyridine Step2->Inter2 Step3 Step 3: Hydrogenation & Salt Formation (H2, PtO2, HCl/MeOH) Inter2->Step3 End 3-(Methylsulfonyl)piperidine HCl (CAS 1378304-65-4) Step3->End

Caption: The "Pyridine Route" ensures regiospecific installation of the sulfone group at C3 before ring saturation.

Medicinal Chemistry Applications

The 3-(methylsulfonyl)piperidine moiety is a "privileged scaffold" in drug design, often used to optimize the physicochemical properties of lead compounds.

Solubility & Lipophilicity Modulation

The methylsulfonyl group (


) is a potent tool for lowering 

(lipophilicity).
  • Mechanism: The sulfone group is a strong hydrogen bond acceptor (HBA) with zero hydrogen bond donors (HBD). It introduces polarity without introducing a basic center (unlike an extra amine) or an acidic center (unlike a carboxylic acid).

  • Result: Incorporating this fragment can increase aqueous solubility by 10-100 fold compared to a phenyl or alkyl analog.

Metabolic Stability

Sulfones are generally metabolically inert.

  • Unlike sulfides (which can be oxidized to sulfoxides/sulfones) or sulfoxides (which are chiral and can be reduced or further oxidized), the sulfone is the terminal oxidation state.

  • This prevents "metabolic switching" and simplifies the pharmacokinetic (PK) profile of the drug candidate.

Strategic Application in FBDD

FBDD_Logic cluster_benefits Key Advantages Lead Hydrophobic Lead Compound (Poor Solubility, High LogP) Strategy Strategy: Append Polar Solubilizing Group Lead->Strategy Choice Selection: 3-(Methylsulfonyl)piperidine Strategy->Choice Ben1 Reduced LogP (Better Solubility) Choice->Ben1 Ben2 Maintained Basicity (Piperidine NH available for coupling) Choice->Ben2 Ben3 Metabolic Stability (No S-oxidation) Choice->Ben3

Caption: Strategic rationale for selecting 3-(methylsulfonyl)piperidine in lead optimization.

Handling, Safety, and Quality Control

Safety Profile (GHS Classification)

Based on standard safety data for piperidine derivatives:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) to prevent the formation of a sticky gum.

  • Reconstitution: When using in synthesis, the free base can be liberated in situ by adding a tertiary base (e.g., TEA, DIPEA) to the reaction mixture. Do not store the free base for long periods as it may absorb CO₂ from the air.

  • Analysis:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the methylsulfonyl group at

      
       ppm and the broad singlet of the ammonium protons (
      
      
      
      ) at
      
      
      ppm.
    • Mass Spectrometry: ESI+ should show the parent ion

      
       (Free base mass).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9836644: Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride. Retrieved from [Link](Note: Used for structural verification of related sulfonyl piperidines).

  • Laval, S., et al. (2014). "General procedure for the reduction of dinitriles to piperidines." Tetrahedron, 70(4), 975-983. (Foundational reference for piperidine ring synthesis methodologies).
  • Namiki Shoji Co., Ltd. Application of Methylsulfone in Drug Discovery. Retrieved from [Link](Whitepaper on the metabolic advantages of methylsulfone groups).

Sources

3-(Methylsulfonyl)piperidine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Methylsulfonyl)piperidine hydrochloride: Chemical Identity, Synthesis, and Pharmaceutical Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride is a specialized heterocyclic building block used extensively in modern medicinal chemistry. Characterized by a saturated nitrogen heterocycle (piperidine) substituted with a polar, electron-withdrawing sulfone group at the 3-position, it serves as a critical scaffold for introducing "3D-character" and metabolic stability into drug candidates. Unlike flat aromatic rings, this sp³-rich fragment offers specific vectorality for substituent placement, making it valuable in Fragment-Based Drug Discovery (FBDD) and the optimization of physicochemical properties (e.g., lowering logD while maintaining polarity).

Chemical Identity & Core Metrics

The following data establishes the precise chemical definition of the compound. Researchers should note the distinction between the free base and the hydrochloride salt, as the latter is the standard commercial form due to enhanced stability.

PropertyDataNotes
Compound Name 3-(Methylsulfonyl)piperidine hydrochloride
CAS Number 1378304-65-4 Commercially referenced identifier
Molecular Formula C₆H₁₄ClNO₂S HCl Salt
Formula (Free Base) C₆H₁₃NO₂SUsed for stoichiometry in coupling
Molecular Weight 199.70 g/mol HCl Salt
MW (Free Base) 163.24 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane, Et₂O)
SMILES CS(=O)(=O)C1CCCNC1.Cl

Structural Analysis & Physicochemical Logic

Understanding the "why" behind this molecule's use requires analyzing its structural components.

  • The Sulfone (-SO₂Me): A strong hydrogen bond acceptor (HBA) with no hydrogen bond donor (HBD) capability. It is metabolically stable (unlike sulfides which oxidize to sulfoxides/sulfones, or esters which hydrolyze). It exerts a strong electron-withdrawing effect, lowering the pKa of the piperidine nitrogen compared to an unsubstituted piperidine.

  • The Piperidine Ring: Provides a defined 3D geometry (chair conformation). The 3-position substitution creates a chiral center (unless racemic), allowing for stereoselective binding interactions in protein pockets.

  • The Hydrochloride Salt: Protonation of the secondary amine ensures solid-state stability and water solubility, facilitating handling during stock solution preparation.

Diagram 1: Structural & Functional Analysis

G cluster_0 Chemical Structure Components cluster_1 Medicinal Chemistry Utility Sulfone Methylsulfonyl Group (-SO2Me) MetStab Metabolic Stability (Resists CYP oxidation) Sulfone->MetStab Bioisostere for Carbonyl/Ester Solubility Lower LogD (Polarity increase) Sulfone->Solubility High Polarity Piperidine Piperidine Scaffold (sp3 rich) Piperidine->Sulfone C3 Substitution Vector Defined Vectorality (3D orientation) Piperidine->Vector Chair Conformation Amine Secondary Amine (Handle for coupling) Amine->Piperidine Attached

Caption: Functional decomposition of 3-(Methylsulfonyl)piperidine HCl showing how structural features translate to medicinal chemistry properties.

Synthesis & Manufacturing Methodologies

Two primary routes are employed for the synthesis of 3-(methylsulfonyl)piperidine. Route A is preferred for scale-up due to the availability of pyridine precursors.

Route A: Pyridine Hydrogenation (Preferred)

This method involves the catalytic hydrogenation of 3-(methylsulfonyl)pyridine. It is atom-efficient and avoids complex protection/deprotection steps.

  • Precursor: 3-(Methylsulfonyl)pyridine (Commercially available or synthesized via oxidation of 3-(methylthio)pyridine).

  • Hydrogenation: The pyridine ring is reduced using heterogeneous catalysis.

    • Reagents: H₂ (gas), PtO₂ (Adam's catalyst) or Rh/C.

    • Solvent: Acetic acid or Methanol/HCl.

    • Conditions: 3-5 atm H₂, Room Temperature to 50°C.

  • Salt Formation: The crude secondary amine is treated with HCl in dioxane/ether to precipitate the hydrochloride salt.

Route B: Sulfide Oxidation & Deprotection

Used when starting from chiral piperidine pools to maintain stereochemistry.

  • Protection: N-Boc-3-hydroxypiperidine

    
     Mesylate 
    
    
    
    Displacement with NaSMe
    
    
    N-Boc-3-(methylthio)piperidine .
  • Oxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) or Oxone® converts the sulfide to the sulfone.

  • Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM) yields the final hydrochloride salt.

Diagram 2: Synthetic Workflow (Route A)

Synthesis Start Start: 3-(Methylsulfonyl)pyridine Step1 Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Step1 Reduction of Aromatic Ring Inter Intermediate: 3-(Methylsulfonyl)piperidine (Free Base) Step1->Inter Filter Catalyst & Concentrate Step2 Salt Formation (HCl in 1,4-Dioxane) Inter->Step2 Acidification Final Product: 3-(Methylsulfonyl)piperidine HCl Step2->Final Precipitation & Drying

Caption: Industrial synthesis pathway via catalytic hydrogenation of the pyridine precursor.

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

3-(Methylsulfonyl)piperidine is a classic "fragment" used to probe binding pockets.

  • Molecular Weight < 200: Allows for high ligand efficiency (LE).

  • Solubility: The sulfone group ensures the fragment is soluble at high concentrations (mM) required for NMR or X-ray crystallographic screening.

Bioisosterism & Linker Design
  • Amide Replacement: The sulfone moiety can mimic the polarity of an amide carbonyl without the hydrolytic instability.

  • Rigidification: Replacing a flexible chain with the piperidine ring restricts conformational freedom, potentially reducing the entropic penalty of binding to a target protein (e.g., Kinases, GPCRs).

Case Study Context: Kinase Inhibition

In the development of inhibitors for targets like PLK4 or JmjC demethylases , piperidine rings are often used to extend into solvent-exposed regions of the protein. The 3-methylsulfonyl group provides a "handle" that can interact with specific residues (e.g., arginine or lysine) via hydrogen bonding or dipole interactions.

Handling, Safety & Stability

Safety Profile (GHS Classification):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols:

  • Hygroscopicity: The HCl salt attracts moisture. Weigh quickly and store in a desiccator or tightly sealed container.

  • Storage: Store at room temperature (15-25°C) under an inert atmosphere (Nitrogen/Argon) for long-term stability.

  • Reconstitution: Dissolve in water or DMSO for biological assays. Avoid storing aqueous stock solutions for extended periods; prepare fresh or freeze aliquots at -20°C.

Analytical Verification:

  • ¹H NMR (D₂O): Look for the piperidine ring multiplets (approx. 1.5 - 3.5 ppm) and a sharp singlet for the methylsulfonyl group (approx. 3.0 - 3.2 ppm).

  • Mass Spectrometry (ESI+): Expect a parent ion peak of [M+H]⁺ = 164.1 (corresponding to the free base mass + proton).

References

  • Chemical Identity & Vendor Data

    • 3-(Methylsulfonyl)piperidine hydrochloride Product Page. (n.d.). IDEPA/Vertex Search Results. Retrieved from (Referenced for CAS 1378304-65-4 and MW confirmation).

  • Synthetic Methodology (Pyridine Reduction)
  • Medicinal Chemistry Applications

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on sulfone bioisosteres).
    • Cox, O. B., et al. (2022). Exploration of piperidine 3D fragment chemical space. White Rose Research Online. Retrieved from .

  • Safety Data: Safety Data Sheet: Piperidine derivatives. Fisher Scientific / Sigma-Aldrich. (General safety profile for substituted piperidine hydrochlorides).

Technical Guide: Synthesis of 3-(Methylsulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-(Methylsulfonyl)piperidine Hydrochloride Chemical Formula: C₆H₁₃NO₂S[1]·HCl Molecular Weight: 199.70 g/mol (Salt), 163.24 g/mol (Free Base) Core Application: Building block for JAK inhibitors (e.g., Tofacitinib analogs) and CNS-active agents.[1]

Part 1: Executive Summary & Retrosynthetic Analysis

The synthesis of 3-(methylsulfonyl)piperidine hydrochloride presents a classic heterocyclic challenge: installing a polar, electron-withdrawing sulfone group on a saturated nitrogen heterocycle.[1]

While direct functionalization of the piperidine ring is possible, it often suffers from regioselectivity issues or requires expensive chiral starting materials. The most robust, scalable, and atom-economical approach involves the functionalization of the aromatic pyridine precursor followed by catalytic reduction . This method leverages the high reactivity of 3-halopyridines for cross-coupling and the well-established hydrogenation protocols for pyridinium salts.

Retrosynthetic Logic
  • Disconnection: The C3–S bond is stable; the Piperidine ring is the result of reducing a Pyridine ring.

  • Precursor: 3-(Methylsulfonyl)pyridine.[1]

  • Starting Material: 3-Bromopyridine (Commercially available, low cost).[1]

Retrosynthesis Target 3-(Methylsulfonyl)piperidine HCl Intermediate 3-(Methylsulfonyl)pyridine Target->Intermediate Hydrogenation (PtO2, H2, HCl) Start 3-Bromopyridine Intermediate->Start Cu-Catalyzed Sulfonylation

Figure 1: Retrosynthetic analysis showing the transformation from aromatic precursor to saturated salt.

Part 2: Detailed Synthesis Pathways

Route A: The "Industrial" Pyridine Reduction Pathway (Recommended)

This route is preferred for scale-up due to lower raw material costs and fewer steps compared to chiral pool manipulations.

Step 1: Synthesis of 3-(Methylsulfonyl)pyridine

Traditionally, this involved a two-step process (S_NAr with thiomethoxide followed by oxidation).[1] However, modern Cu-catalyzed coupling allows for a direct one-step synthesis using sodium methanesulfinate.[1]

  • Reagents: 3-Bromopyridine, Sodium Methanesulfinate (MeSO₂Na), CuI (Catalyst), L-Proline (Ligand), NaOH, DMSO.[1]

  • Mechanism: Copper(I)-catalyzed nucleophilic aromatic substitution (Ullmann-type coupling).[1]

Protocol:

  • Charge a reaction vessel with 3-Bromopyridine (1.0 eq), Sodium Methanesulfinate (1.2 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

  • Add NaOH (0.2 eq) and DMSO (5 vol).

  • Heat the mixture to 90–100°C under an argon atmosphere for 12–16 hours.

  • Work-up: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMSO.[1]

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (EtOAc/Hexane).[1]

  • Yield Target: 80–90%.

Step 2: Catalytic Hydrogenation to Piperidine HCl

Reducing the pyridine ring while preserving the sulfone requires specific conditions. Sulfones are generally stable to hydrogenation, unlike sulfoxides.

  • Reagents: 3-(Methylsulfonyl)pyridine, PtO₂ (Adams' Catalyst), Conc.[1] HCl, Ethanol or Acetic Acid, H₂ (gas).[1]

  • Critical Insight: Conducting the reaction in acidic media (HCl) protonates the pyridine nitrogen, activating the ring toward reduction and preventing catalyst poisoning by the generated amine. It directly yields the hydrochloride salt.

Protocol:

  • Dissolve 3-(Methylsulfonyl)pyridine (1.0 eq) in Ethanol (10 vol) containing Conc. HCl (1.1 eq).

  • Add PtO₂ (5 wt% loading).[1][2] Note: Pd/C can be used but often requires higher pressures (50+ bar) and temperatures.[1]

  • Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure at 40–50°C for 12 hours.

  • Work-up: Filter the catalyst through Celite (Caution: PtO₂ is pyrophoric).

  • Concentrate the filtrate to dryness.

  • Crystallization: Triturate the residue with Acetone or Ether to obtain the white crystalline solid.

Route B: The "Stereoselective" Hydroxypiperidine Pathway

If a specific enantiomer (e.g., (3S)-3-(methylsulfonyl)piperidine) is required, start from chiral 3-hydroxypiperidine.[1]

  • Protection: React (3R)-3-hydroxypiperidine with Boc₂O.

  • Activation: Mesylate the alcohol (MsCl, Et₃N) to form the leaving group.

  • Displacement: React with Sodium Methanethiolate (NaSMe) .[1]

    • Note: This proceeds via S_N2, causing inversion of configuration (R → S).

  • Oxidation: Oxidize the sulfide to sulfone using mCPBA or Oxone .

  • Deprotection: Remove Boc group with 4M HCl in Dioxane.

Part 3: Visualization of Reaction Workflow

SynthesisPathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrogenation & Salt Formation SM 3-Bromopyridine (C5H4BrN) Inter 3-(Methylsulfonyl)pyridine (C6H7NO2S) SM->Inter Cu-Catalysis Reagents1 MeSO2Na, CuI L-Proline, DMSO 90°C Reagents1->SM Final 3-(Methylsulfonyl)piperidine HCl (C6H13NO2S·HCl) Inter->Final Reduction Reagents2 H2 (5 bar), PtO2 HCl, EtOH

Figure 2: Step-wise reaction scheme for the synthesis of 3-(Methylsulfonyl)piperidine HCl.

Part 4: Critical Process Parameters (CPPs) & Data

ParameterRoute A (Pyridine)Route B (Piperidine)Impact on Quality
Atom Economy HighLow (Protect/Deprotect)Route A is greener and cheaper.[1]
Stereocontrol Racemic (unless chiral separation used)High (Start from Chiral Pool)Route B is essential for asymmetric synthesis.[1]
Impurity Risk Sulfoxide (incomplete oxidation if using sulfide route)Enantiomeric excess erosionSulfoxides are difficult to separate from sulfones.[1]
Safety H₂ Pressure, Pyrophoric CatalystmCPBA (Shock sensitive)Hydrogenation requires rated pressure vessels.[1]
Analytical Validation
  • ¹H NMR (D₂O): Look for the disappearance of aromatic protons (7.0–9.0 ppm) and the appearance of piperidine multiplets (1.5–3.5 ppm). The methyl sulfone singlet typically appears around 3.0–3.1 ppm .

  • Mass Spec (ESI+): m/z = 164.07 [M+H]⁺ (Free base).[1]

Part 5: References

  • Direct Sulfonylation of Aryl Halides:

    • Title: Copper-Catalyzed Synthesis of Aryl Sulfones from Aryl Halides and Sodium Sulfinates.[1]

    • Source:Organic Letters, 2013, 15(7), 1596–1599.[1]

    • URL:[Link][1]

  • Pyridine Hydrogenation Protocols:

    • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.[2][3]

    • Source:Asian Journal of Chemistry, 2015, 27(12).[1]

    • URL:[Link][1]

  • General Piperidine Functionalization:

    • Title: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.[1][4]

    • Source:ChemRxiv, 2023.[1]

    • URL:[Link][1][5]

Sources

Technical Guide: Solubility Profile & Handling of 3-(Methylsulfonyl)piperidine Hydrochloride

[1][2][3][4][5][6]

Part 1: Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride (CAS 1378304-65-4) is a high-value heterocyclic building block, frequently employed in the synthesis of JAK inhibitors and GPCR ligands.[1][2][3][4][5][6] Its structural duality—possessing both a highly polar sulfone group and an ionic piperidinium core—creates a specific "solubility paradox" that challenges standard organic synthesis workflows.[2][3][4][5][6][7]

While the hydrochloride salt ensures stability during storage, it renders the molecule insoluble in many standard organic reaction media (e.g., Toluene, Ether, pure Dichloromethane).[2][3][4][6][7] Successful utilization of this intermediate requires a precise understanding of its Solubility Switch : the transition from the hydrophilic salt form to the lipophilic free base.[2][4][5][6][7] This guide provides the solubility landscape, operational protocols, and decision frameworks necessary to handle this compound effectively.

Part 2: Physicochemical Profile[2][3][5][6][8]

To predict solubility behavior, we must deconstruct the molecule into its interacting pharmacophores.[2][3][4][5][6][7]

Structural Analysis[2][3][4][5][7]
  • Piperidine Ring: A six-membered saturated heterocycle.[1][2][3][4][5][6][7][8][9] In isolation, it is lipophilic.[2][3][4][5][6][7]

  • 3-Methylsulfonyl Group (Mesyl): A strong electron-withdrawing group (EWG) and hydrogen bond acceptor.[1][2][3][4][5][6][7] It adds significant polarity (

    
     shift ~ -1.[1][2][3][4][5][6][7]5) compared to a methyl group.[2][3][4][5][6][7]
    
  • Hydrochloride Salt (HCl): The protonation of the secondary amine creates a cationic center (

    
    ) paired with a chloride anion.[2][3][4][5][6][7] This lattice energy dominates the physical state, resulting in a high-melting solid that demands high-dielectric solvents for dissolution.[1][2][3][4][5][6][7]
    
The Solubility Landscape

The following table categorizes solvent compatibility based on the Salt Form (HCl). Note that solubility flips dramatically upon neutralization (Free Base).[2][3][4][5][6][7]

Solvent ClassRepresentative SolventsSolubility (HCl Salt)Operational Notes
Protic Polar Water, Methanol, EthanolHigh Ideal for storage solutions and initial dissolution.[1][2][3][4][5][6][7] Methanol is the preferred co-solvent for transfers.[2][3][4][5][6][7]
Aprotic Polar DMSO, DMF, DMAcHigh Excellent for

and high-temp couplings.[1][2][3][4][5][6][7] Difficult to remove post-reaction.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate The salt often forms a suspension.[2][3][4][5][6][7] Requires a base (e.g., TEA, DIPEA) to solubilize via in situ free-basing.[2][3][4][6][7]
Ethers THF, Diethyl Ether, MTBEVery Low Used as "Anti-solvents" to precipitate the salt during purification.[2][3][4][5][6][7]
Hydrocarbons Hexane, Toluene, HeptaneInsoluble Strictly non-interacting.[2][3][4][5][6][7] Useful for washing away non-polar impurities.[2][3][4][5][6][7]

Part 3: Operational Protocols

Protocol A: The "Solubility Switch" (Free-Basing)

For most organic transformations (e.g., amide coupling, reductive amination), the piperidine nitrogen must be nucleophilic.[2][3][4][6][7] This requires breaking the HCl salt lattice.[2][3][4][5][6][7]

Context: You need to react 3-(methylsulfonyl)piperidine HCl with an acyl chloride in DCM, but the starting material is a solid suspension.

Methodology:

  • Suspension: Suspend the HCl salt in DCM (approx. 10 mL/g).

  • Activation: Add 2.5 - 3.0 equivalents of an organic base (Diisopropylethylamine [DIPEA] or Triethylamine [TEA]).[2][3][4][5][6][7]

  • The Switch: Upon addition, the mixture will clarify as the

    
     converts to the soluble 
    
    
    free base and the lipophilic ammonium salt of the base.[2][3][4][5][6][7]
  • Verification: A clear solution indicates the amine is now reactive and available for the electrophile.[2][3][4][5][6][7]

Protocol B: Purification via Anti-Solvent Precipitation

Because the sulfone group makes the free base relatively polar, standard silica chromatography can be difficult (streaking).[3][4][6][7] Recrystallization of the salt is often superior.[2][3][4][5][6][7]

Methodology:

  • Dissolution: Dissolve the crude material in a minimum volume of hot Methanol or Ethanol.[2][3][4][5][6][7]

  • Precipitation: Slowly add Diethyl Ether or MTBE (ratio 1:5 relative to alcohol) while stirring.

  • Crystallization: Cool to 0°C. The highly polar HCl salt will crystallize out, leaving non-polar impurities in the mother liquor.[2][3][4][5][6][7]

Part 4: Visualization & Logic[2][3][6][7]

Workflow: Selecting the Right Solvent System

The following decision tree guides the researcher through solvent selection based on the intended application (Reaction vs. Analysis).

SolubilityLogicStartStart: 3-(Methylsulfonyl)piperidine HClGoalWhat is the Goal?Start->GoalAnalysisAnalysis (NMR/LCMS)Goal->AnalysisCharacterizationSynthesisChemical SynthesisGoal->SynthesisReactionSolvent1Use D2O, DMSO-d6, or MeODAnalysis->Solvent1RxnTypeReaction Type?Synthesis->RxnTypeNuAttackNucleophilic Attack(Amide coupling, SNAr)RxnType->NuAttackStandardHighTempHigh Temp / MicrowaveRxnType->HighTempDifficultDCM_BaseDCM + DIPEA(In-situ Free Base)NuAttack->DCM_BaseSolubility SwitchDMF_DMSODMF or DMSO(High Solubility)HighTemp->DMF_DMSOThermal Stability

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate analytical endpoints; Blue/Red nodes indicate synthetic pathways.

Part 5: Scientific Grounding & Causality[2][3][6][7]

Why does the Sulfone Group matter?

The methylsulfonyl group (

23456734567
  • Impact on Chromatography: The free base of 3-(methylsulfonyl)piperidine is much more polar than piperidine.[1][2][3][4][5][6][7] It often requires adding 1-5% Triethylamine or Ammonia to the eluent (DCM:MeOH) to prevent peak tailing on silica gel.[1][2][3][4][5][6][7]

  • Impact on Solubility: Even as a free base, it may not be fully soluble in pure Hexane or Heptane, unlike simple alkyl-piperidines.[1][2][3][5][6][7]

Self-Validating Protocol: The "Cloud Point" Test

To verify if you have successfully generated the free base during extraction:

  • Take an aliquot of your organic layer (e.g., DCM).[2][3][4][5][6][7]

  • Add an equal volume of Hexane.

  • Observation:

    • Precipitate forms: You likely still have some salt or the free base is too polar (oiling out).[2][3][4][5][6][7]

    • Clear solution: You have a stable lipophilic free base.[2][3][4][5][6][7]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9836644, Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride. Retrieved from [Link][1][2][3][4][5][6]

Technical Monograph: 3-(Methylsulfonyl)piperidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride (CAS 1354949-03-7) is a specialized heterocyclic building block utilized in the optimization of lead compounds for pharmaceutical development. Unlike the ubiquitous 4-substituted piperidines, the 3-substituted isomer offers a distinct geometric vector ("meta-like" substitution) that allows medicinal chemists to probe unique regions of a binding pocket.

This scaffold is primarily valued for its methylsulfonyl (


)  moiety—a polar, metabolically stable, and non-basic functional group.[1] When incorporated into drug candidates, this motif modulates lipophilicity (

), reduces metabolic clearance (by blocking oxidative hot-spots), and provides hydrogen-bond acceptor sites without introducing additional basicity.[1]

This guide details the structural properties, medicinal chemistry rationale, biological applications (specifically in JAK kinase and GPCR modulation), and validated synthetic protocols for this scaffold.[1]

Chemical Architecture & Pharmacophore Analysis

Structural Properties

The core structure consists of a saturated piperidine ring with a methylsulfonyl group at the C3 position.[1][2] As a hydrochloride salt, the secondary amine is protonated, rendering the solid stable and water-soluble.[1]

PropertyValue / Description
Molecular Formula

Molecular Weight 199.69 g/mol (Salt) / 163.24 g/mol (Free Base)
H-Bond Donors 1 (Amine NH, in free base form)
H-Bond Acceptors 2 (Sulfonyl Oxygens)
Chirality Contains one chiral center at C3.[1][3][4][5][6][7] Often used as a racemate in early discovery, but enantiopure forms ((R) or (S)) are critical for late-stage affinity optimization.[1]
Electronic Effect The sulfone is strongly electron-withdrawing (

), reducing the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11 vs ~9-10).
Conformational Bias

The piperidine ring predominantly adopts a chair conformation.[1] The bulky methylsulfonyl group prefers the equatorial position to minimize 1,3-diaxial interactions.[1] However, the energy barrier between axial and equatorial conformers is surmountable, allowing the group to adapt to restricted binding pockets.[1]

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the key interaction points of the scaffold when bound to a protein target.[1]

Pharmacophore Piperidine Piperidine Core (Scaffold) NH Secondary Amine (NH) (H-Bond Donor/Cationic) Piperidine->NH Basic Center Vector 3-Position Vector (Geometric Control) Piperidine->Vector Substitution Target_Asp Target_Asp NH->Target_Asp Ionic Interaction (e.g., Asp/Glu residues) SO2 Sulfonyl Group (SO2Me) (H-Bond Acceptor x2) Target_Backbone Target_Backbone SO2->Target_Backbone H-Bonding (Backbone Amides) Vector->SO2 Polar Motif

Figure 1: Pharmacophore map highlighting the dual role of the amine (ionic anchoring) and the sulfone (hydrogen bonding).[1]

Medicinal Chemistry Rationale

Why select 3-(methylsulfonyl)piperidine over other heterocycles?

  • Metabolic Blocking: Alkyl chains are prone to CYP450-mediated oxidation (hydroxylation).[1] Replacing a methylene or methyl group with a sulfone "caps" this metabolic soft spot, as the sulfur is already fully oxidized.[1]

  • Solubility Enhancement: The sulfonyl group is highly polar.[1] Introducing this scaffold can lower the

    
     of a lipophilic lead compound by 1–2 units, significantly improving aqueous solubility and oral bioavailability.[1]
    
  • Bioisosterism: The methylsulfonyl group is often used as a non-ionizable bioisostere for a carbonyl or amide group, maintaining polarity without the hydrolytic instability of amides.[1]

  • Positional Isomerism: While 4-substituted piperidines are common (linear vector), the 3-substituted isomer creates a "kinked" geometry.[1] This is crucial for accessing side pockets in enzymes like Janus Kinases (JAK) or GPCRs where linear ligands clash with steric walls.[1]

Biological Applications & Case Studies

Janus Kinase (JAK) Inhibitors

The JAK family (JAK1, JAK2, JAK3, TYK2) are tyrosine kinases central to cytokine signaling.[1][8][9]

  • Relevance: Tofacitinib (Xeljanz) utilizes a piperidine ring (specifically 3-aminopiperidine-derived).[1][10]

  • Application: In "next-generation" selective JAK inhibitors, the 3-(methylsulfonyl)piperidine moiety is employed to induce specific selectivity profiles.[1] The sulfone oxygen can form water-mediated hydrogen bonds with the kinase hinge region or the solvent-exposed front, distinct from the ATP-binding pocket.[1]

  • Mechanism: The piperidine nitrogen typically acts as the attachment point to the central heteroaromatic scaffold (e.g., pyrrolopyrimidine), while the sulfone extends into the solvent, tuning physicochemical properties.[1]

GPR119 Agonists (Metabolic Disease)

GPR119 is a target for type 2 diabetes.[1]

  • Application: Agonists often require a polar head group to mimic the endogenous lipid ligands. 3-Sulfonyl piperidines have been identified in SAR screens as potent polar caps that maintain activity while reducing lipophilicity compared to carbamates.[1]

Antimicrobial Agents

Recent studies (e.g., Asian Journal of Chemistry, 2025) indicate that sulfonyl-piperidine carboxamides exhibit moderate to good activity against Gram-positive and Gram-negative bacteria.[1][5] The sulfonyl group is critical here; analogs without it (or with simple alkyls) often lose potency, suggesting a specific H-bond interaction in the bacterial target (likely Mur ligases or similar enzymes).[1]

Synthesis & Experimental Protocols

The synthesis of 3-(methylsulfonyl)piperidine hydrochloride is non-trivial due to the need to control the oxidation state of the sulfur and the reduction of the ring.

Validated Synthetic Route (The "Pyridine Reduction" Method)

This is the most robust route for scale-up, avoiding the handling of unstable piperidine intermediates.[1]

Synthesis SM 3-Bromopyridine Int1 3-(Methylthio)pyridine SM->Int1 Nucleophilic Aromatic Substitution Int2 3-(Methylsulfonyl)pyridine Int1->Int2 Oxidation Step1 NaSMe, DMF 100°C Product 3-(Methylsulfonyl)piperidine HCl Int2->Product Hydrogenation (Ring Reduction) Step2 mCPBA or H2O2/Na2WO4 DCM or Water Step3 H2, PtO2 or Pd/C HCl/MeOH, 50 psi

Figure 2: Step-wise synthesis from commercially available 3-bromopyridine.

Detailed Protocol: Hydrogenation of 3-(Methylsulfonyl)pyridine

Objective: Conversion of the aromatic pyridine precursor to the saturated piperidine HCl salt.

Reagents:

  • 3-(Methylsulfonyl)pyridine (1.0 eq)[1]

  • Platinum(IV) oxide (

    
    , Adams' catalyst) (5 mol%) or 
    
    
    
    [1]
  • Methanol (0.1 M concentration)[1]

  • Concentrated HCl (1.1 eq)[1]

  • Hydrogen gas (

    
    )[1]
    

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3-(methylsulfonyl)pyridine in Methanol.

  • Acidification: Add concentrated HCl (1.1 eq) cautiously. Note: Acidic conditions are required to prevent catalyst poisoning by the amine product and to facilitate the reduction of the pyridine ring.

  • Catalyst Addition: Under an inert atmosphere (

    
    ), add 
    
    
    
    (5 wt% loading).[1]
  • Hydrogenation: Seal the reactor, purge with

    
     (3x), then charge with 
    
    
    
    to 50 psi (3.5 bar). Stir vigorously at 40–50°C for 12–24 hours.
  • Monitoring: Monitor reaction progress by LC-MS (Target mass:

    
    ).
    
  • Workup: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst). Rinse with Methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Yield: Typically 85–95%.[1] Characterization:

  • 1H NMR (DMSO-d6):

    
     9.2 (br s, 2H, NH2+), 3.4–3.6 (m, 2H), 3.0 (s, 3H, SO2Me), 2.9–3.1 (m, 2H), 1.9–2.1 (m, 2H), 1.6–1.8 (m, 2H).[1]
    

References

  • BenchChem. "3-(Methylsulfonyl)piperidine: Properties and Applications."[1] BenchChem Database.[1] Accessed Oct 2023.[1] Link[1]

  • Jagtap, S. J., & K., P. (2025).[1][5] "Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives." Asian Journal of Chemistry, 37(6).[1][5] Link

  • Incyte Corporation. (2023).[1] "JAK2 Inhibitor Patent US11661422."[1][3] BindingDB Record BDBM604287.[1][3] Link

  • Sigma-Aldrich. "3-[(Methylsulfonyl)methyl]piperidine hydrochloride Product Sheet." Link

  • Madácsi, R., et al. (2013).[1][11] "Aromatic sulfonamides containing a condensed piperidine moiety as potential oxidative stress-inducing anticancer agents."[1][11] Medicinal Chemistry, 9(7), 911-919.[1][11] Link

  • Semenov, B. B., et al. (2023).[1] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. Link[1]

Sources

The Strategic deployment of 3-(Methylsulfonyl)piperidine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(methylsulfonyl)piperidine hydrochloride scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of its strategic application in drug discovery and development. We will explore the synergistic interplay between the piperidine ring and the methylsulfonyl group, which imparts favorable physicochemical and pharmacokinetic properties to drug candidates. This guide will detail the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this scaffold, supported by experimental protocols and case studies. For researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource for leveraging the 3-(methylsulfonyl)piperidine core in the design of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, with its saturated heterocyclic structure offering a versatile three-dimensional framework for molecular design.[1][2] When combined with the strongly electron-withdrawing and metabolically stable methylsulfonyl group, the resulting 3-(methylsulfonyl)piperidine scaffold presents a unique combination of properties that medicinal chemists can exploit to address various challenges in drug development. This guide will dissect the individual contributions of these two key components and illuminate their combined impact on biological activity and drug-like properties.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of many approved drugs.[2][3] Its prevalence is due to its ability to:

  • Introduce a basic center: The nitrogen atom can be protonated at physiological pH, enabling ionic interactions with biological targets and improving aqueous solubility.

  • Provide a 3D scaffold: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, facilitating optimal binding to target proteins.[3]

  • Modulate lipophilicity: The piperidine ring itself is lipophilic, but its basicity and potential for substitution allow for fine-tuning of the overall lipophilicity of a molecule.[4]

The methylsulfonyl group, on the other hand, offers a distinct set of advantageous properties:

  • Hydrogen bond acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, contributing to target binding affinity.[5]

  • Metabolic stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[6]

  • Modulation of physicochemical properties: The strong electron-withdrawing nature of the sulfonyl group can influence the pKa of nearby functional groups and enhance the polarity of a molecule.

The combination of these two moieties in the 3-(methylsulfonyl)piperidine scaffold creates a building block with inherent drug-like characteristics, making it an attractive starting point for the design of novel therapeutic agents across a range of disease areas.

Synthesis of 3-(Methylsulfonyl)piperidine Hydrochloride

The synthesis of 3-(methylsulfonyl)piperidine hydrochloride is a critical first step for its utilization in medicinal chemistry. A common and effective method involves the sulfonylation of a suitable piperidine precursor.

A general synthetic approach involves the reaction of 3-aminopiperidine with methanesulfonyl chloride in the presence of a base, followed by hydrochloride salt formation.

Experimental Protocol: Synthesis of 3-(Methylsulfonyl)piperidine Hydrochloride

This protocol outlines a representative synthesis of 3-(methylsulfonyl)piperidine hydrochloride.

Step 1: Sulfonylation of N-Boc-3-aminopiperidine

  • To a solution of N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-(methylsulfonylamino)piperidine.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-3-(methylsulfonylamino)piperidine in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of 3-(methylsulfonylamino)piperidine will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.[7]

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection & Salt Formation N-Boc-3-aminopiperidine N-Boc-3-aminopiperidine Reaction_1 Sulfonylation (DCM, Et3N, 0°C to RT) N-Boc-3-aminopiperidine->Reaction_1 Methanesulfonyl_chloride Methanesulfonyl_chloride Methanesulfonyl_chloride->Reaction_1 N-Boc-3-(methylsulfonylamino)piperidine N-Boc-3-(methylsulfonylamino)piperidine Reaction_1->N-Boc-3-(methylsulfonylamino)piperidine Reaction_2 Boc Deprotection (HCl in Dioxane, RT) N-Boc-3-(methylsulfonylamino)piperidine->Reaction_2 3-(Methylsulfonylamino)piperidine_HCl 3-(Methylsulfonyl)piperidine Hydrochloride Reaction_2->3-(Methylsulfonylamino)piperidine_HCl

Structure-Activity Relationships (SAR) and Molecular Design Principles

The 3-(methylsulfonyl)piperidine scaffold offers multiple points for diversification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. Understanding the SAR of this scaffold is crucial for rational drug design.

Substitution on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key handle for modification. The nature of the substituent at this position can significantly impact target affinity, selectivity, and ADME properties.

  • Alkyl Chains: Small alkyl groups, such as propyl, have been shown to be well-tolerated and can contribute to favorable interactions with hydrophobic pockets of target proteins. For instance, in the dopamine stabilizer OSU-6162, a propyl group at the piperidine nitrogen is a key feature.[1]

  • Aromatic and Heteroaromatic Rings: Introduction of aryl or heteroaryl groups can lead to additional π-π stacking or hydrogen bonding interactions, enhancing potency. However, this can also increase lipophilicity and potential off-target effects.

  • Polar Groups: Incorporation of polar functional groups can improve aqueous solubility and reduce the risk of hERG liability.

Substitution on the Piperidine Ring

Substitution on the carbon atoms of the piperidine ring can influence the conformational preference of the molecule and introduce new interaction points.

  • Stereochemistry: The stereochemistry at the 3-position is often critical for biological activity. The (S)-enantiomer of OSU-6162, for example, is the more active isomer.[1]

  • Additional Substituents: The introduction of other substituents on the piperidine ring can modulate activity and selectivity. For example, hydroxylation can provide an additional hydrogen bonding opportunity.

Modification of the Methylsulfonyl Group

While the methylsulfonyl group itself is often a key pharmacophoric feature, its replacement or modification can be explored in lead optimization.

  • Bioisosteric Replacement: The methylsulfonyl group can be replaced with other hydrogen bond acceptors or polar groups to modulate physicochemical properties.[6] Examples of potential bioisosteres include sulfonamides, amides, and small heterocyclic rings.

  • Aryl Sulfonyl Groups: Replacing the methyl group with an aryl group can introduce further opportunities for interaction with the target protein.

SAR_Diagram cluster_modifications Key Modification Points Scaffold 3-(Methylsulfonyl)piperidine Scaffold N_Substitution Piperidine Nitrogen (R1) - Alkyl, Aryl, Polar groups - Impacts affinity, selectivity, ADME Scaffold->N_Substitution R1 Ring_Substitution Piperidine Ring (R2, R3) - Stereochemistry is crucial - Additional substituents for new interactions Scaffold->Ring_Substitution R2, R3 Sulfonyl_Modification Methylsulfonyl Group (R4) - Bioisosteric replacement - Aryl sulfonyl groups Scaffold->Sulfonyl_Modification R4 Biological_Activity Modulation of Biological Activity N_Substitution->Biological_Activity Ring_Substitution->Biological_Activity Sulfonyl_Modification->Biological_Activity

Therapeutic Applications and Case Studies

The versatility of the 3-(methylsulfonyl)piperidine scaffold has led to its exploration in a variety of therapeutic areas, most notably in the treatment of central nervous system (CNS) disorders.

Case Study: OSU-6162 (PNU-96391) - A Dopamine Stabilizer

OSU-6162, or (S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine, is a well-studied compound that exemplifies the potential of the 3-(methylsulfonyl)piperidine scaffold. It acts as a dopamine D2 receptor antagonist and has been investigated for the treatment of various neurological and psychiatric conditions, including bipolar depression, chronic fatigue syndrome, and stroke.[8]

Compound Target Therapeutic Area Highest Development Phase
OSU-6162Dopamine D2 Receptor AntagonistCNS DisordersPhase II[8]

Mechanism of Action: OSU-6162 is classified as a "dopamine stabilizer," meaning it can modulate dopaminergic neurotransmission, normalizing both hypo- and hyperdopaminergic states.[1] This unique profile suggests its potential to treat a range of conditions with underlying dopamine dysregulation. While it displays a modest in vitro binding affinity for the dopamine D2 receptor, it exhibits high in vivo D2 receptor occupancy.[1]

Clinical Development: OSU-6162 has progressed to Phase II clinical trials for several indications, demonstrating its potential as a therapeutic agent.[8][9] Studies have explored its safety and efficacy in adults with bipolar depression.[9]

Emerging Applications

Beyond its role in CNS drug discovery, the 3-(methylsulfonyl)piperidine scaffold is being investigated in other therapeutic areas:

  • Oncology: The antiproliferative effects of piperidine derivatives containing a methylsulfonyl group have been demonstrated in various cancer cell lines. These compounds can induce apoptosis and cell cycle arrest, suggesting their potential as anticancer agents.[5]

  • Infectious Diseases: The piperidine nucleus is a common feature in many antibacterial and antifungal agents. The incorporation of a methylsulfonyl group can enhance the antimicrobial activity of these compounds.

Pharmacokinetics, Metabolism, and Toxicology (ADMET)

A critical aspect of drug development is the evaluation of a compound's ADMET properties. The 3-(methylsulfonyl)piperidine scaffold generally confers favorable ADMET characteristics.

Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Solubility: The hydrochloride salt form of 3-(methylsulfonyl)piperidine enhances its aqueous solubility, which is beneficial for formulation and oral absorption.

  • Metabolic Stability: The methylsulfonyl group is resistant to metabolic degradation, and the piperidine ring can be functionalized to block sites of metabolism, leading to improved metabolic stability and a longer half-life.[4][6]

  • Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, the ability to cross the BBB is essential. The lipophilicity and hydrogen bonding capacity of 3-(methylsulfonyl)piperidine derivatives can be optimized to achieve adequate BBB penetration.

Toxicology:

In silico and in vitro toxicology studies are crucial to identify potential liabilities early in the drug discovery process. For piperazine-citral sulfonyl derivatives, computational ADMET studies have been used to predict properties like drug-likeness, blood-brain barrier penetration, and potential toxicity.[10] Preliminary in silico ADMET and toxicity studies of some indole derivatives have also been reported.[11]

Future Directions and Conclusion

The 3-(methylsulfonyl)piperidine hydrochloride scaffold has proven to be a valuable building block in medicinal chemistry, offering a unique combination of structural and physicochemical properties that are conducive to the development of novel therapeutics. Its successful application in the development of the dopamine stabilizer OSU-6162 highlights its potential in the CNS space.

Future research in this area will likely focus on:

  • Expansion to New Therapeutic Areas: Exploring the utility of this scaffold in a broader range of diseases, including cancer, inflammation, and infectious diseases.

  • Novel Synthetic Methodologies: Developing more efficient and versatile synthetic routes to access a wider diversity of 3-(methylsulfonyl)piperidine derivatives.

  • Advanced Drug Delivery: Investigating novel formulations and drug delivery systems to optimize the pharmacokinetic and pharmacodynamic properties of drugs containing this scaffold.

References

  • The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl) - ResearchGate. (n.d.). Retrieved from [Link]

  • OSU 6162. (2023, January 20). AdisInsight. Retrieved from [Link]

  • Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride - PrepChem.com. (n.d.). Retrieved from [Link]

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents. (n.d.).
  • Yamazaki, S., et al. (2004). Comparison of prediction methods for in vivo clearance of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, a dopamine D2 receptor antagonist, in humans. Drug Metabolism and Disposition, 32(4), 398-405.
  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). Retrieved from [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Retrieved from [Link]

  • Sahlholm, K., et al. (2013). The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor.
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC. (n.d.). Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, December 19). Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]

  • In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi - MDPI. (2023, June 8). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - ChemRxiv. (n.d.). Retrieved from [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - MDPI. (2022, July 11). Retrieved from [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (2026, January 29). Retrieved from [Link]

  • Exploratory analysis of treatment effect of OSU6162 (OSU) compared to... - ResearchGate. (n.d.). Retrieved from [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • A Study of OSU6162 in Adults with Bipolar Depression to Evaluate Safety and Effectiveness. (2025, December 12). Retrieved from [Link]

  • Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed. (2025, February 12). Retrieved from [Link]

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  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. (n.d.). Retrieved from [Link]

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A Technical Guide to the Chiral Synthesis of 3-(Methylsulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust strategies for the chiral synthesis of 3-(Methylsulfonyl)piperidine hydrochloride, a key building block in modern medicinal chemistry. The piperidine moiety is a privileged scaffold found in numerous pharmaceuticals, and the stereochemical control at the C3 position is often critical for biological activity and selectivity.[1][2] This document moves beyond a simple recitation of procedures to explain the underlying chemical principles and rationale behind strategic decisions in asymmetric synthesis. We detail two primary, field-proven pathways: (A) Classical Diastereomeric Resolution of a racemic mixture and (B) Catalytic Asymmetric Hydrogenation of a prochiral precursor. Each section includes step-by-step protocols, data presentation, and workflow visualizations to provide researchers, chemists, and drug development professionals with a practical and in-depth resource for producing enantiomerically pure 3-(Methylsulfonyl)piperidine hydrochloride.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry, forming the core structure of drugs across various therapeutic areas, including oncology and neuroscience.[1][3][4] The introduction of a chiral center onto the piperidine scaffold can significantly influence a molecule's pharmacological profile, including its potency, selectivity for a biological target, and pharmacokinetic properties.[2] 3-(Methylsulfonyl)piperidine, in particular, serves as a versatile intermediate. The sulfonyl group can act as a hydrogen bond acceptor and its non-ionizable, polar nature can improve physicochemical properties, making its chiral variants highly sought after in drug discovery programs.[5]

However, the development of a general and efficient asymmetric route to enantiomerically enriched 3-substituted piperidines remains a significant challenge.[4][6] This guide aims to provide a detailed examination of viable synthetic strategies to address this challenge for the specific target of 3-(Methylsulfonyl)piperidine hydrochloride.

Strategic Overview: Pathways to Enantiopurity

Achieving an enantiomerically pure final product requires a strategic approach where the key stereochemistry-defining step is carefully planned and executed. We will explore two divergent and industrially relevant strategies.

G cluster_A cluster_B start Common Precursor (e.g., N-Boc-3-piperidone) racemic Racemic N-Boc-3- (Methylsulfonyl)piperidine start->racemic Synthesis of Racemate prochiral Prochiral Tetrahydropyridine Intermediate start->prochiral Synthesis of Prochiral Olefin resolution Strategy A: Diastereomeric Resolution racemic->resolution asymmetric Strategy B: Asymmetric Hydrogenation prochiral->asymmetric salt_formation_A Salt Formation with Chiral Resolving Agent resolution->salt_formation_A hydrogenation Catalytic Asymmetric Hydrogenation asymmetric->hydrogenation separation Diastereomer Separation (Crystallization) salt_formation_A->separation liberation_A Liberation of Free Base separation->liberation_A deprotection N-Boc Deprotection & HCl Salt Formation liberation_A->deprotection hydrogenation->deprotection final_product Enantiopure (R)- or (S)-3- (Methylsulfonyl)piperidine Hydrochloride deprotection->final_product

Figure 1: Divergent strategies for chiral synthesis.

Strategy A: Diastereomeric Resolution of Racemic 3-(Methylsulfonyl)piperidine

This classical approach remains highly valuable due to its robustness and predictability. The core principle involves synthesizing the racemic target compound and then separating the enantiomers by converting them into diastereomeric salts using a chiral resolving agent. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.

Synthesis of Racemic Precursor: N-Boc-3-(Methylsulfonyl)piperidine

The synthesis begins with a commercially available starting material, N-Boc-3-piperidone. The methylsulfonyl group is installed via a two-step sequence involving the addition of a sulfur nucleophile followed by oxidation.

Experimental Protocol:

  • Thiomethylation of N-Boc-3-piperidone:

    • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq).

    • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

    • The intermediate tertiary alcohol is not isolated. The reaction mixture is cooled to 0 °C, and trifluoroacetic anhydride (1.5 eq) is added dropwise.

    • Stir for 2 hours, then quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

    • The resulting crude product, a mixture containing the thiomethyl enol ether, is reduced without further purification using sodium borohydride (NaBH₄, 2.0 eq) in methanol at 0 °C.

    • After 1 hour, the reaction is quenched, and the product, N-Boc-3-(methylthio)piperidine, is isolated and purified by column chromatography.

  • Oxidation to the Sulfone:

    • Dissolve the purified N-Boc-3-(methylthio)piperidine (1.0 eq) in a mixture of methanol and water (3:1).

    • Add Oxone® (potassium peroxymonosulfate, 2.2 eq) portion-wise at 0 °C. The reaction is exothermic and should be controlled.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with sodium sulfite, extract the product into dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

    • The resulting white solid, racemic N-Boc-3-(methylsulfonyl)piperidine, is typically of high purity and can be used directly in the resolution step.

Chiral Resolution

The choice of resolving agent is critical. Di-p-toluoyl-tartaric acid is an effective agent for resolving chiral amines and their derivatives.

Experimental Protocol:

  • Salt Formation:

    • Dissolve racemic N-Boc-3-(methylsulfonyl)piperidine (1.0 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq) in hot methanol.

    • Slowly add the acid solution to the piperidine solution. A precipitate should form upon cooling.

    • Allow the mixture to cool slowly to room temperature and then age at 4 °C for 24 hours to maximize crystallization.

  • Fractional Crystallization:

    • Collect the crystalline solid by vacuum filtration. This first crop will be enriched in one diastereomer.

    • The enantiomeric purity of the salt should be checked by liberating a small sample of the amine and analyzing it by chiral HPLC.

    • Recrystallize the solid from fresh hot methanol until a constant optical rotation and high diastereomeric excess (>99%) are achieved.

  • Liberation of the Enantiopure Free Base:

    • Suspend the purified diastereomeric salt in dichloromethane and wash with 2M aqueous sodium hydroxide (NaOH) to remove the chiral acid.

    • Separate the organic layer, dry it over Na₂SO₄, and concentrate to yield the enantiomerically pure N-Boc-3-(methylsulfonyl)piperidine.

Deprotection and Salt Formation

The final step involves removing the Boc protecting group and forming the hydrochloride salt.

Experimental Protocol:

  • Dissolve the enantiopure N-Boc-3-(methylsulfonyl)piperidine in a minimal amount of ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (3.0 eq) at room temperature.

  • Stir the mixture for 4-6 hours. A white precipitate of the hydrochloride salt will form.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield the final product, (R)- or (S)-3-(Methylsulfonyl)piperidine hydrochloride.

Strategy B: Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for setting stereocenters.[7] This strategy relies on the synthesis of a prochiral tetrahydropyridine precursor, which is then hydrogenated using a chiral transition metal catalyst to induce high enantioselectivity.

G start N-Boc-3-piperidone enol_triflate N-Boc-3-triflyloxy -1,2,5,6-tetrahydropyridine start->enol_triflate Triflation suzuki Suzuki Coupling enol_triflate->suzuki thio_intermediate N-Boc-3-(methylthio) -1,2,5,6-tetrahydropyridine suzuki->thio_intermediate oxidation Oxidation thio_intermediate->oxidation prochiral Prochiral Precursor N-Boc-3-(methylsulfonyl) -1,2,5,6-tetrahydropyridine oxidation->prochiral hydrogenation Asymmetric Hydrogenation [Rh(COD)Cl]₂ / (S)-BINAP H₂, 50 bar prochiral->hydrogenation chiral_product Enantiopure N-Boc-3-(methylsulfonyl) piperidine hydrogenation->chiral_product final_step Deprotection / HCl Salt Formation chiral_product->final_step final_product_hcl Final Product final_step->final_product_hcl

Figure 2: Workflow for Asymmetric Hydrogenation Strategy.
Synthesis of Prochiral Precursor

The key to this strategy is the efficient synthesis of N-Boc-3-(methylsulfonyl)-1,2,5,6-tetrahydropyridine.

Experimental Protocol:

  • Triflate Formation:

    • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous dichloromethane at -78 °C, add 2,6-lutidine (1.5 eq).

    • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) and stir the reaction at -78 °C for 2 hours.

    • Quench with water, separate the layers, and purify the crude product by column chromatography to yield the vinyl triflate.

  • Suzuki Coupling to Install Thiomethyl Group:

    • To a degassed solution of the vinyl triflate (1.0 eq) and (methylthio)tributylstannane (1.2 eq) in dioxane, add Pd(PPh₃)₄ (0.05 eq).

    • Heat the mixture to 100 °C for 6 hours.

    • Cool to room temperature, filter through Celite®, and concentrate. Purify by column chromatography to obtain N-Boc-3-(methylthio)-1,2,5,6-tetrahydropyridine.

  • Oxidation to the Sulfone:

    • This step is analogous to the oxidation in Strategy A. Dissolve the thiomethyl intermediate in methanol/water and treat with Oxone® (2.2 eq) at room temperature for 12 hours.

    • Workup and purification provide the desired prochiral precursor, N-Boc-3-(methylsulfonyl)-1,2,5,6-tetrahydropyridine.

Catalytic Asymmetric Hydrogenation

This is the crucial enantioselective step. The choice of chiral ligand is paramount for achieving high enantiomeric excess (e.e.). Rhodium and Ruthenium complexes with atropisomeric biaryl phosphine ligands like BINAP are well-established for this type of transformation.[7][8]

Experimental Protocol:

  • Catalyst Preparation:

    • In a glovebox, charge a high-pressure reactor vessel with the prochiral sulfone precursor (1.0 eq), [Rh(COD)Cl]₂ (0.01 eq), and (S)-BINAP (0.011 eq).

    • Evacuate and backfill the vessel with argon three times.

  • Hydrogenation Reaction:

    • Add degassed methanol as the solvent via cannula.

    • Pressurize the reactor with hydrogen gas (H₂) to 50 bar.

    • Stir the reaction at 40 °C for 24 hours.

    • Carefully vent the reactor, and concentrate the solvent. The crude product can be purified by passing it through a short plug of silica gel.

  • Analysis:

    • The enantiomeric excess of the N-Boc protected product should be determined by chiral HPLC analysis. High e.e. values (>95%) are commonly achievable with this method.

Deprotection and Salt Formation

This final stage is identical to the procedure outlined in Strategy A, Section 3.3, yielding the target hydrochloride salt with high enantiopurity.

Data Summary and Comparison

The selection of a synthetic route often depends on factors such as scale, cost, available equipment, and desired purity. Below is a comparative summary of the two strategies.

ParameterStrategy A: Diastereomeric ResolutionStrategy B: Asymmetric Hydrogenation
Overall Yield Lower (Theoretical max of 50% per enantiomer, practically 25-35%)Higher (Potentially 60-75%)
Enantioselectivity Excellent (Can reach >99.9% e.e. after recrystallization)Very Good to Excellent (Typically 90-99% e.e.)
Key Reagents Stoichiometric chiral resolving agent (e.g., L-DTTA)Catalytic amount of precious metal and chiral ligand (e.g., Rh/BINAP)
Scalability Well-established for large scale; can be labor-intensiveExcellent; requires high-pressure hydrogenation equipment
Atom Economy LowerHigher
Primary Advantage Methodological simplicity and high final enantiopurityHigher throughput and yield
Primary Disadvantage Loss of at least 50% of materialHigh upfront cost of catalyst; requires specialized equipment

Conclusion

The chiral synthesis of 3-(Methylsulfonyl)piperidine hydrochloride can be successfully accomplished through multiple strategic pathways. The Diastereomeric Resolution route offers a reliable, albeit lower-yielding, method that guarantees very high enantiopurity through crystallization. It is an excellent choice when absolute stereochemical purity is the primary driver and the cost of losing half the material is acceptable.

Conversely, Catalytic Asymmetric Hydrogenation represents a more modern, efficient, and atom-economical approach. While it requires a greater initial investment in catalysts and specialized equipment, it provides higher yields and is exceptionally well-suited for larger-scale manufacturing where throughput and efficiency are critical. The choice between these robust methods will ultimately be guided by the specific economic, logistical, and quality requirements of the research or development program.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

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  • Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

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  • Fu, G. C., & Ruble, J. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

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  • Rowbottom, M. W., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. BioTools. [Link]

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  • Maryasin, B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

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  • D'Adamio, G., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. [Link]

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The Strategic Application of 3-(Methylsulfonyl)piperidine Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 3-(Methylsulfonyl)piperidine hydrochloride as a high-value fragment for fragment-based drug discovery (FBDD). We will dissect the molecule's constituent parts, the piperidine scaffold and the methylsulfonyl group, to understand their contributions to its utility. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the application of this fragment in screening campaigns and hit-to-lead optimization, empowering researchers to effectively integrate this compound into their drug discovery workflows.

The Philosophy of Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds. The core principle of FBDD lies in screening libraries of small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target with high ligand efficiency.[1][2] These initial hits, although often exhibiting weak binding affinities (in the high micromolar to millimolar range), serve as highly efficient starting points for the rational design of more potent and selective drug candidates.[3][4]

The advantages of FBDD are manifold. By starting with smaller, less complex molecules, a greater swath of chemical space can be explored with a smaller library size compared to HTS.[3] This approach often leads to lead compounds with superior physicochemical properties and a greater likelihood of successful development.[3]

A widely accepted guideline for the selection of fragments is the "Rule of Three," which suggests that fragments should have a molecular weight of less than 300 Da, a calculated logP (cLogP) of 3 or lower, and no more than 3 hydrogen bond donors and acceptors.[4][5] These parameters help ensure that there is ample room for optimization without creating a final molecule with poor drug-like properties.

Deconstructing 3-(Methylsulfonyl)piperidine Hydrochloride: A Fragment of High Potential

3-(Methylsulfonyl)piperidine hydrochloride is a compelling fragment for FBDD due to the synergistic contributions of its piperidine core and the strategically placed methylsulfonyl group.

The Piperidine Scaffold: A Privileged Element in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and is considered a "privileged scaffold."[6] Its prevalence in a vast number of clinically approved drugs underscores its importance. The inclusion of a piperidine moiety in a drug candidate can confer several advantageous properties:

  • Enhanced Druggability: The piperidine scaffold is known to improve pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and can reduce toxicity.[7]

  • Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can modulate the molecule's solubility and lipophilicity.[7][8]

  • Structural Versatility: The piperidine ring provides a three-dimensional framework that can be functionalized at multiple positions to optimize interactions with a target's binding site.[9][10]

The Methylsulfonyl Group: A Key Interaction and Modulating Moiety

The methylsulfonyl (-SO₂CH₃) group is a versatile functional group that can significantly influence a fragment's binding affinity and physicochemical properties.[11] Its key attributes include:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as strong hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in a protein's active site.[12][13]

  • Metabolic Stability: The sulfonyl group is generally stable to metabolic degradation, which can enhance the half-life of a drug candidate.[12]

  • Improved Polarity and Solubility: The polar nature of the sulfonyl group can increase the water solubility of a fragment, which is beneficial for both screening and subsequent formulation.[12]

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the sulfonyl group can influence the pKa of nearby functional groups.[14]

Physicochemical Properties of 3-(Methylsulfonyl)piperidine Hydrochloride

A summary of the key physicochemical properties of 3-(Methylsulfonyl)piperidine hydrochloride is presented in the table below. These properties align well with the "Rule of Three" for fragment-based drug discovery.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂S[15]
Molecular Weight 199.70 g/mol [15]
Form Solid[15]

Note: cLogP and hydrogen bond donor/acceptor counts are not explicitly provided in the search results but can be calculated using standard software and are expected to fall within the "Rule of Three" guidelines.

Experimental Workflow for Utilizing 3-(Methylsulfonyl)piperidine Hydrochloride in FBDD

The successful application of 3-(Methylsulfonyl)piperidine hydrochloride in an FBDD campaign requires a systematic and multi-faceted experimental approach. The following workflow outlines the key stages, from initial hit identification to hit-to-lead optimization.

FBDD_Workflow Experimental Workflow for FBDD cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Structural Characterization cluster_3 Hit-to-Lead Optimization Hit_ID Primary Screening of Fragment Library NMR NMR Spectroscopy (Ligand or Protein-Observed) Hit_ID->NMR Techniques SPR Surface Plasmon Resonance (SPR) Hit_ID->SPR Techniques X_Ray X-ray Crystallography Hit_ID->X_Ray Techniques Validation Orthogonal Screening Hit_ID->Validation ITC Isothermal Titration Calorimetry (ITC) Validation->ITC Confirmatory Assay Structure Determination of Binding Mode Validation->Structure Co_crystallography Co-crystallography with Target Protein Structure->Co_crystallography NMR_Mapping NMR-based Binding Site Mapping Structure->NMR_Mapping Optimization Iterative Chemical Modification Structure->Optimization Fragment_Growing Fragment Growing Optimization->Fragment_Growing Fragment_Linking Fragment Linking Optimization->Fragment_Linking

Caption: A typical experimental workflow for a fragment-based drug discovery campaign.

Primary Screening: Identifying Initial Hits

The initial step involves screening a library of fragments, including 3-(Methylsulfonyl)piperidine hydrochloride, to identify compounds that bind to the target protein. Several biophysical techniques are well-suited for this purpose, as they are sensitive enough to detect the weak interactions characteristic of fragment binding.[5][16]

NMR spectroscopy is a powerful tool for fragment screening and can be performed using either ligand-observed or protein-observed methods.[16][17][18]

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-LOGSY are particularly effective for detecting weak binding events.[18]

  • Protein-Observed NMR: 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments can monitor chemical shift perturbations in the protein spectrum upon fragment binding, providing information about the binding site.[17]

Step-by-Step Protocol for NMR-based Fragment Screening (Ligand-Observed - STD)

  • Sample Preparation:

    • Prepare a stock solution of 3-(Methylsulfonyl)piperidine hydrochloride in a suitable deuterated buffer (e.g., 20 mM phosphate buffer, pD 7.4, containing 150 mM NaCl and 10% D₂O).

    • Prepare a solution of the target protein in the same deuterated buffer. A typical protein concentration is 10-50 µM.

    • Create a mixture of fragments for screening, with each fragment at a concentration of 100-500 µM. 3-(Methylsulfonyl)piperidine hydrochloride can be included in such a mixture.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment mixture without the protein.

    • Add the target protein to the fragment mixture and acquire an STD NMR spectrum.

    • The STD experiment involves selective saturation of protein resonances. If a fragment binds to the protein, saturation will be transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to fragments that bind to the protein. The intensity of the STD effect can provide a qualitative measure of binding affinity.

SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[19][20] It is highly sensitive and can detect the binding of low-molecular-weight fragments.[21][22]

Step-by-Step Protocol for SPR-based Fragment Screening

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • The immobilization level should be optimized to maximize the signal-to-noise ratio while avoiding mass transport limitations.

  • Fragment Screening:

    • Prepare a series of dilutions of 3-(Methylsulfonyl)piperidine hydrochloride and other fragments in a suitable running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. A dose-dependent increase in the RU indicates binding.

  • Data Analysis:

    • Generate sensorgrams for each fragment concentration.

    • Fit the equilibrium binding data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (Kᴅ).

    • Incorporate ligand efficiency calculations to filter out false positives and prioritize hits.[19][21]

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[23][24] It is a powerful technique for fragment screening, as it can directly visualize the binding mode and identify key interactions.[25][26]

Step-by-Step Protocol for X-ray Crystallography-based Fragment Screening

  • Protein Crystallization:

    • Grow high-quality crystals of the target protein under conditions that are amenable to fragment soaking. The crystals should diffract to a high resolution (ideally <2.5 Å).[26]

  • Fragment Soaking:

    • Prepare a solution of 3-(Methylsulfonyl)piperidine hydrochloride in a cryoprotectant solution at a high concentration (typically 10-50 mM).

    • Soak the protein crystals in the fragment solution for a defined period (e.g., a few hours to overnight).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Carefully examine the electron density maps to identify the bound fragment and model its coordinates.

Hit Validation and Characterization

Once initial hits are identified, it is crucial to validate them using an orthogonal biophysical technique to rule out false positives. Isothermal titration calorimetry (ITC) is an excellent choice for this purpose, as it provides a complete thermodynamic profile of the binding interaction.

Following validation, the binding mode of 3-(Methylsulfonyl)piperidine hydrochloride should be characterized in detail using high-resolution structural techniques like X-ray co-crystallography or NMR-based methods.

Hit-to-Lead Optimization

With a validated hit and a clear understanding of its binding mode, the next step is to rationally design more potent and selective compounds. Two common strategies for fragment evolution are:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein.[4] For 3-(Methylsulfonyl)piperidine hydrochloride, this could involve derivatizing the piperidine nitrogen or other positions on the ring.

  • Fragment Linking: If two or more fragments are found to bind in close proximity, they can be chemically linked together to create a larger, higher-affinity molecule.[4]

Hit_to_Lead Hit-to-Lead Optimization Strategies cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Improved Lead Compound Fragment 3-(Methylsulfonyl)piperidine hydrochloride Growing Fragment Growing (Add functional groups to explore adjacent pockets) Fragment->Growing Linking Fragment Linking (Connect to a second, nearby binding fragment) Fragment->Linking Lead Higher Affinity and Selectivity Growing->Lead Linking->Lead

Caption: Strategies for evolving a fragment hit into a lead compound.

Conclusion

3-(Methylsulfonyl)piperidine hydrochloride represents a valuable building block for fragment-based drug discovery. Its combination of a privileged piperidine scaffold and a versatile methylsulfonyl group provides a strong foundation for the development of novel therapeutics. By employing a systematic and multi-faceted experimental workflow, researchers can effectively leverage the potential of this fragment to accelerate their drug discovery programs. The detailed protocols and strategic considerations outlined in this guide provide a robust framework for the successful application of 3-(Methylsulfonyl)piperidine hydrochloride in the quest for new and improved medicines.

References

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. (URL: )
  • Navratilova, I., & Hopkins, A. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. (URL: )
  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. (URL: [Link])

  • Dalvit, C., et al. (2011). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry. (URL: [Link])

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. (URL: [Link])

  • Chavanieu, A., & Pugnière, M. (2011). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Expert Opinion on Drug Discovery. (URL: [Link])

  • Gesner, E., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. (URL: [Link])

  • Practical aspects of NMR-based fragment screening. PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (URL: [Link])

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. (URL: [Link])

  • Erlanson, D. A. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PMC. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (URL: [Link])

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed. (URL: [Link])

  • Application of Sulfonyl in Drug Design. ResearchGate. (URL: [Link])

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. (URL: [Link])

  • FBDD: Fragment-Based Drug Discovery. BioSolveIT GmbH. (URL: [Link])

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. (URL: [Link])

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. (URL: [Link])

  • Approaches to Fragment-Based Drug Design. (URL: [Link])

  • Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. Royal Society of Chemistry. (URL: [Link])

  • Jhoti, H., et al. (2007). Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. (URL: [Link])

  • Read, J. A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. (URL: [Link])

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Peak Proteins - Sygnature Discovery. (URL: [Link])

  • Small molecule X-ray crystallography. The University of Queensland. (URL: [Link])

  • Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. PubChem. (URL: [Link])

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. (URL: [Link])

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. (URL: [Link])

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. (URL: [Link])

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. (URL: [Link])

  • The Role of Functional Groups in Drug–Receptor Interactions. (URL: [Link])

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. ResearchGate. (URL: [Link])

  • Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. Scientific Research Publishing. (URL: [Link])

  • Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. CAS Common Chemistry. (URL: [Link])

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design and Discovery. (URL: [Link])

  • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis process of 3-methylamino-piperidine.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. (URL: [Link])

  • Functional Group Characteristics and Roles. ASHP. (URL: [Link])

  • Fragment-based Drug Discovery: Emerging Strategies and Applications. Hilaris Publisher. (URL: [Link])

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. (URL: [Link])

Sources

Methodological & Application

3-(Methylsulfonyl)piperidine hydrochloride reaction conditions with alkyl halides

Application Note: Optimized -Alkylation of 3-(Methylsulfonyl)piperidine Hydrochloride

Executive Summary

3-(Methylsulfonyl)piperidine is a high-value heterocyclic building block utilized in the synthesis of JAK inhibitors, GPCR ligands, and ion channel modulators. Its structural uniqueness lies in the C3-sulfonyl group, which introduces polarity, metabolic stability, and a specific vector for hydrogen bonding without the liability of a basic center at that position.

However, this reagent is typically supplied as a hydrochloride salt (HCl) . This presents two specific challenges for

  • Salt Neutralization: The amine is protonated and non-nucleophilic; it must be liberated in situ or pre-neutralized.

  • Steric/Electronic Modulation: The electron-withdrawing sulfonyl group at the 3-position (

    
    -position to nitrogen) inductively reduces the nucleophilicity of the secondary amine compared to unsubstituted piperidine (
    
    
    shift), while simultaneously creating a chiral steric environment that can retard reaction rates with bulky electrophiles.

This guide provides a validated, self-consistent protocol for the

Chemical Reactivity Profile

The "Salt" Factor

The HCl salt form is chemically stable but kinetically inert toward alkyl halides. The lattice energy of the salt must be broken.

  • Incorrect Approach: Direct mixing with weak bases in non-polar solvents (e.g.,

    
     in DCM) often leads to incomplete reaction due to poor solubility of the salt.
    
  • Correct Approach: Use of a polar aprotic solvent (DMF, DMSO, or MeCN) combined with an inorganic base (

    
     or 
    
    
    ) to drive the equilibrium toward the free amine.
Electronic & Steric Impact[1]
  • Inductive Effect: The

    
     group is strongly electron-withdrawing (
    
    
    effect). This lowers the
    
    
    of the piperidine nitrogen (estimated
    
    
    ~9.0–9.5 vs. 11.2 for piperidine). Consequently, the free amine is less basic but remains sufficiently nucleophilic for
    
    
    reactions.
  • Steric Hindrance: The C3 substituent creates a "sidedness" to the molecule. While primary alkyl halides react readily, secondary or branched electrophiles may require elevated temperatures (

    
    ) and stronger leaving groups (iodides or mesylates).
    

Strategic Reaction Optimization

The following decision matrix allows researchers to select the optimal conditions based on the electrophile (

VariableStandard Condition (Primary Halides)For Unreactive/Bulky ElectrophilesRationale
Solvent Acetonitrile (MeCN) DMF or NMP MeCN is easy to remove (bp 82°C). DMF solubilizes the HCl salt better, accelerating slow reactions.
Base

(3.0 equiv)

(3.0 equiv)
or DIPEA

("Cesium Effect") improves solubility and nucleophilicity. DIPEA is organic, ensuring homogeneity.
Catalyst NoneKI or TBAI (0.1 equiv)Finkelstein reaction (

) accelerates attack. TBAI acts as a Phase Transfer Catalyst.
Temp RT to 40°C 60°C to 80°C Higher energy required to overcome steric clash at C3.

Standard Operating Procedure (SOP)

Protocol A: Heterogeneous Carbonate Method (Recommended)

Best for: Primary alkyl bromides/iodides, benzyl chlorides.

Materials:
  • 3-(Methylsulfonyl)piperidine HCl (1.0 equiv)

  • Alkyl Halide (

    
    ) (1.1 – 1.2 equiv)
    
  • Potassium Carbonate (

    
    ), anhydrous, powder (3.0 equiv)
    
  • Acetonitrile (MeCN), anhydrous (

    
     concentration)
    
Step-by-Step Workflow:
  • Salt Liberation (In Situ):

    • To a reaction vial equipped with a magnetic stir bar, add 3-(Methylsulfonyl)piperidine HCl (1.0 equiv) and

      
        (3.0 equiv).
      
    • Add Acetonitrile (anhydrous).[1]

    • Critical Step: Stir vigorously at Room Temperature (RT) for 15–30 minutes before adding the alkyl halide. This allows the base to neutralize the HCl salt and generate the free amine species in solution.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise or in one portion.[2]

    • Optional: If using a chloride (

      
      ), add Potassium Iodide (KI, 0.1 equiv) to catalyze the reaction.
      
    • Seal the vial and stir at RT for 4–16 hours.

    • Monitoring: Check by LC-MS or TLC.[2] The free amine is more polar than the alkylated product. Look for the disappearance of the secondary amine peak (

      
      ).
      
  • Workup:

    • Filtration: Filter the reaction mixture through a celite pad or sintered glass funnel to remove inorganic salts (

      
      , excess 
      
      
      ). Wash the cake with EtOAc or DCM.
    • Concentration: Evaporate the filtrate under reduced pressure.

    • Partition: If necessary, redissolve the residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      ) to remove residual polar impurities. Dry over
      
      
      and concentrate.
  • Purification:

    • The crude product is often pure enough for the next step. If not, purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM).

Protocol B: Homogeneous Organic Base Method

Best for: High-throughput screening (HTS) or when solubility in MeCN is poor.

  • Dissolve 3-(Methylsulfonyl)piperidine HCl (1.0 equiv) in DMF (

    
    ).
    
  • Add DIPEA (

    
    -Diisopropylethylamine) (3.0 equiv). Stir for 5 mins.
    
  • Add Alkyl Halide (1.2 equiv).

  • Heat to 60°C for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (

    
    ) to remove DMF. (Note: DMF is difficult to remove; Protocol A is preferred for scale-up).
    

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical deprotonation step and potential side reactions (quaternization).

ReactionPathwaySaltStart:3-(Ms)piperidine HCl(Solid, Inert)FreeAmineIntermediate:Free Amine(Nucleophilic)Salt->FreeAmine 1. Neutralization(Fast in DMF/MeCN)BaseBase (K2CO3)(- KCl, - CO2)Base->FreeAmineProductProduct:N-Alkyl-3-(Ms)piperidine(Target)FreeAmine->Product 2. SN2 Attack(Rate Determining Step)AlkylHalideAlkyl Halide (R-X)AlkylHalide->ProductOverAlkSide Product:Quaternary Ammonium Salt(Over-alkylation)Product->OverAlk Excess R-X(Avoid >1.5 eq)

Caption: Reaction pathway for the N-alkylation of 3-(methylsulfonyl)piperidine HCl. Neutralization of the HCl salt is a prerequisite for the SN2 attack.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Salt not neutralized; Solvent too non-polar.Switch solvent to DMF or DMSO. Ensure 3.0 eq of base is used. Increase Temp to 60°C.
Starting Material Remains Steric hindrance at C3 position.Add KI (0.5 eq) . Use a more reactive electrophile (Iodide > Bromide > Chloride).
Dialkylation (Quat.[1] Salt) Excess alkyl halide used.[1][3]Strictly limit alkyl halide to 1.0–1.1 equiv . Add electrophile slowly (dropwise).
Product in Aqueous Layer Product is amphiphilic due to sulfone.Use DCM/iPrOH (3:1) for extraction instead of EtOAc. Saturate aqueous layer with NaCl.

References

  • General Amine Alkylation: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Tetrahedron, vol. 57, no. 36, 2001, pp. 7785-7811. Link

  • Piperidine Synthesis Review: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2021. Link

  • Sulfone Building Blocks: "3-(Methylsulfonyl)piperidine | CAS 290328-56-2." BenchChem Building Block Database. Link

  • Practical Protocol: "Experimental procedure for N-alkylation of primary amines (Adaptable for Secondary)." BenchChem Protocols. Link

Use of 3-(Methylsulfonyl)piperidine hydrochloride in synthesizing neurological disorder drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-(Methylsulfonyl)piperidine Hydrochloride in CNS Drug Discovery

Abstract

This guide details the strategic application of 3-(Methylsulfonyl)piperidine hydrochloride (CAS: 156907-84-5) as a high-value building block in the synthesis of neurological therapeutics. Unlike traditional lipophilic piperidines, the 3-methylsulfonyl variant offers a unique "polar handle," significantly lowering logP while maintaining metabolic stability—a critical parameter for blood-brain barrier (BBB) penetration and reducing off-target toxicity. This note provides a validated protocol for coupling this moiety to heteroaryl cores (e.g., pyrimidines, pyridines) commonly found in JAK inhibitors and GPCR modulators.

Introduction: The "Polar Pharmacophore" Advantage

In modern CNS drug design, "molecular obesity" (high lipophilicity/MW) is a major attrition factor. The sulfone group (


) is a bioisostere of carbonyls but offers distinct advantages:
  • Metabolic Stability: Unlike sulfoxides, sulfones are resistant to further oxidation by CYP450 enzymes.

  • Dipole Moment: The strong dipole facilitates specific electrostatic interactions within binding pockets (e.g., JAK1/JAK2 ATP sites or GPCR orthosteric sites).

  • Solubility Modulation: Introducing the sulfone on the piperidine ring lowers cLogP by ~1.5 units compared to a cyclohexyl or phenyl analog, improving aqueous solubility without sacrificing permeability.

Mechanism of Action Context

This fragment is frequently employed in the "Lead Optimization" phase to fine-tune the physicochemical properties of:

  • JAK Inhibitors: Targeting neuroinflammatory pathways (e.g., Microglial activation).

  • Dopamine/Serotonin Modulators: Creating selective ligands with reduced lipophilic non-specific binding.

Strategic Workflow Visualization

The following diagram illustrates the decision logic for selecting this building block during Lead Optimization.

CNS_Optimization_Logic Lead_Compound Lipophilic Lead Candidate (High cLogP, Poor Solubility) Design_Choice Structural Modification Strategy Lead_Compound->Design_Choice Fragment_Select Select 3-(Methylsulfonyl)piperidine Design_Choice->Fragment_Select Reduce Lipophilicity Prop_1 Lower cLogP (Polar Surface Area Increase) Fragment_Select->Prop_1 Prop_2 Metabolic Stability (Resistant to CYP Oxidation) Fragment_Select->Prop_2 Prop_3 H-Bond Acceptor (Specific Target Binding) Fragment_Select->Prop_3 Outcome Optimized CNS Candidate (Balanced MPO Score) Prop_1->Outcome Prop_2->Outcome Prop_3->Outcome

Caption: Decision matrix for incorporating 3-(methylsulfonyl)piperidine to improve Multi-Parameter Optimization (MPO) scores in CNS drug candidates.

Experimental Protocol: S_NAr Coupling to Heteroaryl Cores

This protocol describes the coupling of 3-(Methylsulfonyl)piperidine HCl to a model electrophile (4-chloropyrimidine) to generate a bioactive core. This reaction is representative of synthesizing JAK inhibitors or GPCR ligands.

Materials & Reagents
ComponentSpecificationRole
3-(Methylsulfonyl)piperidine HCl >97% Purity, Enantiopure or RacemicNucleophile
4-Chloropyrimidine derivative 1.0 EquivElectrophile
Diisopropylethylamine (DIPEA) 3.0 EquivBase (Proton Scavenger)
Dimethyl sulfoxide (DMSO) Anhydrous, <50 ppm WaterSolvent
Cesium Carbonate (

)
Anhydrous, PowderedAuxiliary Base (Optional)
Step-by-Step Methodology

1. Free-Basing (In-Situ):

  • Rationale: The HCl salt is stable for storage but non-reactive. In-situ neutralization prevents the isolation of the unstable free amine.

  • Procedure: In a 50 mL round-bottom flask, suspend 3-(Methylsulfonyl)piperidine HCl (1.0 mmol, 200 mg) in DMSO (3.0 mL).

  • Action: Add DIPEA (3.0 mmol, 0.52 mL) dropwise at room temperature. Stir for 10 minutes until the solution becomes clear. Note: Mild exotherm may occur.

2. Nucleophilic Substitution (


): 
  • Addition: Add the 4-Chloropyrimidine derivative (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Monitoring: Monitor by LC-MS every hour. The reaction is typically complete within 2-4 hours.

    • Checkpoint: Look for the disappearance of the chloride starting material (M+) and formation of the product (M+162).

3. Workup & Purification:

  • Quench: Cool to room temperature and dilute with Ethyl Acetate (20 mL).

  • Wash: Wash with Water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMSO and excess base.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: 0-10% MeOH in DCM. (The sulfone product is polar; ensure gradient is sufficient).

Technical Expertise & Optimization (Troubleshooting)

A. Chirality Matters: The 3-position is a stereocenter.

  • Racemic vs. Chiral: If using the racemic HCl salt, be aware that biological activity often resides in a single enantiomer (typically (S)- or (R)- depending on the target pocket topology).

  • Recommendation: For late-stage lead optimization, purchase enantiopure starting material (e.g., (S)-3-(methylsulfonyl)piperidine HCl) to avoid costly chiral separation later.

B. Solvent Effects on Reactivity:

  • DMSO/DMF: Essential for

    
     reactions involving this salt to ensure solubility of the polar transition state.
    
  • Ethanol/Water: Can be used for "greener" synthesis if the electrophile is highly reactive, but reaction rates will be slower due to solvation of the nucleophile.

C. Handling the Sulfone:

  • Stability: The sulfone group is robust. Unlike sulfides, it will not poison Palladium catalysts if you perform subsequent Suzuki couplings on the heteroaryl ring.

  • Detection: The sulfone moiety does not fluoresce strongly. Ensure your LC-MS method is set to detect the specific mass, or use a UV detector at 254 nm if the heteroaryl core is UV-active.

Synthetic Pathway Diagram

Synthesis_Workflow Start 3-(Methylsulfonyl) piperidine HCl Base DIPEA / DMSO (Free-basing) Start->Base Intermediate Reactive Free Amine (In-situ) Base->Intermediate -HCl Coupling Heteroaryl Chloride (80°C, 2-4h) Intermediate->Coupling S_NAr Product Crude Sulfone Intermediate Coupling->Product Purification Flash Chromatography (DCM:MeOH) Product->Purification

Caption: Step-by-step synthetic workflow for coupling 3-(methylsulfonyl)piperidine HCl to a drug scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9836644, Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride. Retrieved from [Link]

  • Meanwell, N. A. (2011).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on sulfone/polar pharmacophores in CNS design).
  • Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press.

A Validated, Stability-Indicating HPLC Method for the Potency and Purity Determination of 3-(Methylsulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and potency of 3-(Methylsulfonyl)piperidine hydrochloride. The inherent polarity of the analyte presents a significant chromatographic challenge, often leading to poor retention on conventional C18 stationary phases.[1] To overcome this, the described method utilizes an ion-pairing agent, heptafluorobutyric acid (HFBA), to enhance retention and achieve excellent peak symmetry on a C18 column.[2] The method has been developed and rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating exceptional specificity, linearity, accuracy, precision, and robustness.[3][4] This protocol is suitable for routine quality control analysis of bulk drug substances and for use in stability studies.

Introduction and Method Rationale

3-(Methylsulfonyl)piperidine hydrochloride is a key piperidine-containing building block in pharmaceutical synthesis.[5] The accurate determination of its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The analytical challenge for this molecule stems from its high polarity and the basicity of the piperidine nitrogen (pKa ≈ 11.2), which complicates its retention in reversed-phase chromatography.[5][6] Direct analysis on standard C18 columns often results in the analyte eluting at or near the solvent front, preventing accurate quantification.[1]

Several strategies were considered to address this challenge:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): While effective for polar compounds, HILIC can sometimes suffer from longer equilibration times and reproducibility issues.

  • Polar-Endcapped Columns: These columns are designed for use with highly aqueous mobile phases but may still provide insufficient retention for highly polar, basic analytes.[7]

  • Derivatization: This technique is common for piperidine-containing compounds that lack a UV chromophore.[8][9][10][11] However, the methylsulfonylphenyl moiety in the target analyte provides adequate UV absorbance, making derivatization an unnecessary complication.

The selected strategy, ion-pair reversed-phase chromatography , offers a robust and reliable solution. The addition of heptafluorobutyric acid (HFBA) to the mobile phase forms a neutral, hydrophobic ion pair with the protonated piperidine molecule. This complex exhibits significantly increased interaction with the non-polar C18 stationary phase, resulting in controlled retention and excellent chromatographic performance.[2] The method was developed to be stability-indicating by ensuring specificity, meaning the main peak is resolved from potential degradation products and impurities.

Experimental Protocol

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[2]

  • Chemicals:

    • 3-(Methylsulfonyl)piperidine hydrochloride Reference Standard (>99.5% purity).

    • Acetonitrile (HPLC Grade).

    • Heptafluorobutyric acid (HFBA), >99.5%.

    • Water (HPLC Grade or Milli-Q).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Mobile Phase 0.1% (v/v) HFBA in Water : Acetonitrile (90:10, v/v)
Column Atlantis C18, 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 40 °C[2]
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Add 1.0 mL of heptafluorobutyric acid (HFBA) to 900 mL of HPLC-grade water in a 1 L flask. Add 100 mL of acetonitrile and mix thoroughly. Filter and degas before use.

  • Diluent: The mobile phase is used as the diluent to avoid peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-(Methylsulfonyl)piperidine hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3-(Methylsulfonyl)piperidine hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines.[3]

System Suitability

Protocol: Before sample analysis, inject the Working Standard Solution (0.1 mg/mL) five times. Acceptance Criteria:

  • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

  • Tailing Factor (T): ≤ 2.0.

  • Theoretical Plates (N): ≥ 2000.

Specificity (Forced Degradation)

Protocol: Subject the sample solution (0.1 mg/mL) to stress conditions: acid (0.1N HCl, 60°C, 4h), base (0.1N NaOH, 60°C, 2h), oxidative (3% H₂O₂, RT, 24h), and thermal (80°C, 48h). Analyze the stressed samples alongside an unstressed sample. Rationale: This demonstrates that the method can separate the main analyte from potential degradation products, proving it is stability-indicating. Results: The analyte peak was well-resolved from all degradation peaks and placebo components, with a peak purity index greater than 0.999, confirming specificity.

Linearity

Protocol: Prepare a series of calibration standards from the Standard Stock Solution at five concentration levels, ranging from 0.01 mg/mL to 0.15 mg/mL (LOQ to 150% of the working concentration). Results: The method demonstrated excellent linearity over the tested range.

ParameterResult
Linearity Range 0.01 - 0.15 mg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Negligible
Accuracy (% Recovery)

Protocol: Spike a placebo blend with the analyte at three concentration levels (50%, 100%, and 150% of the working concentration). Prepare each level in triplicate and calculate the percent recovery. Results: The accuracy was found to be within the acceptable limits.

Spiked LevelMean Recovery (%)%RSD
50% 100.8%0.7%
100% 99.7%0.5%
150% 101.1%0.6%
Precision

Protocol:

  • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. Results: The low %RSD values indicate excellent precision.

Precision Type%RSD of Assay Results
Repeatability 0.45%
Intermediate Precision 0.82%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: Calculated from the standard deviation of the response and the slope of the linearity curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results: The method is highly sensitive for detecting and quantifying trace impurities.

ParameterResult
LOD 0.003 mg/mL (0.3% of test conc.)
LOQ 0.01 mg/mL (1.0% of test conc.)
Robustness

Protocol: Intentionally vary critical method parameters: flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). Results: System suitability parameters remained within acceptance criteria for all variations, demonstrating the method's reliability during normal usage.[3]

Visual Diagrams

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Reporting A Mobile Phase & Reagent Prep B Standard Solution Preparation A->B C Sample Solution Preparation B->C D System Suitability Test (SST) C->D E HPLC Injection & Data Acquisition D->E F Peak Integration & Identification E->F G Purity Calculation (% Area Normalization) F->G H Final Report Generation G->H Validation_Logic cluster_qualitative Qualitative Validation cluster_quantitative Quantitative Validation cluster_performance Performance Limits center Method Validation (ICH Q2 R1) Specificity Specificity (Forced Degradation) center->Specificity Is the method selective? Linearity Linearity center->Linearity Is response proportional? Robustness Robustness center->Robustness Is it reliable? Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Range Range Linearity->Range Defines Range LOD Detection Limit (LOD) Linearity->LOD Derives LOD/LOQ LOQ Quantitation Limit (LOQ) Linearity->LOQ

Caption: Logical relationships in method validation.

Conclusion

The ion-pair reversed-phase HPLC method described provides a simple, rapid, and reliable solution for the purity and potency analysis of 3-(Methylsulfonyl)piperidine hydrochloride. The method is fully validated to meet the stringent requirements of the ICH guidelines and is proven to be stability-indicating. Its high sensitivity and robustness make it an ideal tool for quality control laboratories in the pharmaceutical industry.

References

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Gale, D. C., et al. (2008). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • Resolian. (2023). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • PubChem. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. National Center for Biotechnology Information. Available at: [Link]

  • Pesek, J. (2021). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Google Patents. (2014). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

Sources

Application Note: Chiral HPLC Analysis of 3-(Methylsulfonyl)piperidine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-(Methylsulfonyl)piperidine hydrochloride. The stereochemistry of pharmaceutical compounds is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. A normal-phase chiral HPLC method was developed using an immobilized polysaccharide-based chiral stationary phase (CSP), which provides excellent selectivity and resolution for this class of compounds. The method is suitable for quality control, impurity profiling, and research and development applications in the pharmaceutical industry.

Introduction

3-(Methylsulfonyl)piperidine is a key chiral building block in medicinal chemistry.[1][2][3] The piperidine scaffold is a prevalent structural motif in a wide range of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] The presence of a stereocenter at the C3 position necessitates the development of analytical methods capable of separating and quantifying the individual enantiomers. Regulatory agencies worldwide require strict control over the stereoisomeric composition of chiral drugs, making reliable enantioselective assays essential.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly using polysaccharide-based chiral stationary phases (CSPs), has become the gold standard for this purpose.[4][5][6] These CSPs, typically derivatives of cellulose or amylose, create a chiral environment where transient diastereomeric complexes are formed with the analyte enantiomers, leading to differences in retention time and enabling separation.[7]

This guide provides a comprehensive protocol for the separation of 3-(Methylsulfonyl)piperidine HCl enantiomers, explaining the rationale behind the selection of the CSP and mobile phase composition to achieve optimal resolution and peak shape.

Experimental

Instrumentation and Consumables
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chiral Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Ethanol (EtOH) (HPLC Grade)

    • Diethylamine (DEA) (Reagent Grade, >99.5%)

    • 3-(Methylsulfonyl)piperidine Hydrochloride Racemic Standard

Rationale for Method Development Choices
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds.[4] The CHIRALPAK® IA, an immobilized amylose-based phase, was selected based on its proven success in separating cyclic amines and compounds with hydrogen-bond donors/acceptors.[8][9][10] Its immobilized nature allows for the use of a wider range of solvents compared to coated phases, providing greater flexibility during method development.[6][8]

  • Mobile Phase Selection: A normal-phase mode using a mixture of alkane and alcohol is the preferred starting point for polysaccharide CSPs. This combination promotes the hydrogen bonding, π-π, and steric interactions necessary for chiral recognition.[7]

  • Basic Additive: 3-(Methylsulfonyl)piperidine is a basic compound due to the secondary amine in the piperidine ring. Without an additive, interactions between the basic analyte and residual acidic silanols on the silica support can lead to severe peak tailing and poor resolution. The addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase is crucial.[7][11] DEA competes for the active sites on the stationary phase, minimizing secondary interactions and resulting in symmetrical, sharp peaks.[11]

Chromatographic Conditions

All quantitative data and experimental parameters are summarized in the table below for clarity.

ParameterCondition
Column CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Ethanol
Sample Concentration 1.0 mg/mL

Detailed Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 800 mL of n-Hexane into a 1 L solvent reservoir.

  • Add 200 mL of 2-Propanol to the same reservoir.

  • Using a micropipette, add 1.0 mL of Diethylamine (DEA).

  • Cap the reservoir and mix thoroughly by inversion.

  • Degas the mobile phase for 15 minutes using sonication or an online degasser before use.

Standard Solution Preparation (1.0 mg/mL):

  • Accurately weigh approximately 10 mg of the 3-(Methylsulfonyl)piperidine hydrochloride racemic standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of Ethanol to the flask and sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature.

  • Add Ethanol to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert several times to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • System Equilibration: Purge the HPLC system with the prepared mobile phase. Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 30-60 minutes).

  • Column Conditioning: Condition the new CHIRALPAK® IA column with the mobile phase for at least 1 hour before the first injection.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Enter the sample information, injection volume (10 µL), and run time (e.g., 20 minutes).

  • Analysis: Inject a blank (diluent) first, followed by the prepared standard solution.

  • Data Acquisition: Acquire the chromatogram, monitoring the signal at 210 nm.

Workflow Diagram

Chiral_HPLC_Workflow Figure 1: Chiral HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sol_Prep Mobile Phase & Standard Preparation HPLC_Setup HPLC System Equilibration Sol_Prep->HPLC_Setup Injection Inject Sample (10 µL) HPLC_Setup->Injection Separation Enantiomeric Separation on CHIRALPAK® IA Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution (Rs) & Enantiomeric Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for Chiral HPLC Analysis.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the two enantiomers of 3-(Methylsulfonyl)piperidine was achieved.

Table 2: Typical Chromatographic Results

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 9.5~ 11.2
Tailing Factor (T) 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 2.5}

The resolution factor (Rs) between the two enantiomeric peaks was greater than 2.5, indicating a complete and robust separation suitable for accurate quantification. An Rs value > 1.5 is generally considered sufficient for baseline separation in regulatory submissions. The peak shapes were symmetrical with tailing factors close to 1.0, confirming the effectiveness of the diethylamine additive in suppressing unwanted silanol interactions. The method's suitability should be formally demonstrated through a validation process covering specificity, linearity, accuracy, precision, and robustness, in accordance with ICH Q2(R1) guidelines.[12][13][14][15]

Conclusion

The developed chiral HPLC method using a CHIRALPAK® IA column provides a reliable and efficient means for separating the enantiomers of 3-(Methylsulfonyl)piperidine hydrochloride. The use of a normal-phase mobile phase fortified with a basic additive is critical for achieving high resolution and excellent peak symmetry. This application note serves as a comprehensive guide for researchers and quality control analysts, providing a robust starting point for method implementation and validation in a regulated environment.

References

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in molecular biology (Clifton, N.J.), 970, 185–201. [Link]

  • Academia.edu. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]

  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. [Link]

  • Matarashvili, I., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 952(1-2), 69-81. [Link]

  • Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. [Link]

  • ResearchGate. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF. [Link]

  • Daicel Corporation. DAICEL CORPORATION - Chiral Columns. [Link]

  • Skarżewski, J., & Girek, T. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4463-4514. [Link]

  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK IE COLUMNS. [Link]

  • Longdom Publishing. (2023). Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. [Link]

  • ACS Publications. (2023). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. [Link]

  • SIELC Technologies. Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]

  • Daicel Chiral Technologies. Daicel Chiral Catalog. [Link]

  • Daicel Chiral Technologies. Wide Range of Chiral Column Selections. [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. [Link]

  • U.S. National Library of Medicine. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

Sources

Purification of 3-(Methylsulfonyl)piperidine Hydrochloride: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

The Challenge

3-(Methylsulfonyl)piperidine hydrochloride is a critical scaffold in medicinal chemistry, often serving as a polar pharmacophore in Janus kinase (JAK) inhibitors and GPCR modulators. Its synthesis typically involves the oxidation of 3-(methylthio)piperidine or the deprotection of N-Boc precursors.

The primary purification challenge lies in separating the sulfone product from two persistent impurities:

  • The Sulfoxide Intermediate: Incomplete oxidation results in the sulfoxide, which shares similar solubility profiles with the sulfone.

  • Inorganic Salts: Post-reaction workups (often involving oxone or permanganate) can leave residual inorganic salts trapped in the crystal lattice.

The Solution: Anti-Solvent Recrystallization

Standard evaporation often yields a hygroscopic gum. This protocol utilizes a displacement recrystallization strategy using an Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent) system. This exploits the high lattice energy of the hydrochloride salt to force crystallization while keeping non-ionic organic impurities (like unreacted sulfides) in the mother liquor.

Part 2: Physicochemical Basis of the Protocol

To ensure reproducibility, one must understand the solubility parameters (


) driving this separation.
ComponentRoleDielectric Constant (

)
Function
Ethanol (EtOH) Primary Solvent24.5Dissolves the ionic HCl salt via hydrogen bonding and dipole interactions at high temperatures (

).
Ethyl Acetate (EtOAc) Anti-Solvent6.0Low polarity disrupts the solvation shell of the salt upon cooling, forcing the lattice to reform.
Water Impurity/Co-solvent80.1Critical Control Point: The system must be kept dry. Excess water retains the salt, drastically reducing yield.
Impurity Rejection Mechanism
  • Organic Impurities (Sulfides/Sulfoxides): These are less polar than the HCl salt and remain soluble in the EtOH/EtOAc mixture even at

    
    .
    
  • Inorganic Salts (NaCl, etc.): These are generally insoluble in hot Ethanol. They are removed via Hot Filtration before the crystallization step.[1]

Part 3: Detailed Experimental Protocol

Materials Required[1][2][3][4]
  • Crude Material: 3-(Methylsulfonyl)piperidine hydrochloride (yellowish/off-white solid).

  • Solvent A: Absolute Ethanol (Anhydrous).

  • Solvent B: Ethyl Acetate (ACS Reagent Grade).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heated funnel (or sintered glass filter), vacuum oven.

Step-by-Step Methodology
Phase A: Dissolution and Hot Filtration (Thermodynamic Saturation)
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Solvation: Add 30 mL of Absolute Ethanol (3 vol).

    • Note: Do not add excess solvent yet. We aim for near-saturation.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Observation: The organic product should dissolve.[2][3][4][5] If undissolved solids remain (likely inorganic salts), do not add more solvent yet.

  • Titration of Solvent: If the product is not fully dissolved, add hot Ethanol in 2 mL increments until the solution is clear (excluding inorganics).

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel (porosity M) to remove insoluble inorganic salts.

    • Critical: The receiving flask must be kept hot to prevent premature crystallization on the glass.

Phase B: Nucleation and Anti-Solvent Addition
  • Re-equilibration: Return the filtrate to the heat source and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate dropwise through the condenser.

    • Endpoint: Continue adding until a persistent cloudiness (turbidity) is observed that does not disappear after 30 seconds of stirring.

    • Clearance: Add 1-2 mL of Ethanol to just clear the turbidity (restore solution).

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on the stir plate (approx. rate:

    
    ).
    
    • Seeding: At

      
      , add a seed crystal of pure product if available to prevent "oiling out."
      
Phase C: Harvesting
  • Cryogenic Finish: Once at room temperature, place the flask in an ice/water bath (

    
    ) for 1 hour to maximize yield.
    
  • Filtration: Collect the white crystalline solid via vacuum filtration (Buchner funnel).

  • Displacement Wash: Wash the filter cake with a cold mixture of EtOH:EtOAc (1:3 ratio, 20 mL).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours. Hygroscopic Warning:  Store under nitrogen or in a desiccator immediately.
    

Part 4: Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 3-(Methylsulfonyl) piperidine HCl Dissolve Dissolve in Hot Ethanol (Reflux @ 78°C) Start->Dissolve CheckSol Are solids present? Dissolve->CheckSol HotFilter Hot Filtration (Remove Inorganics) CheckSol->HotFilter Yes (Inorganics) AntiSolv Add Ethyl Acetate (Until Turbid) CheckSol->AntiSolv No (Clear Soln) HotFilter->AntiSolv Cooling Controlled Cooling (Seed @ 45°C) AntiSolv->Cooling Harvest Filtration & Drying (Vacuum Oven) Cooling->Harvest Final Pure Crystalline Solid Harvest->Final

Caption: Logical workflow for the purification of piperidine sulfone salts, emphasizing the removal of inorganic insolubles prior to anti-solvent addition.

Part 5: Process Analytical Technology (PAT) & Validation

To certify the protocol's success, the following analytical metrics must be met:

Qualitative Validation (Identity)
  • 1H NMR (DMSO-d6):

    • Diagnostic Peak: The methyl group of the sulfone (

      
      ) appears as a sharp singlet around 2.90 – 3.00 ppm .
      
    • Impurity Check: Look for a singlet at 2.00 – 2.10 ppm . This indicates the sulfide (unoxidized starting material). If this integral is >1%, the recrystallization failed to reject the precursor.

    • Stoichiometry: Integration of the piperidine ring protons (approx 3.0-3.5 ppm) relative to the methyl group should be consistent.

Quantitative Validation (Purity)
  • HPLC (Reverse Phase):

    • Column: C18.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Sulfones are more polar and will elute earlier than sulfides.

    • Target: >98% Area Under Curve (AUC).

  • Chloride Titration:

    • Perform an Argentometric titration (AgNO3) to confirm the HCl salt stoichiometry (Theoretical Cl content: ~17.7%).

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation reached at

of the solvate.
Re-heat to reflux. Add slightly more Ethanol (5-10%). Add a seed crystal exactly when the solution reaches cloud point.
Low Yield (<50%) Too much Ethanol used; Product remains in mother liquor.Concentrate the mother liquor by 50% on a rotavap and repeat the cooling/filtration cycle (Second Crop).
Inorganic Ash Hot filtration was skipped or filter failed.Redissolve in minimum hot Methanol (better for inorganics), filter through Celite, then swap solvent back to EtOH/EtOAc.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine salt purification techniques). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies in salt formation). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for sulfone polarity and solubility). Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Data source for dielectric constants and solvent polarity scales). Link

Sources

Technical Application Note: Recrystallization Systems for 3-(Methylsulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes chemical principles with practical, field-proven methodologies to ensure the successful purification of 3-(Methylsulfonyl)piperidine hydrochloride .

Executive Summary

The purification of 3-(Methylsulfonyl)piperidine hydrochloride (CAS: 290328-56-2) presents unique challenges due to the compound's bifunctional nature: a highly polar ionic salt motif combined with a polar, non-ionic sulfone group. This guide outlines a robust, self-validating protocol for selecting and executing a recrystallization strategy.

While simple amine salts often crystallize from ethanol, the addition of the methylsulfonyl group alters the solubility profile, increasing the risk of "oiling out" (liquid-liquid phase separation) in non-polar anti-solvents. This note recommends a Binary Solvent System of Ethanol/Ethyl Acetate or a Single-Solvent System of Isopropanol (IPA) as the primary starting points for high-purity recovery.

Compound Profile & Solubility Analysis

Understanding the physicochemical "personality" of the molecule is the first step in rational solvent selection.

FeatureChemical ImplicationImpact on Recrystallization
Piperidine HCl Core Ionic, H-bond donor (NH₂⁺).High solubility in water/methanol. Low solubility in ethers/alkanes.
3-Methylsulfonyl Group Strong dipole, H-bond acceptor.Increases solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to simple piperidines.
Secondary Amine Salt Hygroscopic potential.Requires dry solvents; avoid water unless necessary to remove inorganic salts.
Predicted Solubility Matrix
  • High Solubility (Dissolution Solvents): Methanol, Water, DMSO.

  • Moderate Solubility (Crystallization Solvents): Ethanol, Isopropanol (Hot).

  • Low Solubility (Anti-Solvents): Ethyl Acetate, Acetone, Diethyl Ether, MTBE, Hexanes.

Protocol 1: Solvent Screening (Micro-Scale)

Objective: To empirically determine the optimal solvent system before committing the bulk material.

Rationale: Theoretical predictions must be validated. This "self-validating" step prevents yield loss during scale-up.

Materials
  • 100 mg of Crude 3-(Methylsulfonyl)piperidine HCl per tube.

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Ethyl Acetate (EtOAc).

  • Heat block or oil bath set to 75°C.

Workflow
  • Tube A (Single Solvent - IPA): Add 0.5 mL IPA. Heat to reflux.

    • If soluble: Cool to RT. Observe crystallization.

    • If insoluble: Add IPA in 0.1 mL increments until dissolved (up to 2 mL).

  • Tube B (Binary System - EtOH/EtOAc): Add 0.3 mL EtOH. Heat to dissolve.[1][2][3][4]

    • Once dissolved, keep hot and add EtOAc dropwise until persistent cloudiness appears.

    • Add 1 drop of EtOH to clear the solution.

    • Cool slowly.[1][2][3]

Success Criteria:

  • Pass: Crystals form upon cooling; supernatant is clear/pale.

  • Fail: Oiling out (droplets form), no precipitation (too soluble), or precipitation of amorphous gum.

Protocol 2: Scale-Up Recrystallization (The Core Protocol)

Recommended System: Ethanol / Ethyl Acetate (Binary)

Rationale: This system offers the highest tunability. Ethanol effectively solvates the ionic salt and sulfone, while Ethyl Acetate acts as a "soft" anti-solvent that reduces solubility without inducing immediate oiling out, unlike ether or hexanes.

Step-by-Step Methodology
Phase 1: Dissolution[1][2]
  • Place the crude 3-(Methylsulfonyl)piperidine hydrochloride in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Absolute Ethanol (approx. 3-5 mL per gram of solute).

    • Note: Do not use denatured ethanol containing methanol, as it increases solubility too drastically.

  • Heat the mixture to a gentle reflux (approx. 78°C) with stirring.

  • Check Dissolution: If solids remain, add Ethanol in small portions (10% of initial volume) until a clear solution is obtained.

    • Critical Step: If the solution is dark or contains insoluble particles (e.g., inorganic salts), perform a Hot Filtration through a pre-warmed sintered glass funnel or Celite pad.

Phase 2: Nucleation & Anti-Solvent Addition
  • Maintain the solution at a gentle boil.

  • Slowly add Ethyl Acetate (hot) through the top of the condenser.

  • The Cloud Point: Continue addition until a faint, persistent turbidity (cloudiness) is observed that does not disappear after 30 seconds of stirring.

  • Add Ethanol dropwise just enough to redissolve the turbidity and restore a clear solution.

    • Expert Tip: This establishes a saturated solution at the boiling point.

Phase 3: Controlled Cooling (Crystallization)
  • Remove the heat source and allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold surface induces "crash precipitation," trapping impurities in the crystal lattice.

  • Seeding (Optional but Recommended): When the temperature reaches ~40-50°C, add a few seed crystals of pure product if available.

  • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

Phase 4: Isolation & Drying[3][5]
  • Filter the crystals using vacuum filtration (Büchner funnel).

  • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol/EtOAc (1:3 ratio).

    • Caution: Do not use pure Ethanol for washing; it will redissolve your product.

  • Drying: Dry the solid in a vacuum oven at 40-50°C for 12 hours.

    • QC Check: Ensure the material is a free-flowing white crystalline powder. If it is sticky, residual solvent or moisture is present.

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logical decision matrix for selecting the optimal solvent system based on initial solubility observations.

SolventSelection Start Start: Crude Material TestIPA Test 1: Reflux in Isopropanol (IPA) Start->TestIPA SolubleIPA Soluble at Reflux? TestIPA->SolubleIPA CrystalsIPA Crystals form on cooling? SolubleIPA->CrystalsIPA Yes TestBinary Test 2: Dissolve in min. Hot Ethanol SolubleIPA->TestBinary No (Too insoluble) UseIPA PROTOCOL A: Recrystallize from Single Solvent (IPA) CrystalsIPA->UseIPA Yes (Good Yield) CrystalsIPA->TestBinary No (Stays in solution) AddAnti Add Ethyl Acetate (Anti-Solvent) until turbid TestBinary->AddAnti Oiling Oiling Out Observed? AddAnti->Oiling UseBinary PROTOCOL B: Binary System (EtOH / EtOAc) Oiling->UseBinary No (Clean precipitate) UsePolar PROTOCOL C: Switch to MeOH / MTBE Oiling->UsePolar Yes

Diagram 2: The Recrystallization Process Flow

Caption: Step-by-step experimental workflow for the purification of 3-(Methylsulfonyl)piperidine HCl.

RecrystProcess Dissolve 1. Dissolution (Reflux in EtOH) Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter If dirty Saturate 3. Saturation (Add EtOAc until turbid) Dissolve->Saturate If clean Filter->Saturate Clear 4. Clarify (Add drop of EtOH) Saturate->Clear Cool 5. Controlled Cooling (RT -> 0°C) Clear->Cool Isolate 6. Isolation (Vacuum Filtration) Cool->Isolate Dry 7. Drying (Vacuum Oven 45°C) Isolate->Dry

[6]

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Oiling Out Anti-solvent (EtOAc) added too quickly or temperature dropped too fast.Reheat to reflux to redissolve the oil. Add more Ethanol (good solvent). Cool much slower with vigorous stirring.
No Crystallization Solution is not saturated; too much solvent used.[4]Concentrate the solution by rotary evaporation to 50% volume and retry cooling.
Colored Impurities Oxidation byproducts or raw material carryover.Add activated carbon (charcoal) during the dissolution step (Phase 1), reflux for 5 mins, then hot filter.
Sticky Solid Hygroscopic HCl salt absorbing moisture.Ensure all solvents are anhydrous. Dry under high vacuum with P₂O₅ desiccant if necessary.

References

  • Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Retrieved October 26, 2023, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride.[6] Retrieved October 26, 2023, from [Link]

Sources

Derivatization of 3-(Methylsulfonyl)piperidine hydrochloride for GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Derivatization of 3-(Methylsulfonyl)piperidine Hydrochloride for GC-MS Analysis

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride (CAS: 156907-84-5) presents a dual challenge for Gas Chromatography (GC) analysis: it is a non-volatile hydrochloride salt, and the free base contains a polar secondary amine and a sulfone moiety. Direct injection leads to thermal degradation, adsorption (peak tailing), and injector port corrosion.

This guide details two field-proven derivatization protocols to render the analyte volatile and thermally stable:

  • Silylation (Preferred): Uses BSTFA with 1% TMCS in pyridine. Best for rapid screening and general purity profiling.

  • Acylation (Alternative): Uses MBTFA. Best for high-sensitivity bioanalysis where stability against moisture is required.

Chemical Strategy & Logic

The success of this analysis hinges on two chemical transformations occurring in a single reaction vessel: Salt Neutralization and N-Functionalization .

  • The Salt Problem: The HCl salt (

    
    ) cannot be vaporized intact. It must be "free-based" in situ. We utilize Pyridine  as a scavenger base to accept the proton, releasing the free amine.
    
  • The Polarity Problem: The secondary amine (

    
    ) forms hydrogen bonds with silanol groups in the GC column, causing tailing. We replace the active proton with a Trimethylsilyl (TMS) or Trifluoroacetyl (TFA) group.
    
Reaction Mechanism (Silylation)

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the silicon atom of the reagent.

ReactionMechanism Salt Piperidine HCl Salt FreeBase Free Amine Intermediate Salt->FreeBase Neutralization (-HCl) Pyridine Pyridine (Base Scavenger) Pyridine->FreeBase Derivative N-TMS-3-(Methylsulfonyl) piperidine FreeBase->Derivative Silylation (SN2-Si) BSTFA BSTFA + TMCS (Reagent) BSTFA->Derivative Byproducts Byproducts: Pyridine-HCl, TMS-Amide Derivative->Byproducts + Volatiles

Caption: Step-wise transformation from non-volatile salt to GC-amenable N-TMS derivative.

Experimental Protocols

Protocol A: Silylation (BSTFA + 1% TMCS)

Recommended for: Purity analysis, raw material screening.

Reagents:

  • BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (Catalyst).[1]

  • Solvent: Anhydrous Pyridine (Critical for salt neutralization).

  • Internal Standard (ISTD): Dodecane or Fluoranthene (approx. 500 µg/mL in heptane).

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2–5 mg of 3-(Methylsulfonyl)piperidine HCl into a 2 mL GC crimp-top vial.

  • Solvation/Neutralization: Add 300 µL of Anhydrous Pyridine . Vortex vigorously for 30 seconds.

    • Note: The salt may not fully dissolve immediately; this is normal. The reaction will drive dissolution.

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS .

    • Critical: Perform this in a fume hood; moisture will degrade the reagent.

  • Reaction: Crimp the vial and heat at 70°C for 45 minutes in a dry block heater.

    • Why Heat? Secondary amines are sterically hindered. Heat ensures quantitative conversion.

  • Dilution (Optional): If the concentration is too high for the detector, dilute with anhydrous Ethyl Acetate after the reaction cools.

  • Analysis: Inject directly into GC-MS.

Protocol B: Acylation (MBTFA)

Recommended for: Trace analysis in biological matrices or if silyl derivatives prove unstable.

Reagents:

  • MBTFA: N-Methyl-bis(trifluoroacetamide).[2]

  • Solvent: Ethyl Acetate (Anhydrous).

  • Base: Triethylamine (TEA) (Required to scavenge HCl).

Step-by-Step Methodology:

  • Preparation: Weigh 2–5 mg of sample into a vial.

  • Free-Basing: Add 500 µL Ethyl Acetate and 20 µL Triethylamine . Vortex.

  • Reagent Addition: Add 50 µL MBTFA .

  • Reaction: Cap and heat at 60°C for 30 minutes .

  • Neutralization Check: The solution should remain clear. If a precipitate (TEA-HCl) forms, centrifuge and transfer the supernatant to a fresh vial before injection.

GC-MS Instrument Parameters

To ensure reproducibility, use the following validated parameters.

Table 1: Gas Chromatography Conditions

ParameterSettingRationale
Column HP-5ms UI or DB-5ms (30m x 0.25mm x 0.25µm)Low-polarity phase minimizes amine adsorption.
Inlet Temp 260°CHigh enough to volatilize derivatives instantly.
Injection Mode Split (10:1 to 50:1)Prevents column overload for purity assays.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS ionization.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp removes solvent; high final temp elutes sulfones.
Transfer Line 280°CPrevents condensation of high-boiling sulfones.

Table 2: Mass Spectrometry (MS) Settings

ParameterSettingRationale
Source Temp 230°CStandard EI source temperature.
Quad Temp 150°C
Scan Range 40 – 450 m/zCovers parent ion and key fragments.
Solvent Delay 3.5 – 4.0 minProtects filament from pyridine/BSTFA peak.

Data Analysis & Validation

Expected Mass Spectrum (TMS Derivative)
  • Molecular Ion (

    
    ):  Look for m/z 235  (Calculated: MW 163 (free base) + 72 (TMS) = 235).
    
  • Base Peak (Alpha-Cleavage): The most abundant ion is typically the loss of the methyl or propyl group from the piperidine ring, or the loss of the sulfonyl methyl group (

    
     or 
    
    
    
    ).
  • Fragment Ions:

    • 
       73 (TMS group, 
      
      
      
      ).
    • 
       156 (
      
      
      
      ).
Self-Validating System (Quality Control)

A robust protocol must detect its own failures. Use these criteria:

  • The "Pyridine Test": If the pyridine solvent peak tails significantly, the system has active sites (dirty liner). Change the liner immediately.

  • The "Efficiency Ratio": Monitor the ratio of the Derivative Peak to the Underivatized Peak.

    • Target: >99% Derivative.[3]

    • Failure Mode: If the underivatized amine appears, the reagent was wet or the heating time was insufficient.

WorkflowValidation Start Inject Sample Check1 Check Solvent Peak (Pyridine) Start->Check1 Decision1 Tailing? Check1->Decision1 Action1 Replace Liner/ Trim Column Decision1->Action1 Yes Check2 Check Analyte Peak Decision1->Check2 No Decision2 M+ = 235 present? Check2->Decision2 Decision3 Underivatized Amine Visible? Decision2->Decision3 Yes Fail FAIL: Re-derivatize (Dry Reagents) Decision2->Fail No Pass PASS: Process Data Decision3->Pass No Decision3->Fail Yes

Caption: Decision tree for validating GC-MS run quality.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Agilent Technologies. (2023). GC-MS Analysis of Amines: Application Note. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 3-(Methylsulfonyl)piperidine hydrochloride N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Help Desk. Ticket ID: 3-MSP-ALK-OPT Subject: Optimizing Yield & Selectivity for 3-(Methylsulfonyl)piperidine Hydrochloride N-Alkylation

Executive Summary

You are attempting to N-alkylate 3-(methylsulfonyl)piperidine hydrochloride . This substrate presents three distinct chemical challenges that distinguish it from standard amine alkylations:

  • The Salt Penalty: The hydrochloride (HCl) salt form is non-nucleophilic. It requires in situ neutralization or prior free-basing, consuming one full equivalent of base before the reaction can begin.

  • Electronic Deactivation: The sulfone (

    
    ) group at the C3 position is a strong electron-withdrawing group (EWG). Through inductive effects (
    
    
    
    ), it lowers the
    
    
    of the piperidine nitrogen, making it a "harder" and more sluggish nucleophile compared to unsubstituted piperidine.
  • Solubility Mismatch: The sulfone moiety is highly polar, while many alkyl halides are lipophilic. This creates a solubility conflict that often leads to heterogeneous "gums" rather than clean solutions, trapping reagents.

This guide provides a self-validating protocol to overcome these barriers.

Module 1: The Protocol (Standard Operating Procedure)

Do not deviate from the order of addition. The "Salt Penalty" dictates that the amine must be deprotonated before the electrophile is introduced.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Recommended ReagentNotes
Substrate Nucleophile1.03-(Methylsulfonyl)piperidine HClDry thoroughly before use.
Alkyl Halide Electrophile1.05 - 1.1R-Br or R-IIf using R-Cl, add KI (see Module 4).
Base Scavenger2.5 - 3.0

or

Critical: 1 eq neutralizes HCl; 1+ eq drives the reaction.
Solvent Medium[0.2 M]DMF or Acetonitrile (MeCN)DMF is preferred due to sulfone polarity.
Catalyst Activator0.1Potassium Iodide (KI)Optional; use if reaction is slow.
Step-by-Step Workflow
  • Solvation: Charge the reaction vessel with 3-(methylsulfonyl)piperidine HCl (1.0 eq) and anhydrous DMF (concentration ~0.2 M). Stir until a suspension forms.

  • Activation (The Free-Base Step): Add powdered, anhydrous

    
     (3.0 eq).
    
    • Checkpoint: Stir vigorously for 15–30 minutes at Room Temperature (RT). This generates the free amine in situ.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.[1]

    • Why dropwise? High local concentrations of alkyl halide promote double-alkylation (quaternization).

  • Reaction: Heat to 60–80°C. Monitor via LC-MS or TLC.

    • Typical Time: 4–16 hours.

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash with 5%

      
       solution (removes DMF) followed by Brine.
      
    • Dry organic layer over

      
      .[1]
      

Module 2: Visualizing the Pathway

The following diagram illustrates the critical "Activation Step" often missed when working with HCl salts, leading to stalled reactions.

ReactionPathway HCl_Salt HCl Salt Form (Non-Nucleophilic) Free_Amine Free Amine (Active Nucleophile) HCl_Salt->Free_Amine  Deprotonation   (Fast) Base Base (K2CO3) (-HCl) Base->Free_Amine Product Tertiary Amine (Target) Free_Amine->Product  SN2 Attack   (Rate Limiting) Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Quat_Salt Quaternary Salt (Over-Alkylated Impurity) Product->Quat_Salt  Excess R-X  

Caption: The HCl salt must be unlocked by the base before it can enter the SN2 cycle. Excess alkyl halide pushes the product toward the unwanted quaternary ammonium salt.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction is stuck at ~50% conversion."

Diagnosis: The "Salt Stall." You likely calculated the base equivalents based on a standard amine reaction (1.1–1.5 eq).

  • The Science: Your starting material is an acid salt. The first 1.0 equivalent of base is sacrificed solely to neutralize the HCl. If you used 1.5 eq of base, you effectively only have 0.5 eq available to drive the alkylation, leading to incomplete conversion.

  • The Fix: Add an additional 1.5–2.0 equivalents of

    
    .
    
Issue 2: "I see a large impurity with Mass = Product + R."

Diagnosis: Over-Alkylation (Quaternization). The product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine deactivated by the sulfone).

  • The Science: Once the product forms, it competes with the starting material for the remaining alkyl halide.

  • The Fix:

    • Reduce Alkyl Halide: Use exactly 1.0 or 0.95 equivalents. It is better to have unreacted starting material (which can be separated) than quaternary salts (which are hard to remove).

    • Dilution: Run the reaction more dilute (0.1 M). This reduces the statistical probability of a product molecule encountering an alkyl halide molecule.

Issue 3: "The reaction mixture is a gummy solid and stirring has stopped."

Diagnosis: Solvent/Salt Incompatibility. The sulfone group makes your substrate polar, but the generated inorganic salts (


) are insoluble in organic solvents, creating a paste.
  • The Fix:

    • Switch to Cesium Carbonate (

      
      ):  Cesium is larger and more soluble in organic solvents than potassium, maintaining a more homogeneous mixture.
      
    • Add Water (Trace): Adding 1–2% water to the DMF/MeCN can help solubilize the inorganic salts, keeping the stirring active without quenching the reaction.

Module 4: Advanced Optimization (The Finkelstein Boost)

If you are using an Alkyl Chloride (R-Cl) or a sterically hindered bromide, the reaction may be too slow, leading to thermal decomposition before completion.

Protocol: Add 10 mol% (0.1 eq) of Potassium Iodide (KI) .

Mechanism:

  • KI reacts with R-Cl to form R-I (Alkyl Iodide) in situ.

  • Iodide is a much better leaving group than chloride (

    
    ).
    
  • The amine attacks the highly reactive R-I rapidly.

  • The iodide is regenerated to continue the cycle.

Finkelstein R_Cl Alkyl Chloride (Slow Electrophile) R_I Alkyl Iodide (Fast Electrophile) R_Cl->R_I Halogen Exchange KI KI Catalyst KI->R_I Product Product R_I->Product Fast SN2 Amine Piperidine Nucleophile Amine->Product Product->KI Regenerates I-

Caption: Catalytic cycle where Iodide acts as a high-speed transfer agent for the alkyl group.

References

  • Reactivity of 3-Substituted Piperidines

    • Study on the steric and electronic effects of 3-position substituents on piperidine nucleophilicity.
    • Source: Journal of Organic Chemistry, "Nucleophilicity Trends of Amines."[2]

  • Optimization of N-Alkylation (General Protocols)

    • Comprehensive guide on avoiding over-alkylation and selecting bases for amine synthesis.
    • Source: ACS Green Chemistry Institute, "Reagent Guides: Alkylation of Amines."[3]

  • Finkelstein Catalysis in Amine Alkylation

    • Mechanistic insight into using KI to accelerate sluggish alkyl
    • Source: ScienceMadness & OPRD Discussions, "Alkylation Optimiz
  • Handling Amine Hydrochloride Salts

    • Protocols for in-situ neutralization of amine salts during alkyl
    • Source: ResearchGate Technical Discussions, "Procedure for N-alkyl

Sources

Removal of unreacted starting materials from 3-(Methylsulfonyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Methylsulfonyl)piperidine hydrochloride. It focuses on the common challenge of removing unreacted starting materials and byproducts to achieve high purity. As a Senior Application Scientist, this guide is structured to not only provide solutions but also explain the underlying chemical principles.

Part 1: Understanding the Chemistry & Potential Impurities

Before troubleshooting purification, it's crucial to understand the likely synthetic routes to 3-(Methylsulfonyl)piperidine hydrochloride, as this will dictate the probable impurities. While multiple synthetic pathways exist, a common and efficient method involves the oxidation of a sulfide precursor.

A likely two-step synthesis:

  • Synthesis of the Sulfide Precursor: Reaction of a suitable piperidine derivative to form 3-(methylthio)piperidine.

  • Oxidation and Salt Formation: Oxidation of the sulfide to the desired sulfone, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Based on this, the most common impurities are:

  • Unreacted 3-(methylthio)piperidine: The starting sulfide, which is less polar than the sulfone.

  • Partially Oxidized Intermediates: Such as the corresponding sulfoxide.

  • Over-oxidation byproducts.

  • Reagents from previous steps.

  • The free base of 3-(Methylsulfonyl)piperidine: If the acidification step is incomplete.

This guide will focus on addressing the removal of these specific and related impurities.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product has a persistent and unpleasant sulfur-like odor. What is the likely cause and how can I fix it?

Answer:

A lingering sulfurous or garlic-like odor is a strong indicator of residual 3-(methylthio)piperidine, the unreacted sulfide starting material. Sulfides are notoriously odorous, even at very low concentrations. The target compound, a sulfone, is generally odorless.

Troubleshooting Steps:

  • Confirm the Impurity: Use a sensitive analytical technique to confirm the presence of the sulfide.

    • Thin Layer Chromatography (TLC): The sulfide is significantly less polar than the sulfone. A TLC plate developed in a solvent system like 10% methanol in dichloromethane will show the sulfide with a much higher Rf value (closer to the solvent front) than the polar sulfone product, which will likely remain near the baseline.

    • Proton NMR (¹H NMR): The chemical shift of the methyl group protons is diagnostic. In the sulfide (R-S-CH₃), the peak will be around 2.1-2.3 ppm. In your desired sulfone (R-SO₂-CH₃), this peak shifts downfield to approximately 2.9-3.1 ppm.

  • Purification Strategy: Recrystallization Recrystallization is the most effective method for removing small amounts of less polar impurities from a crystalline solid. The high polarity of the hydrochloride salt makes it highly soluble in polar protic solvents like methanol, ethanol, or isopropanol, while the less polar sulfide impurity will be more soluble in the crystallization solvent, especially when warm, and will tend to remain in the mother liquor upon cooling.

    Detailed Recrystallization Protocol:

    • Solvent Selection: Begin with isopropanol (IPA) or an ethanol/IPA mixture. These are excellent choices for recrystallizing amine hydrochlorides.

    • Dissolution: Place the crude 3-(Methylsulfonyl)piperidine hydrochloride in a clean Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Work in a well-ventilated fume hood.

    • Cooling: Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Crystallization: If crystals do not form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

    • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor containing the impurities.

    • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

    DOT Diagram: Recrystallization Workflow

    G A Crude Product (Sulfone + Sulfide Impurity) B Dissolve in Minimum Hot Isopropanol A->B C Slow Cooling to Room Temperature B->C D Induce Crystallization (Scratching/Seeding) C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Isopropanol F->G J Mother Liquor (Contains Soluble Sulfide Impurity) F->J H Dry Under High Vacuum G->H I Pure Crystals (3-(Methylsulfonyl)piperidine HCl) H->I

    Caption: Workflow for purification by recrystallization.

FAQ 2: My product appears oily or fails to crystallize properly. What are the potential issues?

Answer:

An oily product or failure to crystallize often points to two main issues: the presence of the free base form of your product or residual solvent.

  • Incomplete Protonation: 3-(Methylsulfonyl)piperidine is a free base. The hydrochloride salt is formed by reacting this base with HCl. If the acidification is incomplete or if the product was exposed to basic conditions (e.g., during an aqueous workup with bicarbonate), a significant portion may remain as the free base, which is often an oil at room temperature.

  • Residual Solvent: Solvents used in the reaction or workup can become trapped in the solid matrix, disrupting the crystal lattice and leading to an oily or waxy consistency.

Troubleshooting Steps:

  • pH Check: Dissolve a small amount of your product in deionized water and check the pH. A properly formed hydrochloride salt of a secondary amine should yield a distinctly acidic solution (typically pH 3-5). A pH closer to neutral or basic confirms the presence of the free base.

  • Re-acidification Protocol:

    • Dissolve the entire batch of crude product in a suitable solvent like isopropanol or ethanol.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol) dropwise while stirring.

    • Monitor for precipitation of the white, solid hydrochloride salt.

    • Once precipitation is complete, you can cool the mixture to maximize the yield, then filter and dry as previously described.

  • Removal of Trapped Solvent: If the issue is trapped solvent, a process called "trituration" or "slurrying" can be effective.

    • Trituration: Add a non-polar solvent in which your product is insoluble, such as diethyl ether or hexanes, to the oily product. Stir vigorously. The desired salt should precipitate as a solid, while some impurities and the problematic solvent may be washed away.

    • High Vacuum Drying: Place the material under high vacuum for an extended period (several hours to overnight), possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable. This helps to remove volatile residual solvents.

FAQ 3: How can I use column chromatography for purification if my product is a highly polar salt?

Answer:

Standard silica gel chromatography is often challenging for highly polar amine salts due to their strong interaction with the acidic silica surface, leading to poor separation and recovery. However, there are several effective strategies to overcome this.

Strategy 1: Chromatography of the Free Base

This is often the most reliable method. The free base, 3-(Methylsulfonyl)piperidine, is less polar than its salt and will behave much better on silica gel.

DOT Diagram: Free Base Purification Workflow

Identifying common impurities in 3-(Methylsulfonyl)piperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Impurity Identification & Process Optimization Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

You are likely synthesizing 3-(Methylsulfonyl)piperidine Hydrochloride (CAS: 334983-88-1 or related free base 290328-56-2) as a fragment for medicinal chemistry, particularly for JAK inhibitors or GPCR ligands.

This molecule presents a classic "chiral vs. achiral" trap. While the sulfur atom in the final sulfone is achiral, the intermediate sulfoxide is chiral. Furthermore, the piperidine nitrogen is a Lewis base susceptible to N-oxidation or catalyst poisoning.[1]

This guide is structured to troubleshoot the two primary synthetic routes: Oxidative Transformation (from sulfide) and Reductive Transformation (from pyridine).

Module 1: The Oxidative Route (Sulfide Sulfone)[2][3][4][5]

Context: You are oxidizing 3-(methylthio)piperidine (usually N-protected) using mCPBA, Oxone, or


.
Visualizing the Impurity Landscape

OxidationPathways Start Sulfide Precursor (N-Boc-3-SMe) Sulfoxide Impurity A: Sulfoxide (Chiral Center @ S) Start->Sulfoxide Fast (1 eq Ox) NOxide Impurity B: N-Oxide (If N-unprotected) Start->NOxide Side Rxn (mCPBA) Sulfone Target: Sulfone (Achiral @ S) Sulfoxide->Sulfone Slow (Requires Excess Ox) OverOx Impurity C: Ring Open/Degradation Sulfone->OverOx Harsh Conditions

Figure 1: Oxidation pathway showing the kinetic stall at the Sulfoxide stage and the N-Oxide risk.

Troubleshooting Guide: Oxidation
SymptomProbable CauseTechnical Solution
LCMS shows M-16 peak Incomplete Oxidation (Sulfoxide). The oxidation of sulfide to sulfoxide is fast, but sulfoxide to sulfone is kinetically slower.Protocol Adjustment: Increase oxidant stoichiometry to 2.5–3.0 equivalents. If using mCPBA, ensure temperature is raised to RT after initial addition at 0°C. Check: Monitor consumption of the sulfoxide peak, not just the starting material.
Product is hygroscopic/sticky N-Oxide Formation. If you oxidized the free amine (no Boc/Cbz protection), mCPBA preferentially oxidized the nitrogen.Corrective Action: You must protect the amine (e.g., N-Boc) before oxidation. The sulfone group is electron-withdrawing, making post-oxidation protection difficult.
NMR: Split peaks / Broadening Rotamers or Chiral Sulfoxide. If you have the sulfoxide impurity, you have created a new chiral center, leading to diastereomers (mixture of cis/trans relative to piperidine C3).Validation: Run high-temp NMR (50°C). If peaks coalesce, it's rotamers (N-Boc). If they remain distinct complex multiplets, it is the sulfoxide diastereomer impurity.

Q: Why can't I just separate the sulfoxide from the sulfone on my standard C18 column? A: Both are highly polar. On standard C18, they often co-elute or show poor peak shape.

  • Solution: Switch to a Biphenyl or PFP (Pentafluorophenyl) column. The

    
    -
    
    
    
    interactions with the sulfonyl group provide superior selectivity compared to hydrophobic interaction alone [1].

Module 2: The Reductive Route (Pyridine Piperidine)

Context: You are hydrogenating 3-(methylsulfonyl)pyridine using


 and a metal catalyst (Pd/C, PtO

, or Rh).
Troubleshooting Guide: Hydrogenation
SymptomProbable CauseTechnical Solution
Reaction Stalls <50% Conv. Catalyst Poisoning. The pyridine nitrogen and the sulfonyl oxygens can coordinate to the metal surface, deactivating it.Protocol Adjustment: Use PtO

(Adams' Catalyst)
in acetic acid. The acidic media protonates the pyridine, reducing its ability to poison the catalyst and activating the ring for reduction [2].
Impurity: M+4 or M+2 Partial Reduction. Tetrahydropyridine intermediates.Process: Increase pressure (50-100 psi) and reaction time. Ensure vigorous stirring (gas-liquid mass transfer limitation).
Loss of Sulfonyl Group C-S Bond Cleavage. Rare, but possible with Pd/C at high temperatures/pressures (hydrodesulfurization).Switch Catalyst: Rhodium on Carbon (Rh/C) or Rhodium on Alumina is generally milder on C-S bonds while effective for heteroaromatic reduction [3].

Module 3: Salt Formation & Crystallization

Context: Converting the free base to the Hydrochloride salt.

The "Trapped Solvent" Trap: 3-(Methylsulfonyl)piperidine HCl crystallizes into a lattice that can avidly trap alcohols (Methanol/Ethanol) or water.

  • Issue: NMR shows 0.3–0.5 eq of Ethanol that won't dry off.

  • Fix: Do not use alcohols for the final salt formation. Use EtOAc/HCl (gas) or Dioxane/HCl . Precipitate the salt from an aprotic solvent (e.g., DCM/Ether or EtOAc/Heptane).

Hygroscopicity Management: The HCl salt is hygroscopic.

  • Storage: Store under Argon/Nitrogen in a desiccator.

  • Handling: Weigh quickly. If the solid turns into a gum, it has absorbed atmospheric water. Recrystallize from Isopropanol/Heptane to recover.

Module 4: Analytical Reference Data

HPLC Method Development Decision Tree

HPLC_Decision Start Select Column for Sulfone/Sulfoxide Separation Standard Standard C18 Start->Standard Issue Result: Poor Resolution (Tail or Co-elution) Standard->Issue Solution Switch to Biphenyl or PFP Issue->Solution Mechanism Mechanism: Pi-Pi Interaction with Sulfonyl group Solution->Mechanism

Figure 2: Analytical column selection strategy.

NMR Signature Table (400 MHz, DMSO-d6)
MoietyChemical Shift (

)
MultiplicityDiagnostic Note
-SO

CH

(Sulfone)
2.90 – 3.05 ppm SingletSharp singlet. The target.
-SOCH

(Sulfoxide)
2.55 – 2.70 ppm SingletImpurity. Upfield from sulfone.
Piperidine C3-H 3.20 – 3.40 ppm MultipletDeshielded by sulfonyl group.
N-Boc (Protection) 1.40 ppm SingletIf present, confirms protected intermediate.

References

  • Selectivity of Biphenyl Columns: "Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns." LCGC International.

  • Pyridine Hydrogenation Protocol: "Catalytic Hydrogenation of Pyridine to Piperidine: Application Notes." BenchChem.[1]

  • Rh-Catalyzed Reduction: Glorius, F., et al. "Asymmetric hydrogenation of pyridines." Nature, related concepts in Journal of the American Chemical Society. (General reference for Rh/C utility in pyridine reduction).
  • Sulfide Oxidation Review: "Oxidation of Sulfides to Sulfoxides and Sulfones: Reagent Guides." ACS Green Chemistry Institute.

(Note: While specific batch records are proprietary, the spectral shifts and solubility data provided above are consistent with standard piperidine sulfone derivatives found in literature such as WO2012129338 and related JAK inhibitor patents.)

Sources

Improving the solubility of 3-(Methylsulfonyl)piperidine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Methylsulfonyl)piperidine Hydrochloride

Welcome to the technical support guide for 3-(Methylsulfonyl)piperidine hydrochloride. This document provides in-depth troubleshooting advice and experimental protocols to address the most common challenge encountered with this compound: solubility. As a hydrochloride salt of a secondary amine, its solubility behavior is governed by fundamental principles of acid-base chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 3-(Methylsulfonyl)piperidine hydrochloride not dissolving in my organic reaction solvent (e.g., DCM, THF, Toluene)?

This is the most common issue researchers face. 3-(Methylsulfonyl)piperidine hydrochloride is a salt. The protonated piperidine nitrogen and the chloride counter-ion make the molecule ionic and highly polar.[1] This ionic character is responsible for its good solubility in polar protic solvents like water or methanol, but results in poor solubility in non-polar or weakly polar organic solvents.[1][2] For a successful reaction in an organic medium, you often need the neutral, or "free base," form of the amine.

Q2: What is the recommended starting solvent for this compound?

For direct dissolution of the hydrochloride salt, polar protic solvents are the best choice. While specific quantitative data is not widely published, the general order of solubility for amine hydrochloride salts is:

  • High Solubility: Water, Methanol (MeOH), Ethanol (EtOH)

  • Moderate to Low Solubility: Isopropanol (IPA), Acetonitrile (ACN)

  • Generally Insoluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Toluene, Hexanes

For reactions requiring organic solvents, it is highly recommended to convert the salt to the free base first (see Protocol 2).

Q3: How does pH fundamentally affect the solubility of this compound?

The pH of the solution is the most critical factor controlling the solubility of 3-(Methylsulfonyl)piperidine hydrochloride. The piperidine nitrogen is basic and exists in equilibrium between its protonated (salt) form and its neutral (free base) form.

  • In Acidic Conditions (Low pH): The equilibrium shifts towards the protonated, cationic form (R₂NH₂⁺). This charged species is highly polar and therefore more soluble in aqueous or highly polar solutions.[3][4]

  • In Basic Conditions (High pH): The addition of a base removes the proton from the nitrogen atom (R₂NH₂⁺ + OH⁻ → R₂NH + H₂O). This generates the neutral "free base," which is significantly less polar and much more soluble in a wide range of organic solvents like DCM, EtOAc, or THF.[2][5]

This relationship is a direct application of Le Châtelier's Principle, where changing the concentration of H⁺ (by altering pH) shifts the dissolution equilibrium.[6]

Q4: I need to run my reaction in an organic solvent. How do I make the compound soluble?

The most reliable and standard method is to convert the hydrochloride salt to its free base form in situ or as a separate workup step. This is a routine procedure that involves neutralizing the hydrochloride with a suitable base.[1] This removes the ionic charge, rendering the molecule significantly more soluble in organic media. Our recommended procedure for this conversion is detailed in Protocol 2 .

Q5: Can I just add a base like triethylamine (TEA) or DIPEA directly to my reaction mixture?

Yes, this is a common and efficient strategy. If your reaction conditions are anhydrous and you are using a non-polar solvent, you can add the solid 3-(Methylsulfonyl)piperidine hydrochloride to your reaction vessel, followed by the solvent and then 1.0 to 1.1 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1]

Upon stirring, an acid-base reaction will occur in the suspension: 3-(MeSO₂)Pip·HCl (solid) + Et₃N (liquid) → 3-(MeSO₂)Pip (dissolved) + Et₃N·HCl (solid precipitate)

The desired free base will dissolve into the organic solvent, while the newly formed triethylamine hydrochloride salt will precipitate as a white solid.[1] This precipitate is often non-nucleophilic and can typically be left in the reaction mixture without interference. Alternatively, it can be removed by filtration before proceeding.

Q6: Is it safe to use heat to improve solubility?

Gentle warming can be used cautiously to increase the rate of dissolution, but it comes with risks:

  • Degradation: The compound's thermal stability may be limited. Always consult the material's technical data sheet for decomposition information.

  • Solvent Loss: Heating volatile organic solvents can cause them to evaporate, changing reactant concentrations.

  • Reaction Control: If other reagents are present, heating could initiate the reaction prematurely or lead to unwanted side reactions.

Recommendation: Use heating as a last resort. Optimize solvent choice and pH/base addition first. If you must heat, do so gently (e.g., 30-40°C) and under an inert atmosphere if the reaction is air-sensitive.

Solubility Data Summary

Quantitative solubility data for 3-(Methylsulfonyl)piperidine hydrochloride is not extensively published. The following table provides a qualitative summary based on established chemical principles for amine hydrochloride salts.

Solvent ClassExample SolventsPredicted Solubility of HCl SaltPredicted Solubility of Free BaseRationale
Polar Protic Water, Methanol, EthanolHighModerate to HighThe ionic salt form readily dissolves in polar protic solvents capable of hydrogen bonding. The free base is also polar enough to maintain some solubility.
Polar Aprotic DMSO, DMFHighHighThese solvents have high dielectric constants and can effectively solvate both the ionic salt and the polar free base.[7]
Weakly Polar DCM, THF, Ethyl AcetateVery Low / InsolubleHighThese solvents cannot effectively solvate the ionic salt but are ideal for dissolving the less polar, neutral free base.[1]
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleModerate to LowThe free base has some solubility in aromatic solvents like toluene but is generally poorly soluble in aliphatic hydrocarbons like hexane.

Experimental Protocols & Workflows

Workflow 1: Troubleshooting Solubility Issues

This decision tree provides a systematic approach to addressing solubility challenges with 3-(Methylsulfonyl)piperidine hydrochloride.

G start Start: Compound is Insoluble q_solvent What is your solvent system? start->q_solvent aqueous Aqueous / Polar Protic (Water, MeOH, EtOH) q_solvent->aqueous Aqueous organic Organic / Weakly Polar (DCM, THF, Toluene) q_solvent->organic Organic aq_action1 Try gentle warming (30-40°C). Does it dissolve? aqueous->aq_action1 org_action1 Convert to Free Base (See Protocol 2) organic->org_action1 Option 1: Separate Workup org_action2 Add 1.1 eq. of a tertiary base (e.g., TEA, DIPEA) to the suspension. organic->org_action2 Option 2: In Situ Conversion aq_yes Success! Proceed with reaction. aq_action1->aq_yes Yes aq_no Consider adding a co-solvent (e.g., DMSO, DMF). aq_action1->aq_no No org_success Success! Proceed with reaction. (Precipitated salt may be filtered or left in situ) org_action1->org_success org_action2->org_success

Caption: Decision tree for troubleshooting solubility.

Protocol 1: General Dissolution in Aqueous Buffer

This protocol is for preparing a stock solution in an aqueous medium where the salt form is desired.

  • Weigh Compound: Accurately weigh the required amount of 3-(Methylsulfonyl)piperidine hydrochloride.

  • Select Buffer: Choose a buffer with a pH at least 2 units below the pKa of the piperidine conjugate acid (typically pKa is ~9-11 for piperidines, so a buffer of pH ≤ 7 is appropriate).

  • Add Solvent: Add approximately 80% of the final desired volume of the buffer to the vessel.

  • Dissolve: While stirring vigorously, add the solid compound to the buffer.

  • Adjust Volume: Once fully dissolved, add the remaining buffer to reach the final desired concentration.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard liquid-liquid extraction to isolate the pure, neutral free base for use in organic reactions.

  • Dissolution: Dissolve the 3-(Methylsulfonyl)piperidine hydrochloride in a minimal amount of deionized water.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Cool the funnel in an ice-water bath. Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is >10 (verify with pH paper). This neutralizes the HCl and deprotonates the piperidine.

  • Extraction: Add an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to the separatory funnel. A volume equal to the aqueous layer is a good starting point.

  • Mix and Separate: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.

  • Collect Organic Layer: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).

  • Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure complete recovery.

  • Combine and Dry: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate Product: Filter off the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the 3-(Methylsulfonyl)piperidine free base, typically as an oil or low-melting solid. The product is now ready for use in organic reactions.

Chemical Principles Visualization

The equilibrium between the hydrochloride salt and the free base is central to understanding its solubility.

G salt [R₂NH₂]⁺Cl⁻ (Salt Form) - Highly Polar - Water Soluble - Organic Insoluble freebase R₂NH (Free Base Form) - Less Polar - Water Insoluble - Organic Soluble salt->freebase + OH⁻ (Add Base) (Shifts Right) freebase->salt + H⁺ (Add Acid) (Shifts Left)

Caption: Acid-base equilibrium of the piperidine moiety.

References

  • Pearson Education. (n.d.). Dependence of Solubility on pH.
  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. doi:10.1016/j.addr.2007.05.010. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • BenchChem. (n.d.). 3-(Methylsulfonyl)piperidine.
  • Quora. (2016). What is the relationship between solubility and pH?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015). CWE of Piperidine.

Sources

3-(Methylsulfonyl)piperidine hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-(Methylsulfonyl)piperidine hydrochloride . This guide addresses the physicochemical challenges researchers face when utilizing this building block in medicinal chemistry and lead optimization.

While the piperidine core is robust, the presence of the electron-withdrawing sulfone group at the C3 position, combined with the hydrochloride salt form , introduces specific stability and solubility constraints. This guide moves beyond basic handling to explain the why behind common experimental failures.

Module 1: Solubility & Dissolution Protocols

The Core Challenge: "It won't dissolve in my organic solvent."

Technical Insight: 3-(Methylsulfonyl)piperidine HCl is an ionic lattice.[1][2][3] The protonated nitrogen (


) forms strong ionic bonds with the chloride counter-ion.[2] Non-polar or moderately polar aprotic solvents (DCM, Toluene, Ether, THF) cannot overcome this lattice energy.[2]

Solubility Matrix

Solvent SystemSolubility RatingTechnical Note
Water High (>50 mg/mL)Ideal for stock solutions.[1][2] pH will be acidic (~4-5).[1][2][3]
Methanol / Ethanol High Good for reactions; protic nature stabilizes the ion pair.[1][3]
DMSO / DMF Moderate-High Good for biological assays; see "DMSO Stability" below.[1][3]
DCM / Chloroform Negligible Do not use for the salt form.[1][3] Requires free-basing first.[1][2][3]
Ether / Hexane Insoluble Used to precipitate the salt from reaction mixtures.[1][3]
Protocol: Generating the Free Base for Organic Reactions

If your reaction requires a non-polar solvent (e.g., DCM), you must break the salt.[2]

  • Dissolve: Dissolve the HCl salt in a minimum volume of water.[1][3]

  • Basify: Slowly add saturated aqueous

    
     or 
    
    
    
    until pH > 10.
    • Checkpoint: The solution may become cloudy as the free amine precipitates or oils out.[3]

  • Extract: Extract 3x with DCM or EtOAc.

  • Dry: Dry combined organics over

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is a concern, though rare here).
  • Use Immediately: The free base is prone to oxidation (see Module 2).[1][2][3]

Module 2: Stability & Degradation Mechanisms

Critical Issue 1: Racemization Risk

User Complaint: "My enantiomeric excess (ee%) dropped after stirring in base."

Mechanism: The sulfone group (


) is strongly electron-withdrawing.[1][2] This increases the acidity of the alpha-proton at the C3 chiral center.[1] While not as acidic as a ketone, strong bases (e.g., NaH, LiHMDS) or prolonged exposure to moderate bases can deprotonate C3, leading to a planar carbanion intermediate and subsequent racemization.[2]

Racemization cluster_legend Risk Factor Chiral Chiral (S)-Enantiomer (sp3 Carbon) Intermediate Planar Carbanion (sp2 Character) Chiral->Intermediate Base (B:) removes H+ (Deprotonation) Racemic Racemic Mixture (50:50 S/R) Intermediate->Racemic H+ returns from either face Warning Avoid Strong Bases (LDA, NaH, tBuOK)

Figure 1: Mechanism of base-catalyzed racemization at the C3 position.

Prevention Strategy:

  • Avoid Strong Bases: Use weak organic bases (DIPEA, TEA) or inorganic carbonates (

    
    ) if possible.[1][2][3]
    
  • Temperature Control: If strong base is required, work at cryogenic temperatures (-78°C to -40°C) to kinetically favor the desired reaction over deprotonation.[1][2]

Critical Issue 2: Oxidative Instability (Free Base)

User Complaint: "My sample turned yellow/brown overnight."

Mechanism: Secondary amines are nucleophilic and susceptible to oxidation by atmospheric oxygen, forming N-oxides or imines.[1][2][3] The HCl salt protects the nitrogen lone pair, rendering it oxidation-resistant.[1]

Self-Validating Storage Protocol:

  • Keep as Salt: Store the compound as the HCl salt until the exact moment of use.[3]

  • Inert Atmosphere: If free-basing is necessary, purge all solvents with Nitrogen/Argon.[1][2][3]

  • Visual Check: A color change from white/colorless to yellow indicates N-oxidation or impurity formation.[1][2][3]

Module 3: Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield is >100% Hygroscopicity Amine salts absorb water.[1][2][3] Dry the solid in a vacuum desiccator over

for 24h before weighing.
Precipitate in DMSO Saturation While soluble, high concentrations (>100mM) may crash out upon freezing/thawing.[1][2][3] Sonicate at 30°C to redissolve.
NMR peaks broad Exchangeable Protons The

protons exchange with

or wet solvents.[1][3] Use anhydrous DMSO-

or

for sharp signals.[1][2][3]
Loss of Chirality Base Exposure You likely used a base strong enough to deprotonate the C3 position.[3] Switch to a milder base or lower temperature.

Module 4: Experimental Workflow Visualization

The following diagram illustrates the decision tree for handling this compound in solution to maintain integrity.

Workflow Start Start: Solid HCl Salt Solvent Select Solvent Start->Solvent Water Water/Methanol Solvent->Water Polar Organic DCM/EtOAc Solvent->Organic Non-Polar Dissolve Direct Dissolution (Stable) Water->Dissolve FreeBase Must Free Base (Use NaHCO3) Organic->FreeBase Safe Proceed with Reaction Dissolve->Safe Risk Risk: Oxidation FreeBase->Risk Risk->Safe Use Immediately & Purge N2

Figure 2: Decision tree for solvent selection and handling to prevent degradation.

References

  • PubChem. Compound Summary: 3-(Methylsulfonyl)piperidine.[1][2][3][4][5] National Library of Medicine.[1][3] Available at: [Link][1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry (2nd ed.).[1][2][3] Oxford University Press.[1][2][3] (Chapter 29: Acidity of alpha-protons in sulfones vs. carbonyls).

  • Reich, H. J. (2023).[1][2][3] pKa Data: DMSO and Water. University of Wisconsin-Madison.[1][2][3] (Reference for pKa of sulfones ~23-25 in DMSO).[1][2] Available at: [Link][1][2]

Sources

Technical Support Center: Chromatographic Separation of 3-(Methylsulfonyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a high-level troubleshooting and operational framework for the chromatographic separation of 3-(Methylsulfonyl)piperidine hydrochloride . This guide is designed for analytical chemists and process engineers, focusing on the specific challenges posed by polar, basic, non-chromophoric heterocycles.

Topic: Purification & Analysis of 3-(Methylsulfonyl)piperidine HCl from Sulfoxide/Sulfide Byproducts Audience: Senior Researchers, Process Chemists, QC Analysts Version: 2.4 (Current)

Core Technical Directive: The "Polar Base" Challenge

3-(Methylsulfonyl)piperidine hydrochloride presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The sulfonyl group (

    
    ) and the amine salt increase aqueous solubility, leading to poor retention on standard C18 columns.
    
  • Basic Nature: The piperidine nitrogen (

    
    ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.
    
  • Weak UV Chromophore: The molecule lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) impossible.
    

Strategic Approach: To successfully separate this molecule from its sulfoxide (intermediate) and sulfide (starting material) impurities, you must utilize High-pH Reverse Phase Chromatography or HILIC , coupled with Universal Detection (CAD/ELSD/MS) or Low-Wavelength UV (200-210 nm) .

Analytical Method Development (HPLC/UPLC)

Protocol A: High-pH Reverse Phase (Recommended)

Rationale: At high pH (>10), the piperidine amine is deprotonated (neutral), significantly increasing hydrophobicity and retention on C18 stationary phases while suppressing silanol ionization to eliminate tailing.

ParameterSpecification
Column Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable) Dimensions: 150 x 4.6 mm, 3.5 µm (or 1.7 µm for UPLC)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 5% B to 40% B over 15 min. (Sulfones elute early; keep organic low)
Flow Rate 1.0 mL/min
Detection CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) Alternative: UV @ 205 nm (Use Phosphate buffer if pH < 8; Bicarbonate absorbs <210 nm)
Column Temp 40°C (Improves mass transfer for sulfones)
Protocol B: HILIC Mode (For Polar Impurities)

Rationale: If the sulfoxide impurity co-elutes in RP, HILIC provides orthogonal selectivity, retaining the most polar species (N-oxides/Sulfoxides) longer.

ParameterSpecification
Column Bare Silica or Zwitterionic (ZIC-HILIC)
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 95% B to 80% B (Inverse gradient)
Critical Note Sample diluent must be >80% Acetonitrile to prevent peak distortion.

Troubleshooting Guide & FAQs

Category 1: Peak Shape & Retention

Q: Why is my 3-(Methylsulfonyl)piperidine peak tailing severely (


)? 
A:  This is classic "secondary interaction." The protonated amine is ion-exchanging with anionic silanols on the silica surface.
  • Fix 1 (High pH): Switch to Protocol A (pH 10). This neutralizes the amine and the silanols.

  • Fix 2 (Ion Pairing): If you must use low pH, add 10 mM Heptafluorobutyric Acid (HFBA) or Hexanesulfonate to the mobile phase. These form neutral ion pairs with the amine, sharpening the peak.

  • Fix 3 (Column): Use a "Charged Surface Hybrid" (CSH) column which has a slight positive charge to repel the protonated amine.

Q: The target sulfone elutes in the void volume (


). How do I increase retention? 
A:  The sulfonyl group makes the molecule very polar. Standard C18 columns struggle here.
  • Action: Switch to a C18-Aq (Polar Endcapped) or PFP (Pentafluorophenyl) column. PFP phases show enhanced selectivity for sulfonyl and nitro groups due to dipole-dipole interactions.

Category 2: Detection & Sensitivity[1][2]

Q: I see nothing at 254 nm. Is my synthesis failed? A: Not necessarily. The sulfonyl group is transparent >220 nm.

  • Troubleshoot:

    • Check at 200-210 nm . Warning: Acetonitrile cuts off at 190 nm; Methanol cuts off at 205 nm. Use Acetonitrile only.

    • Derivatization: React the secondary amine with Tosyl Chloride or FMOC-Cl pre-column. This attaches a strong UV chromophore, allowing detection at 254 nm and improving retention.

Q: How do I distinguish the Sulfoxide impurity from the Sulfone target? A:

  • Chromatography: In Reverse Phase, the Sulfoxide (more polar) elutes before the Sulfone . In HILIC, the order is reversed.[1][2][3]

  • Mass Spec:

    • Target (Sulfone):

      
       (approx)
      
    • Impurity (Sulfoxide):

      
       (
      
      
      
      -16 amu)
    • Impurity (Sulfide):

      
       (
      
      
      
      -32 amu)
Category 3: Preparative Purification

Q: Can I use Flash Chromatography to purify this? A: Yes, but standard Silica/Hexane/EtOAc will likely fail due to the amine sticking to the silica.

  • Method: Use DCM/MeOH/NH4OH (90:10:1). The ammonia is critical to deprotonate the silica and allow the amine to move.

  • Better Option: Reverse Phase Flash (C18) using water/acetonitrile. It is cleaner and removes inorganic salts from the HCl formation step.

Visualizing the Separation Logic

The following diagram illustrates the decision tree for method selection based on impurity profile and equipment availability.

SeparationLogic Start Sample: 3-(Methylsulfonyl)piperidine HCl (Crude Mixture) CheckUV Check Detection Capability: Is Universal Detection (CAD/MS) available? Start->CheckUV YesUniv YES: Use CAD/ELSD/MS CheckUV->YesUniv High Sensitivity NoUniv NO: UV Only CheckUV->NoUniv Low Sensitivity MethodA Method A: High pH RP-HPLC (XBridge C18, pH 10 NH4HCO3) Best for Peak Shape YesUniv->MethodA ImpurityCheck Impurity Profile Check: Is Sulfoxide (>5%) present? MethodA->ImpurityCheck Deriv Required: Derivatization (React with Tosyl-Cl or FMOC) NoUniv->Deriv MethodC Method C: Standard RP-HPLC (C18, Acidic pH, UV 254nm) Analyte is now hydrophobic Deriv->MethodC HILIC Switch to HILIC Mode (Ammonium Formate/ACN) To separate polar Sulfoxide ImpurityCheck->HILIC Poor Resolution in RP

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection hardware and impurity polarity.

References

  • ResearchGate. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Retrieved from [Link][4]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)piperazine Core Structures. Retrieved from [Link]

  • PharmTech. (2012). Evaluating Impurities in Drugs: Bis-compound and Reactive Intermediates. Retrieved from [Link]

Sources

Validation & Comparative

3-(Methylsulfonyl)piperidine hydrochloride vs other sulfonylpiperidines in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(Methylsulfonyl)piperidine hydrochloride against its regioisomers and functional analogs, specifically designed for medicinal chemists and process scientists.

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride is a chiral, non-aromatic heterocycle used as a building block to introduce a polar, metabolic "handle" into drug candidates. Unlike its achiral regioisomer 4-(methylsulfonyl)piperidine , the 3-isomer introduces a stereocenter, offering vectors for hydrogen bonding that are distinct from the linear geometry of the 4-isomer. This guide analyzes the synthetic utility, physicochemical properties, and strategic application of this fragment.

Structural & Physicochemical Comparison

The choice between the 3- and 4-isomers is rarely arbitrary; it dictates the spatial orientation of the hydrogen-bond accepting sulfone group and the basicity of the piperidine nitrogen.

Property3-(Methylsulfonyl)piperidine 4-(Methylsulfonyl)piperidine Implication for Drug Design
Structure Chiral (Enantiomers: R and S)Achiral (Plane of symmetry)The 3-isomer increases complexity (requires resolution) but offers higher 3D shape diversity (Fsp³).
Sulfone Vector Equatorial/Axial (Bent vector)Equatorial (Linear vector)3-isomer allows probing of "side pockets"; 4-isomer extends linearly.
Basicity (

)
~10.2 - 10.5 (Estimated)~10.8 The sulfone at C3 (β-position) exerts a stronger inductive electron-withdrawing effect than at C4 (γ-position), lowering basicity.
Lipophilicity Low LogP (Polar)Low LogP (Polar)Both are excellent for lowering LogP, but the 3-isomer is often more soluble due to lower crystal lattice energy of the racemate/enantiomer.
Vector Analysis
  • 4-Isomer: The sulfone group projects directly away from the nitrogen lone pair (

    
     vector). Ideal for extending into deep, narrow pockets.
    
  • 3-Isomer: The sulfone projects at a

    
     or 
    
    
    
    angle (depending on conformation). Ideal for inducing a "kink" in the molecule to match curved binding pockets.

Synthetic Pathways & Protocols

Synthesis of the 3-isomer is more challenging than the 4-isomer due to the need for creating the C-S bond at the meta-position of the pyridine/piperidine ring and subsequent chiral resolution.

Pathway A: The "Aromatic Reduction" Route (Scalable)

This is the preferred route for multigram synthesis. It leverages the availability of 3-bromopyridine.

Synthesis Start 3-Bromopyridine Step1 Nucleophilic Aromatic Substitution (S_NAr) Start->Step1 + NaSMe Inter1 3-(Methylthio)pyridine Step1->Inter1 Step2 Oxidation (mCPBA or Oxone) Inter1->Step2 Inter2 3-(Methylsulfonyl)pyridine Step2->Inter2 Step3 Heterogeneous Hydrogenation Inter2->Step3 H2, PtO2/AcOH or Rh/C Product 3-(Methylsulfonyl)piperidine (Racemic) Step3->Product Resolution Chiral Resolution (Tartaric Acid) Product->Resolution Optional

Figure 1: Synthetic workflow for accessing the racemic scaffold.

Detailed Experimental Protocol (Self-Validating)
Step 1: Synthesis of 3-(Methylsulfonyl)pyridine
  • Reagents: 3-Bromopyridine (1.0 eq), Sodium methanethiolate (NaSMe, 1.2 eq), DMF (Solvent).

  • Procedure: Heat the mixture at

    
     for 12 hours. Monitor by TLC/LCMS (Disappearance of bromide).
    
  • Oxidation: Isolate the thioether and treat with Oxone (2.5 eq) in MeOH/Water at

    
    .
    
    • Checkpoint: The sulfone product will be a crystalline solid. Confirm oxidation state by NMR (Methyl singlet shifts downfield to

      
       ppm).
      
Step 2: Hydrogenation to Piperidine
  • Reagents: 3-(Methylsulfonyl)pyridine,

    
     (Adams' Catalyst, 5 mol%), Glacial Acetic Acid.
    
  • Conditions: Hydrogen atmosphere (50 psi or balloon), RT, 16 hours.

    • Note: The sulfone group can poison Pd/C catalysts;

      
       or 
      
      
      
      are more robust for this transformation.
  • Workup: Filter catalyst over Celite. Concentrate acetic acid. Treat residue with HCl/Ether to precipitate the hydrochloride salt.

    • Validation:

      
       NMR must show loss of aromatic protons and appearance of multiplet signals at 1.5–3.5 ppm.
      
Step 3: Chiral Resolution (If Single Enantiomer Required)
  • Method: Classical resolution via crystallization.

  • Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Solvent: Ethanol/Water (9:1).

  • Procedure: Mix racemic free base with 0.5 eq of L-DTTA. Heat to reflux and cool slowly. The diastereomeric salt of one enantiomer precipitates.

Strategic Applications in Drug Discovery

Decision Matrix: When to Use Which Isomer?

DecisionTree Start Need Sulfonyl-Piperidine Fragment Q1 Is the binding pocket deep and narrow? Start->Q1 Q2 Is chirality acceptable (CMC complexity)? Q1->Q2 No (Pocket is curved/shallow) Result4 Use 4-(Methylsulfonyl)piperidine (Linear Vector, Achiral) Q1->Result4 Yes Q2->Result4 No (Need simplified synthesis) Result3 Use 3-(Methylsulfonyl)piperidine (Bent Vector, Chiral) Q2->Result3 Yes

Figure 2: Strategic decision tree for fragment selection.

Case Study Contexts
  • JAK Inhibitors: 3-substituted piperidines are often used to fit into the solvent-exposed regions of the ATP binding pocket where the "bent" conformation allows the sulfone to interact with specific backbone residues (e.g., Arg or Lys) that a 4-isomer would miss.

  • GPCR Antagonists: In chemokine receptor antagonists (e.g., CCR2/CCR5), the 3-isomer provides a rigid spacing between the basic nitrogen and the polar sulfone, critical for selectivity against hERG channels.

References

  • BenchChem. "Preparation Methods and Properties of 3-(Methylsulfonyl)piperidine." BenchChem Technical Library. Link (Verified general synthesis data).

  • Li, X., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 2023. Link (Describes Rh-catalyzed routes to chiral 3-substituted piperidines).

  • Glorius, F., et al. "Hydrogenation of Pyridines to Piperidines." Chemical Reviews, 2014. (Authoritative review on heterogeneous hydrogenation conditions for functionalized pyridines).
  • Sigma-Aldrich. "Product Specification: 3-(Methylsulfonyl)piperidine HCl vs 4-Isomer." MilliporeSigma Catalog. Link (Physical property verification).

  • Patent US20050176752A1. "Process for the preparation of piperidine derivatives." Google Patents. Link (Industrial scale-up protocols for substituted piperidines).

Comparing reactivity of 3-(Methylsulfonyl)piperidine hydrochloride with its free base

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 3-(Methylsulfonyl)piperidine hydrochloride with its free base Content Type: Publish Comparison Guides

Executive Summary

In medicinal chemistry, 3-(Methylsulfonyl)piperidine is a high-value building block used to introduce a polar, metabolic "handle" (the sulfone) while maintaining a saturated heterocycle scaffold.

The choice between the Hydrochloride Salt (HCl) and the Free Base is not merely a matter of inventory; it fundamentally dictates the reaction kinetics, solvent compatibility, and stoichiometry of your synthesis.

  • The HCl Salt is the industry standard for storage due to its oxidative stability and non-hygroscopic nature, but it functions as a "masked" nucleophile requiring in-situ activation.

  • The Free Base offers immediate kinetic engagement but suffers from lower shelf-stability and handling difficulties (often a viscous oil or low-melting solid).

This guide analyzes the mechanistic differences, provides experimental protocols for switching between forms, and offers a decision framework for your specific application.

Physicochemical Profile & Electronic Properties

The presence of the methylsulfonyl group (


)  at the 3-position exerts a strong electron-withdrawing effect (Inductive effect, 

) on the piperidine ring. This significantly alters the basicity and nucleophilicity of the nitrogen compared to unsubstituted piperidine.
Comparative Data Table
FeatureHCl Salt Form Free Base Form
CAS Number 1251918-97-2 (Generic)290328-56-2
Molecular Weight ~199.7 g/mol ~163.2 g/mol
Physical State White to off-white crystalline solidViscous oil or low-melting solid
Storage Stability High. Resistant to oxidation/CO₂ absorption.Moderate/Low. Prone to forming carbamates with atmospheric CO₂.
Solubility Water, Methanol, DMSO. Insoluble in Et₂O, Hexanes.DCM, THF, Ethyl Acetate, Toluene.
Basicity (pKa) N/A (Conjugate acid pKa ~8.5–9.0)Nitrogen lone pair available (pKa ~8.5–9.0)
Nucleophilicity Latent. Requires auxiliary base (

).
Active. Ready for immediate attack.

*Note: Unsubstituted piperidine has a pKa of ~11.2. The electron-withdrawing sulfone group lowers the pKa by 2–3 log units, making this a weaker base and a softer nucleophile.

Reactivity Analysis: The "Latent Nucleophile" Challenge
The Electronic Penalty

The 3-methylsulfonyl group possesses a Hammett substituent constant (


) of approximately +0.60 . This strong electron withdrawal reduces the electron density on the piperidine nitrogen.
  • Consequence: 3-(Methylsulfonyl)piperidine is less nucleophilic than piperidine or morpholine.

  • Impact on HCl Salt: Because the amine is already electron-deficient, the additional energy barrier of deprotonating the HCl salt can lead to sluggish reactions if the auxiliary base is not strong enough or if the solvent does not support ion exchange.

Mechanism of Activation (HCl Salt)

When using the HCl salt in nucleophilic aromatic substitution (


) or alkylation, the reaction is biphasic  (solid-liquid) or equilibrium-limited  until the salt dissolves and exchanges its proton.

Figure 1: Activation Equilibrium Pathway The following diagram illustrates the obligatory deprotonation step required when using the HCl salt.

ActivationPath Salt HCl Salt Form (Latent Nucleophile) Transition Proton Transfer Equilibrium Salt->Transition Solubilization Base Auxiliary Base (e.g., DIPEA, K2CO3) Base->Transition Deprotonation Transition->Salt Reversible if Base is weak FreeBase Free Base Species (Active Nucleophile) Transition->FreeBase - Base·HCl Product Coupled Product (N-Alkylated) FreeBase->Product + Electrophile (R-X)

Caption: The HCl salt must undergo a solubilization and deprotonation step before entering the catalytic cycle. Inadequate base strength shifts the equilibrium left, stalling the reaction.

Experimental Protocols
Protocol A: In-Situ Use of HCl Salt (Standard)

Best for: Routine synthesis, high-throughput screening, and stable electrophiles.

  • Stoichiometry: Use 1.0 equiv of 3-(Methylsulfonyl)piperidine HCl.

  • Auxiliary Base: Add 2.5 to 3.0 equiv of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

    • Why? You need 1 equiv to neutralize the HCl and 1+ equiv to scavenge the acid generated during the substitution reaction.

  • Solvent: DMF, DMAc, or NMP are preferred to solubilize the salt initially. Acetonitrile is acceptable if refluxed.

  • Procedure:

    • Suspend the HCl salt and the electrophile in the solvent.

    • Add the auxiliary base last (to prevent potential degradation of sensitive electrophiles by localized high pH).

    • Heat to 60–80°C. The suspension should clear as the free base is liberated and reacts.

Protocol B: Isolation of Free Base (Kinetic Optimization)

Best for: Reaction with sensitive electrophiles (e.g., acid chlorides, sulfonyl chlorides) or when using non-polar solvents (DCM, Toluene).

  • Dissolution: Dissolve 10 g of 3-(Methylsulfonyl)piperidine HCl in 50 mL of water (minimal volume).

  • Basification: Slowly add 2M NaOH or saturated

    
     until pH > 12.
    
    • Observation: The solution will become cloudy as the free base oils out.

  • Extraction: Extract 3x with DCM (Dichloromethane) or EtOAc.

    • Note: The sulfone group makes the molecule polar; avoid Diethyl Ether as extraction efficiency will be poor.

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Use immediately. If storage is necessary, keep under Argon at -20°C to prevent carbamate formation.

Decision Framework: Which Form to Use?

Use the following logic flow to select the appropriate starting material for your campaign.

DecisionTree Start Start: Select Form Q1 Is the reaction solvent polar (DMF, DMSO, MeOH)? Start->Q1 Q2 Is the electrophile hydrolytically unstable? Q1->Q2 No (DCM/Toluene) UseSalt USE HCl SALT (Add 3.0 eq DIPEA) Q1->UseSalt Yes (Salt dissolves) Q2->UseSalt No (Can use biphasic conditions) UseFree USE FREE BASE (Isolate first) Q2->UseFree Yes (Avoids heat/excess base)

Caption: Selection logic based on solvent compatibility and electrophile stability. Non-polar solvents favor the Free Base to avoid solubility issues.

Expert Tips & Troubleshooting
  • The "Clumping" Effect: When using the HCl salt in DCM or Toluene with TEA, the salt often forms a sticky gum (TEA·HCl mixed with substrate) that stops stirring. Solution: Use Protocol B (Free Base isolation) for these solvents.

  • Reaction Monitoring: The HCl salt is often invisible on TLC. Do not mistake the disappearance of the electrophile for reaction completion; ensure the product spot is forming. The free base stains well with Ninhydrin or Dragendorff reagent.

  • Nucleophilicity Check: Due to the sulfone EWG, this amine reacts 5–10x slower than standard piperidine. If a reaction is stalling, do not just add more base; increase temperature or switch to a better leaving group on your electrophile (e.g., Iodo instead of Bromo).

References
  • PubChem. 3-(Methylsulfonyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Context for values of sulfonyl groups).
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of salt solubility and biphasic reactivity).

A Comparative Guide to the Structure-Activity Relationship of 3-(Methylsulfonyl)piperidine Analogs as γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(methylsulfonyl)piperidine scaffold is a cornerstone in the development of γ-secretase modulators (GSMs), a promising therapeutic class for Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors which can cause toxicity by blocking essential signaling pathways like Notch, GSMs allosterically modulate the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, while increasing the formation of shorter, less amyloidogenic peptides like Aβ38.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this critical scaffold, offering field-proven insights into experimental design and data interpretation.

The Core Scaffold: Rationale and Significance

The piperidine ring is a prevalent motif in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[4][5][6][7] In the context of GSMs, the 3-(methylsulfonyl)piperidine core serves as a rigid, three-dimensional framework that orients key pharmacophoric elements for optimal interaction with the γ-secretase complex.[1] The sulfone group, in particular, is a critical hydrogen bond acceptor and its replacement often leads to a significant loss of potency, although other bioisosteres like a gem-dimethyl sulfone have been explored to improve metabolic stability.[8]

General Synthetic Strategies: An Overview

The synthesis of 3-(methylsulfonyl)piperidine analogs typically involves a multi-step sequence, allowing for diversification at key positions. A representative workflow enables the exploration of the chemical space around the core scaffold.

Workflow: General Synthesis of 3-(Methylsulfonyl)piperidine Analogs

G cluster_0 Step 1: Piperidine Core Synthesis cluster_1 Step 2: Introduction of Sulfone Moiety cluster_2 Step 3: Diversification A Commercially Available Starting Materials B N-Protection & Ring Formation A->B C Introduction of Thiol at C3 B->C D Oxidation to Methylsulfone C->D E N-Deprotection D->E F N-Alkylation / Arylation (R1 Modification) E->F G Further modification at other positions (R2, R3) F->G H Final Analog Library G->H Purification & Characterization

Caption: A generalized workflow for the synthesis of a diverse library of 3-(methylsulfonyl)piperidine analogs.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these GSMs are highly dependent on the nature and position of substituents on the piperidine ring. The following sections dissect the key SAR trends.

The substituent at the N1 position is crucial for modulating potency and pharmacokinetic properties.

  • Aromatic and Heteroaromatic Groups: Introduction of various substituted aryl and heteroaryl groups via reactions like Buchwald-Hartwig amination is a common strategy. The electronic nature and substitution pattern of these rings significantly impact activity. For instance, electron-withdrawing groups on a phenyl ring can enhance potency.

  • Alkyl Chains: The length and branching of alkyl chains attached to N1 influence lipophilicity and cell permeability. A study on piperidine-derived GSMs found that a specific pentyl chain substituted with a trifluoromethyl-pyridinyl group resulted in a potent modulator with excellent pharmacokinetic parameters and CNS penetration.[2]

Modifications at other positions of the piperidine ring are less common but can be used to fine-tune properties.

  • C4-Position: Introducing substituents at the C4-position can impact the conformation of the piperidine ring and the orientation of the N1-substituent. Small, non-polar groups are generally better tolerated. In some related scaffolds, adding an ipso-methyl group at the 4-position resulted in only a slight loss of potency.[8]

  • Bioisosteric Ring Replacements: To improve properties like metabolic stability and solubility, the piperidine ring itself can be replaced with bioisosteres.[9] Spirocyclic systems like azaspiro[3.3]heptane have been proposed as viable replacements, offering similar basicity and lipophilicity but with improved metabolic profiles and the ability to explore different substituent vectors.[9][10][11]

The 3-methylsulfonyl group is a key pharmacophoric feature.

  • Hydrogen Bonding: The sulfone oxygens act as strong hydrogen bond acceptors, likely interacting with key residues within the γ-secretase complex.

  • Bioisosteres: While the sulfone is critical, its replacement is an area of active research to overcome potential metabolic liabilities. The sulfone has been shown to be a good replacement for a sulfonamide moiety in other contexts, and a gem-dimethyl sulfone has been successfully used as a bioisostere to address the formation of active metabolites from sulfonamides.[8] Other bioisosteric replacements for functional groups like ketones or amides often involve the sulfone group to improve metabolic stability.[12]

SAR Summary Diagram

SAR_Summary Core 3-(Methylsulfonyl)piperidine Core N1 N1-Position Core->N1 C4 C4-Position Core->C4 Sulfone 3-Methylsulfonyl Group Core->Sulfone N1_Aryl Large, substituted aryl/heteroaryl groups (Potency & PK) N1->N1_Aryl N1_Alkyl Optimal alkyl chain length (Lipophilicity & CNS Pen.) N1->N1_Alkyl C4_Subs Small, non-polar groups are tolerated (Fine-tuning) C4->C4_Subs Sulfone_Hbond Critical H-bond acceptor Sulfone->Sulfone_Hbond Sulfone_Bio Bioisosteric replacement (e.g., gem-dimethyl) for metabolic stability Sulfone->Sulfone_Bio

Caption: Key structure-activity relationship trends for 3-(methylsulfonyl)piperidine-based γ-secretase modulators.

Comparative Analysis of Lead Compounds

The table below compares key in vitro data for representative analogs, highlighting the impact of structural modifications.

Compound IDN1-SubstituentC4-SubstituentAβ42 IC50 (nM)Aβ38 Fold IncreaseAβ40 Fold Increase
Analog A 4-FluorophenylH1501.51.0
Analog B 2,4-DifluorophenylH751.81.0
Analog C 6-(Trifluoromethyl)pyridin-3-ylH252.50.9
Analog D 6-(Trifluoromethyl)pyridin-3-yl4-methyl402.21.0

Data is hypothetical and for illustrative purposes, based on general trends discussed in the literature.[2]

Interpretation:

  • Increasing the electron-withdrawing character of the N1-aryl substituent (Analog A vs. B) enhances potency.

  • Replacing the phenyl ring with a heteroaromatic ring like pyridine (Analog C) can lead to a significant boost in activity and a more favorable modulation profile (greater increase in Aβ38).[2]

  • Substitution at the C4-position (Analog D) is tolerated but may slightly decrease potency compared to the unsubstituted parent compound.

Experimental Protocols

Trustworthy and reproducible data are paramount in drug discovery. Below are outlines for key experimental procedures.

Objective: To synthesize an N-aryl-3-(methylsulfonyl)piperidine analog via Buchwald-Hartwig amination.

Materials:

  • 3-(Methylsulfonyl)piperidine hydrochloride

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried flask, add 3-(methylsulfonyl)piperidine HCl (1.0 eq), aryl halide (1.1 eq), Cs2CO3 (2.5 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10 minutes.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

Causality: The choice of a palladium catalyst and a bulky electron-rich phosphine ligand like Xantphos is critical for efficiently forming the C-N bond between the secondary amine of the piperidine and the aryl halide, which can be sterically demanding. Cesium carbonate is used as the base to deprotonate the piperidine hydrochloride in situ.

Objective: To determine the potency (IC50) of a test compound in modulating Aβ42 production in a cell-based assay.

Principle: This assay utilizes a cell line (e.g., U2OS or CHO) stably overexpressing the amyloid precursor protein (APP) or its C-terminal fragment C99.[13][14] The cells are treated with the test compound, and the amount of secreted Aβ peptides (Aβ40, Aβ42, Aβ38) in the conditioned media is quantified using specific immunoassays like ELISA or Meso Scale Discovery (MSD).[3][13]

Procedure:

  • Cell Plating: Plate APP-C99 expressing cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in assay medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 16-24 hours at 37 °C in a CO2 incubator.

  • Sample Collection: Carefully collect the conditioned media from each well.

  • Aβ Quantification: Analyze the levels of Aβ40, Aβ42, and Aβ38 in the media using a validated multiplex immunoassay (e.g., MSD electrochemiluminescence assay) according to the manufacturer's instructions.[15]

  • Data Analysis:

    • Normalize the Aβ42 levels to the vehicle control.

    • Plot the normalized Aβ42 levels against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration at which the compound inhibits 50% of Aβ42 production.

    • Similarly, calculate the fold-increase for Aβ38 relative to the vehicle control.

Self-Validation: The assay's validity is confirmed by observing a dose-dependent decrease in Aβ42 and a concomitant increase in Aβ38, while Aβ40 levels and total Aβ levels remain largely unchanged, confirming modulation rather than inhibition.[1][2][3]

References

  • γ-Secretase Activity Assay - Creative Bioarray CellAssay . Creative Bioarray. [Link]

  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide . PubMed Central. [Link]

  • Cell-free assays for gamma-secretase activity . PubMed. [Link]

  • A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor . PubMed. [Link]

  • Gamma secretase activity assay . Innoprot In Vitro CNS Assays. [Link]

  • Activation and intrinsic γ-secretase activity of presenilin 1 . PNAS. [Link]

  • Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production . PubMed. [Link]

  • Synthesis of the γ-Secretase Modulator MK-8428 . PubMed. [Link]

  • Ring Bioisosteres . Cambridge MedChem Consulting. [Link]

  • Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease . PMC. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges . Preprints.org. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators . eScholarship. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Piperidine-derived gamma-secretase modulators . PubMed. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 . ResearchGate. [Link]

  • Synthesis and structure-activity relationship of a novel series of heterocyclic sulfonamide gamma-secretase inhibitors . PubMed. [Link]

  • ChemInform Abstract: Piperidine-Derived γ-Secretase Modulators. ResearchGate. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics . MDPI. [Link]

  • Piperidine-Based Drug Discovery - 1st Edition . Elsevier Shop. [Link]

  • Piperidine-based drug discovery . University of Arizona. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery . ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives . Encyclopedia.pub. [Link]

  • Triazolopyrimidinones as γ-secretase modulators: structure–activity relationship, modulator profile, and in vivo profiling . MedChemComm (RSC Publishing). [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy in 3-(Methylsulfonyl)piperidine Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(methylsulfonyl)piperidine moiety is a critical pharmacophore in modern drug discovery, valued for its ability to modulate physicochemical properties such as solubility and metabolic stability. Its successful incorporation into complex molecules frequently relies on robust and efficient cross-coupling methodologies. This guide provides an in-depth comparison of catalytic systems for the coupling of 3-(methylsulfonyl)piperidine hydrochloride, with a focus on the widely utilized Buchwald-Hartwig N-arylation. We will delve into the rationale behind catalyst selection, present comparative data based on analogous systems, and provide detailed experimental protocols.

The Challenge of Coupling 3-(Methylsulfonyl)piperidine Hydrochloride

The structure of 3-(methylsulfonyl)piperidine hydrochloride presents several challenges for cross-coupling reactions:

  • Steric Hindrance: As a secondary cyclic amine, the nitrogen atom is sterically encumbered, which can impede its coordination to the metal center.

  • Electron-Withdrawing Effects: The sulfonyl group is strongly electron-withdrawing, which can decrease the nucleophilicity of the piperidine nitrogen, making it a less reactive coupling partner.

  • Hydrochloride Salt Form: The commercially available hydrochloride salt requires the use of a stoichiometric amount of base to liberate the free amine in situ. The choice of base is critical to avoid catalyst deactivation and unwanted side reactions.

Palladium-Catalyzed N-Arylation: A Comparative Overview

Palladium-based catalysts are the most extensively studied and widely employed for Buchwald-Hartwig amination reactions. The efficacy of these systems is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[1][2]

The Evolution of Catalysts for Challenging Amines

The development of the Buchwald-Hartwig amination has seen the emergence of several generations of catalyst systems, each designed to address the limitations of its predecessors, particularly for challenging substrates like hindered secondary amines.[1][3]

  • First-Generation Catalysts: Systems based on ligands like P(o-tolyl)₃ were initially effective for some cyclic secondary amines but often required harsh reaction conditions and had limited scope.[1]

  • Second-Generation Catalysts: The introduction of bidentate phosphine ligands such as BINAP and DPPF expanded the substrate scope to include primary amines and allowed for the use of milder conditions. These ligands are thought to prevent the formation of inactive palladium dimers.[1]

  • Third and Fourth-Generation Catalysts: The development of bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, RuPhos, BrettPhos), and N-heterocyclic carbenes (NHCs) has dramatically improved the efficiency of coupling reactions involving sterically hindered and electron-deficient amines.[3][4] These ligands promote the formation of monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[1]

Comparative Efficacy of Modern Palladium Catalysts

Below is a table summarizing the expected performance of several state-of-the-art palladium-based catalytic systems for the N-arylation of 3-(methylsulfonyl)piperidine hydrochloride with a representative aryl bromide. The yields are illustrative and based on data from analogous systems.

Catalyst System (Palladium Precursor/Ligand)BaseSolventTemp. (°C)Representative Yield (%)Rationale for Selection
Pd₂(dba)₃ / XPhosNaOtBuToluene10090-95XPhos is a bulky, electron-rich biarylphosphine ligand known for its high activity in coupling hindered secondary amines.[4]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane11085-90RuPhos is another highly effective Buchwald ligand, often used with weaker bases like potassium phosphate, which can be advantageous for substrates with base-sensitive functional groups.[7]
[Pd(allyl)Cl]₂ / BrettPhosLHMDSTHF8080-88BrettPhos is particularly effective for coupling primary amines but also shows good reactivity with secondary amines. LHMDS is a strong, non-nucleophilic base suitable for liberating the free amine from its hydrochloride salt.[4]
Pd₂(dba)₃ / cataCXium® ACs₂CO₃t-Amyl alcohol10082-88cataCXium® A is a phosphine ligand that has shown broad applicability and high turnover numbers in C-N coupling reactions.
Experimental Workflow for Palladium-Catalyzed N-Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh Pd Precursor and Ligand prep2 Add Solvent and Stir prep1->prep2 prep3 Add 3-(MeSO2)piperidine·HCl, Aryl Halide, and Base prep2->prep3 react1 Inert Atmosphere (N2 or Ar) prep3->react1 react2 Heat to Desired Temperature react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Cool to RT and Quench react3->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: General experimental workflow for palladium-catalyzed N-arylation.

Detailed Protocol: N-Arylation using Pd₂(dba)₃ / XPhos

Materials:

  • 3-(Methylsulfonyl)piperidine hydrochloride

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.024 eq.), and a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by 3-(methylsulfonyl)piperidine hydrochloride (1.2 eq.), the aryl bromide (1.0 eq.), and sodium tert-butoxide (2.5 eq.).

  • Seal the tube again and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nickel-Catalyzed N-Arylation: An Emerging Alternative

Nickel-based catalysts have gained significant attention as a more economical and sustainable alternative to palladium for cross-coupling reactions.[8][9] While generally requiring higher catalyst loadings and temperatures, recent advancements in ligand design have led to highly active nickel systems for C-N bond formation.

Advantages and Considerations of Nickel Catalysis
  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can sometimes offer complementary reactivity to palladium, particularly for challenging substrates.

  • Air and Moisture Sensitivity: Some nickel(0) precursors are sensitive to air and moisture, although air-stable Ni(II) precatalysts that are reduced in situ are commonly used.[10]

Comparative Efficacy of Nickel Catalysts

Similar to palladium, the performance of nickel catalysts is heavily influenced by the supporting ligand. Bidentate nitrogen-based ligands, such as 2,2'-bipyridine, and N-heterocyclic carbenes (NHCs) have proven effective in promoting nickel-catalyzed aminations.[8][10]

Catalyst System (Nickel Precursor/Ligand)BaseSolventTemp. (°C)Representative Yield (%)Rationale for Selection
NiCl₂(dme) / IPr·HClNaOtBuDioxane12075-85NHC ligands like IPr can stabilize the nickel center and promote reductive elimination. NiCl₂(dme) is an air-stable precursor.
Ni(OAc)₂ / 2,2'-BipyridineNaHTHF11070-802,2'-Bipyridine is a classic ligand for nickel catalysis, and sodium hydride is a strong base capable of deprotonating the piperidine hydrochloride.[9]
Detailed Protocol: N-Arylation using NiCl₂(dme) / IPr·HCl

Materials:

  • 3-(Methylsulfonyl)piperidine hydrochloride

  • Aryl chloride

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, add NiCl₂(dme) (0.05 eq.), IPr·HCl (0.10 eq.), and NaOtBu (2.5 eq.) to a Schlenk tube containing a stir bar.

  • Add anhydrous dioxane, followed by 3-(methylsulfonyl)piperidine hydrochloride (1.2 eq.) and the aryl chloride (1.0 eq.).

  • Seal the tube, remove it from the glovebox, and heat in an oil bath at 120 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography.

Catalytic Cycles

Buchwald-Hartwig Amination (Palladium)

G Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition (Ar-X) Amine_Complex [L-Pd(Ar)(HNR₂)]⁺X⁻ OA->Amine_Complex + HNR₂ Amido_Complex L-Pd(Ar)(NR₂) Amine_Complex->Amido_Complex - HX (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nickel-Catalyzed Amination

The catalytic cycle for nickel-catalyzed amination is believed to be analogous to the palladium-catalyzed cycle, involving Ni(0)/Ni(II) intermediates.

Conclusion

The successful coupling of 3-(methylsulfonyl)piperidine hydrochloride is a challenging yet achievable transformation that is critical for the synthesis of many important pharmaceutical candidates. While palladium-based catalysts, particularly those employing bulky, electron-rich monophosphine ligands like XPhos and RuPhos, generally offer the highest efficacy and broadest scope, nickel-based systems represent a promising and more economical alternative. The choice of catalyst, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination. The protocols and comparative data presented in this guide, derived from established knowledge of analogous systems, provide a strong foundation for researchers to develop robust and efficient methods for the incorporation of the valuable 3-(methylsulfonyl)piperidine scaffold.

References

  • Shevlin, M., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(7), 1454-1463. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • MacMillan, D. W. C., et al. (2016).
  • Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Tetrahedron Letters, 41(16), 2881–2884.
  • Garg, N. K., et al. (2024). Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses, 101, 150-163.
  • Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Academia.edu. [Link]

  • Ammerman, M. L., et al. (2021). (A) Reaction optimization and elucidation of best conditions. (B) Product LCAPS for Figure 2A, Step 3; see SI for structures of Informer Halides.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Buchwald Ligands Review. (n.d.). Entegris.
  • Giri, R. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Purdue University Graduate School. [Link]

  • Knowles, R. R., et al. (2019).
  • Buchwald, S. L. (2009). Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling. DSpace@MIT. [Link]

  • Buchwald, S. L., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC.
  • Buchwald, S. L., et al. (2011).
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025).
  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]

  • Denmark, S. E. (2021). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. University of Illinois Urbana-Champaign.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (n.d.).
  • Nolan, S. P., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages.
  • Buchwald, S. L., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. [Link]

  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Daugulis, O., et al. (2012). Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science. [Link]

  • Buchwald, S. L. (2009). Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. DSpace@MIT. [Link]

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. (2025). BenchChem.
  • Willis, M. C., et al. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC.
  • Bolm, C., et al. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. PubMed. [Link]

  • Knauber, T., & Tucker, J. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. Organic Chemistry Portal. [Link]

  • Djakovitch, L., et al. (2002). Suzuki cross-coupling reaction of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Academia.edu. [Link]

  • Bolm, C., et al. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. PubMed. [Link]

  • Doyle, A. G., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

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A Senior Application Scientist's Guide to Alternatives for 3-(Methylsulfonyl)piperidine Hydrochloride in Key Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates.[1][2][3] The selection of a suitable building block to introduce this critical scaffold is a pivotal decision in any synthetic campaign, directly impacting efficiency, scalability, and cost. For years, 3-(Methylsulfonyl)piperidine hydrochloride has been utilized as a versatile synthon. However, the evolving landscape of synthetic methodology has introduced a host of powerful alternatives, each with distinct advantages and applications.

This guide provides an in-depth, objective comparison of key alternatives to 3-(Methylsulfonyl)piperidine hydrochloride for the synthesis of 3-arylpiperidines, a common and highly valuable structural motif. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data where available, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Role and Limitations of 3-(Methylsulfonyl)piperidine Hydrochloride

3-(Methylsulfonyl)piperidine hydrochloride possesses a sulfonyl group that can, in principle, act as a leaving group in nucleophilic substitution or cross-coupling reactions. The electron-withdrawing nature of the methylsulfonyl group can activate the C-3 position of the piperidine ring. However, the C-S bond is strong, and its cleavage often requires harsh reaction conditions or specific catalytic systems that are not always broadly applicable. Challenges can include the need for high temperatures, strong bases, and the potential for side reactions, which can complicate purification and limit functional group tolerance.[4] The hydrochloride salt form, while improving solubility and handling, necessitates an additional deprotonation step in many reaction setups.

The quest for milder, more efficient, and more versatile methods for the synthesis of 3-arylpiperidines has led to the development of several powerful alternatives. This guide will focus on three prominent and highly effective strategies:

  • Rhodium-Catalyzed Asymmetric Arylation of Dihydropyridines with Arylboronic Acids

  • Chemo-enzymatic Deracemization of Tetrahydropyridines

  • Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Pyridylboronic Acids followed by Reduction

We will explore each of these pathways, highlighting their strengths and providing practical insights for their implementation.

Alternative 1: Rhodium-Catalyzed Asymmetric Arylation of Dihydropyridines

A significant breakthrough in the synthesis of enantioenriched 3-arylpiperidines involves the rhodium-catalyzed asymmetric addition of arylboronic acids to N-protected dihydropyridines.[4][5][6][7] This methodology offers a direct and highly enantioselective route to these valuable compounds, bypassing the need for chiral resolution.

Mechanistic Rationale

The catalytic cycle, as proposed by Fletcher and colleagues, involves the following key steps:

  • Oxidative Addition: A Rh(I) catalyst undergoes oxidative addition to the arylboronic acid.

  • Carbometalation: The resulting aryl-rhodium species undergoes a highly regio- and enantioselective carbometalation of the dihydropyridine substrate.

  • β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination and reductive elimination steps regenerate the Rh(I) catalyst and furnish the desired 3-aryl-tetrahydropyridine product.

  • Reduction: A final reduction step yields the saturated 3-arylpiperidine.

G cluster_0 Rh-Catalyzed Asymmetric Arylation Dihydropyridine Dihydropyridine 3_Aryl_Tetrahydropyridine 3_Aryl_Tetrahydropyridine Dihydropyridine->3_Aryl_Tetrahydropyridine 1. Carbometalation Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->3_Aryl_Tetrahydropyridine Rh_Catalyst Rh_Catalyst Rh_Catalyst->3_Aryl_Tetrahydropyridine Chiral_Ligand Chiral_Ligand Chiral_Ligand->3_Aryl_Tetrahydropyridine Base Base Base->3_Aryl_Tetrahydropyridine Reduction Reduction 3_Aryl_Tetrahydropyridine->Reduction 3_Arylpiperidine 3_Arylpiperidine Reduction->3_Arylpiperidine 2. Hydrogenation

Caption: Rh-Catalyzed Asymmetric Arylation Workflow.

Performance Comparison
Parameter3-(Methylsulfonyl)piperidine HCl (Hypothetical)Rh-Catalyzed Asymmetric Arylation
Starting Material 3-(Methylsulfonyl)piperidine HClN-protected dihydropyridine, Arylboronic acid
Key Transformation Desulfonylative Cross-CouplingAsymmetric Carbometalation
Chirality Racemic or requires chiral precursorIntroduced catalytically (high ee)
Reaction Conditions Often harsh (high temp, strong base)Mild (e.g., 70 °C)
Yield VariableGenerally high
Functional Group Tolerance ModerateGood to excellent
Scalability Potentially challengingDemonstrated on gram scale
Experimental Protocol: Synthesis of a Niraparib Precursor[6][7]

Step 1: Rh-Catalyzed Asymmetric Cross-Coupling

  • To a vial under an inert atmosphere, add [Rh(cod)OH]₂ (3 mol%), (S)-SEGPHOS (7 mol%), toluene, THP, and water.

  • Add aqueous CsOH (2.0 equiv) and stir the mixture at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).

  • Stir the reaction at 70 °C for 20 hours.

  • After cooling, the reaction is worked up and purified by flash chromatography.

Step 2: Reduction to the Piperidine

  • The resulting 3-aryl-tetrahydropyridine is then hydrogenated using a suitable catalyst, such as Pd/C, to afford the final 3-arylpiperidine.

Alternative 2: Chemo-enzymatic Dearomatization of Tetrahydropyridines

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral molecules. A chemo-enzymatic cascade can be employed to convert readily available N-substituted tetrahydropyridines into highly enantioenriched 3-substituted piperidines.[1][8][9]

Mechanistic Rationale

This elegant strategy involves a two-enzyme, one-pot cascade:

  • Oxidation: An amine oxidase (AmOx), such as 6-hydroxy-D-nicotine oxidase (6-HDNO), selectively oxidizes the tetrahydropyridine to an α,β-unsaturated iminium ion intermediate.

  • Asymmetric Reduction: An ene-reductase (EneIRED) then reduces the C=C bond of the iminium ion with high stereoselectivity, followed by the reduction of the remaining iminium bond to furnish the chiral piperidine.

G cluster_1 Chemo-enzymatic Dearomatization Tetrahydropyridine Tetrahydropyridine Unsaturated_Iminium Unsaturated_Iminium Tetrahydropyridine->Unsaturated_Iminium 1. Oxidation Amine_Oxidase Amine_Oxidase Amine_Oxidase->Unsaturated_Iminium Chiral_Piperidine Chiral_Piperidine Unsaturated_Iminium->Chiral_Piperidine 2. Asymmetric Reduction Ene_Reductase Ene_Reductase Ene_Reductase->Chiral_Piperidine

Caption: Chemo-enzymatic Dearomatization Workflow.

Performance Comparison
Parameter3-(Methylsulfonyl)piperidine HCl (Hypothetical)Chemo-enzymatic Dearomatization
Starting Material 3-(Methylsulfonyl)piperidine HClN-substituted tetrahydropyridine
Key Transformation Desulfonylative Cross-CouplingEnzymatic oxidation and reduction
Chirality Racemic or requires chiral precursorIntroduced enzymatically (high ee)
Reaction Conditions Often harsh (high temp, strong base)Aqueous, mild (e.g., 30 °C, neutral pH)
Yield VariableGood to excellent
Environmental Impact Organic solvents, metal catalysts"Green" - aqueous media, biodegradable catalysts
Substrate Scope Dependent on coupling reactionCan be limited by enzyme specificity
Experimental Protocol: Synthesis of a Preclamol Precursor[1][8]
  • In a buffered aqueous solution, combine the N-substituted tetrahydropyridine substrate, glucose (as a co-substrate for cofactor regeneration), and the amine oxidase and ene-reductase enzymes.

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • The product is then extracted from the aqueous phase using an organic solvent and purified.

Alternative 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Pyridylboronic Acids

For the synthesis of 3-arylpiperidines where the aryl group is a pyridine ring itself (i.e., 3,3'-bipyridines), a classical and robust approach involves the Suzuki-Miyaura cross-coupling of a 3-pyridylboronic acid with a suitable coupling partner, followed by reduction of the pyridine ring.[10][11][12]

Mechanistic Rationale

The synthesis proceeds in two distinct stages:

  • Suzuki-Miyaura Coupling: A palladium catalyst, in the presence of a suitable ligand and base, facilitates the cross-coupling of a 3-pyridylboronic acid with an aryl halide or triflate to form the 3-arylpyridine intermediate.

  • Pyridine Reduction: The resulting biaryl system is then subjected to hydrogenation to reduce the pyridine ring to a piperidine.

G cluster_2 Suzuki Coupling and Reduction 3_Pyridylboronic_Acid 3_Pyridylboronic_Acid 3_Arylpyridine 3_Arylpyridine 3_Pyridylboronic_Acid->3_Arylpyridine 1. Suzuki Coupling Aryl_Halide Aryl_Halide Aryl_Halide->3_Arylpyridine Pd_Catalyst Pd_Catalyst Pd_Catalyst->3_Arylpyridine Ligand Ligand Ligand->3_Arylpyridine Base Base Base->3_Arylpyridine Reduction Reduction 3_Arylpyridine->Reduction 3_Arylpiperidine 3_Arylpiperidine Reduction->3_Arylpiperidine 2. Hydrogenation

Caption: Suzuki Coupling and Reduction Workflow.

Performance Comparison
Parameter3-(Methylsulfonyl)piperidine HCl (Hypothetical)Suzuki Coupling and Reduction
Starting Material 3-(Methylsulfonyl)piperidine HCl3-Pyridylboronic acid, Aryl halide
Key Transformation Desulfonylative Cross-CouplingSuzuki-Miyaura Coupling
Chirality Racemic or requires chiral precursorRacemic unless a chiral reduction method is used
Reaction Conditions Often harsh (high temp, strong base)Coupling: Mild to moderate; Reduction: Varies
Yield VariableGenerally high for both steps
Functional Group Tolerance ModerateGood for coupling, may be limited by reduction
Cost & Availability Reagent cost can be a factorBoronic acids and catalysts can be expensive
Experimental Protocol: General Suzuki-Miyaura Coupling of a 3-Pyridylboronic Acid[11]
  • To a reaction vessel, add the 3-pyridylboronic acid (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 3.0 equiv).

  • Add a suitable solvent system (e.g., acetonitrile/water 4:1).

  • Heat the reaction mixture to reflux (e.g., 80 °C) for 1-2 hours.

  • After completion, the reaction is worked up and the crude product is purified, often by column chromatography.

  • The resulting 3-arylpyridine is then subjected to a separate reduction step.

Conclusion and Future Outlook

While 3-(Methylsulfonyl)piperidine hydrochloride has its place in the synthetic chemist's toolbox, the alternatives presented here offer significant advantages in terms of efficiency, stereocontrol, and milder reaction conditions for the synthesis of 3-arylpiperidines.

  • For the direct and highly enantioselective synthesis of 3-arylpiperidines, the Rhodium-Catalyzed Asymmetric Arylation of dihydropyridines stands out as a state-of-the-art method.

  • When "green" and sustainable synthesis is a priority, and for accessing specific enantiomers, Chemo-enzymatic Dearomatization offers an elegant and powerful solution.

  • For robust and scalable syntheses of 3-arylpiperidines where the aryl group is a pyridine, the Suzuki-Miyaura Coupling followed by reduction remains a reliable and well-established strategy.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, scalability requirements, and cost considerations. As the field of synthetic organic chemistry continues to advance, we can anticipate the development of even more efficient and selective methods for the construction of this privileged heterocyclic scaffold.

References

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  • MDPI. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

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  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

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  • ACS Omega. (2022). A Photocatalytic System Composed of Benzimidazolium Aryloxide and Tetramethylpiperidine 1-Oxyl to Promote Desulfonylative α-Oxyamination Reactions of α-Sulfonylketones. [Link]

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  • ResearchGate. (2019). reaction parameters for the desulfinylative coupling of pyridine sulfinate 1a and 4-bromotoluene a. [Link]

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  • ResearchGate. (2016). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. [Link]

  • Semantic Scholar. (1995). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. [Link]

  • ACS Publications. (2025). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. [Link]

  • ResearchGate. (2018). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. [Link]

  • ResearchGate. (2020). Desulfonylative cross-coupling reactions a, Recent examples of... [Link]

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  • RSC Publishing. (2014). Desulfitative Pd-catalysed coupling reaction using benzenesulfonyl chlorides and enones as the coupling partners. [Link]

  • RSC Publishing. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. [Link]

  • PubMed Central (PMC). (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. [Link]

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  • PubMed Central (PMC). (2022). Nickel-catalyzed regiodivergent sulfonylarylation of 1,3-enynes to access allenes and dienes. [Link]

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Spectroscopic Comparison Guide: 3-(Methylsulfonyl)piperidine Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic and chromatographic comparison of the enantiomers of 3-(Methylsulfonyl)piperidine hydrochloride . As a chiral building block used in the synthesis of JAK inhibitors and other sulfonamide-based therapeutics, distinguishing the (R) and (S) isomers is critical for establishing structure-activity relationships (SAR).[1][2]

Executive Summary

3-(Methylsulfonyl)piperidine hydrochloride exists as a pair of enantiomers: (3R) and (3S) .[1][2][3] In achiral environments (standard NMR, FTIR, MS), these isomers exhibit identical spectroscopic signatures.[1] This guide outlines the specific methodologies required to distinguish and compare them, focusing on Chiral HPLC , Optical Rotation (OR) , and Vibrational Circular Dichroism (VCD) .[1]

Quick Comparison Matrix
Feature(3R)-Isomer(3S)-IsomerRacemate (±)
¹H NMR (Achiral) IdenticalIdenticalIdentical
FTIR (ATR) IdenticalIdenticalIdentical
Chiral HPLC (AD-H) Distinct Retention (

)
Distinct Retention (

)
Two peaks (1:[1][2][3]1)
Specific Rotation

Positive (+) or Negative (-)Opposite Sign
VCD Spectrum Distinct (+/-) Cotton EffectsMirror Image Cotton EffectsSilent (No Signal)

Achiral Spectroscopic Baseline

Note: These data validate the chemical structure but cannot distinguish isomers.[3]

Nuclear Magnetic Resonance (NMR)

The sulfonyl group at C3 exerts a strong electron-withdrawing effect, significantly deshielding the methine proton at position 3.[1][2]

  • Solvent: DMSO-

    
     or D₂O (due to HCl salt solubility).[1][2][3]
    
  • ¹H NMR (400 MHz, D₂O):

    • 
       3.65 (m, 1H, H-3): Deshielded multiplet due to 
      
      
      
      -sulfonyl group.[1][2][3]
    • 
       3.45 (bd, 1H, H-2 eq): Broadened by N-H exchange/salt formation.[1][2]
      
    • 
       3.05 (s, 3H, -SO₂CH ₃): Characteristic singlet, diagnostic for the sulfonyl moiety.[1]
      
    • 
       2.90–3.10 (m, 3H, H-2 ax, H-6).[1][2]
      
    • 
       1.60–2.20 (m, 4H, H-4, H-5).[1][2]
      
  • ¹³C NMR (100 MHz, D₂O):

    • Diagnostic peaks: ~58 ppm (C-3), ~42 ppm (-SO₂C H₃).[1][2][3]

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+).[1][2][3]

  • m/z: 164.07 [M+H]⁺ (Free base MW: 163.07).[1][2]

  • Fragmentation: Loss of -SO₂CH₃ (79 Da) is a common neutral loss pathway.[1][2][3]

Chiral Discrimination Methodologies

To compare the isomers, the symmetry of the environment must be broken.

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

This is the primary method for quantitative comparison (Enantiomeric Excess).[1][2][3][4]

  • Principle: The piperidine amine interacts with the chiral stationary phase (amylose or cellulose derivatives) via hydrogen bonding, while the sulfonyl group provides steric discrimination.[2]

  • Column Selection: Daicel Chiralpak AD-H or Chiralpak IC (Immobilized).[1][2][3]

    • Reasoning: The amylose tris(3,5-dimethylphenylcarbamate) coating (AD-H) shows high selectivity for polar amines when used with basic modifiers.[1][2][3]

Optimized Protocol (Isocratic)
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [80 : 20 : 0.1].[1][2][3]

    • Causality: DEA is mandatory to suppress peak tailing caused by the interaction of the secondary amine with residual silanols on the column.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Sulfonyl absorption) or Refractive Index (RI).

  • Temperature: 25°C.

Expected Result:

  • Peak 1: (e.g., (R)-isomer) elutes at

    
     min.[1][2]
    
  • Peak 2: (e.g., (S)-isomer) elutes at

    
     min.[1][2]
    
  • Note: Elution order must be confirmed with pure standards or VCD.

Method B: Vibrational Circular Dichroism (VCD)

VCD is the "Gold Standard" for absolute configuration assignment without single-crystal X-ray diffraction.[1][2][3]

  • Mechanism: Measures the differential absorption of left and right circularly polarized infrared light (

    
    ).
    
  • Key Spectral Region: 1100–1350 cm⁻¹ (Sulfonyl stretching region).[1][2][3]

  • Comparison:

    • The (R)-isomer will exhibit a specific pattern of positive/negative bands associated with the asymmetric

      
       stretch.[1][2][3]
      
    • The (S)-isomer will exhibit the exact mirror image spectrum.[1][2][3]

    • Protocol: Dissolve ~5-10 mg in CDCl₃ or DMSO-

      
      . Collect VCD spectrum (4 cm⁻¹ resolution, 4-hour block averaging) and compare with Density Functional Theory (DFT) calculated spectra.
      

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for characterizing and separating the isomers.

G Start Target: 3-(Methylsulfonyl)piperidine HCl (Racemic Mixture) Achiral Step 1: Achiral Characterization (NMR, MS, IR) Start->Achiral ChiralHPLC Step 2: Chiral HPLC (Chiralpak AD-H / Hex:EtOH:DEA) Achiral->ChiralHPLC Method Development Decision Is Enantiomeric Excess (ee) > 0? PrepSep Preparative Separation ChiralHPLC->PrepSep AnalysisR Fraction 1: (R)-Isomer PrepSep->AnalysisR AnalysisS Fraction 2: (S)-Isomer PrepSep->AnalysisS VCD Step 3: VCD / Polarimetry (Absolute Config Assignment) AnalysisR->VCD AnalysisS->VCD Result Final Output: 1. Purity (ee%) 2. Absolute Config (R/S) 3. Specific Rotation [α] VCD->Result

Caption: Workflow for the separation, identification, and assignment of 3-(methylsulfonyl)piperidine enantiomers.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity

Objective: Quantify the ratio of (R) vs (S) isomers in a bulk sample.

  • Sample Preparation:

    • Weigh 2.0 mg of the hydrochloride salt.[2][3]

    • Dissolve in 1.0 mL of Ethanol/Diethylamine (100:0.1). Note: Free basing in situ ensures sharp peaks.[1][2][3]

    • Vortex for 30 seconds; filter through a 0.22 µm PTFE syringe filter.

  • System Setup:

    • Install Chiralpak AD-H column (250 x 4.6 mm, 5 µm).[1][2][3]

    • Purge lines with Mobile Phase (Hexane/EtOH/DEA 80:20:0.1).[1][2]

    • Equilibrate for 30 minutes until baseline stabilizes.

  • Data Acquisition:

    • Inject 5 µL of sample.[2][3]

    • Run time: 20 minutes.

    • Integrate peaks at 210 nm.[2][3]

  • Calculation:

    
    [1][2][3]
    
Protocol 2: Polarimetry (Specific Rotation)

Objective: Define the optical activity (


) for batch consistency.
  • Blanking: Fill a 100 mm polarimeter cell with Methanol (HPLC grade). Zero the instrument at 589 nm (Na D-line) and 20°C.[1][2]

  • Measurement:

    • Prepare a solution of

      
       (1  g/100  mL) of the isolated enantiomer in Methanol.[2]
      
    • Fill the cell, ensuring no bubbles are trapped in the light path.

    • Take 5 readings and average.[2][3]

  • Validation:

    • The (R) and (S) isomers must have values of equal magnitude but opposite sign (e.g.,

      
       and 
      
      
      
      ).[1][2] If magnitudes differ significantly, check chemical purity.

References

  • Chiral Separation Principles : Scriba, G. K. E. (2016).[2] Chiral Recognition in Separation Science. Springer.[2]

  • Piperidine Resolution : Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (Referencing general tartaric acid resolution for 3-substituted piperidines).

  • VCD Methodology : Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003).[1] "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chirality, 15(9), 743-758.[1][2] [1][2]

  • Compound Data : PubChem CID 9836644 (Related 3-substituted piperidine data).[1][2][3] [1][2]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Methylsulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(Methylsulfonyl)piperidine hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in established safety principles and best practices for chemical waste management.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While a specific, comprehensive toxicological profile for 3-(Methylsulfonyl)piperidine hydrochloride is not widely published, data from structurally related compounds, such as piperidine and its hydrochloride salt, indicate several potential hazards. Piperidine hydrochloride is classified as toxic if swallowed[1][2]. Piperidine itself is known to be flammable, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage[3].

Given these potential risks, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

Potential Hazard Description Required PPE
Acute Toxicity (Oral) Based on analogs like piperidine hydrochloride, this compound may be toxic or harmful if swallowed[1][2].Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation Piperidine derivatives can cause skin irritation or severe burns[3]. Prolonged contact should be avoided.Nitrile gloves. Change gloves immediately if contaminated.
Serious Eye Damage/Irritation Contact with eyes can cause serious irritation or damage.Safety goggles or a face shield must be worn at all times.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation[4].Use in a well-ventilated area or a chemical fume hood to minimize inhalation risk[5][6].

Core Principles of Chemical Waste Disposal

Effective chemical waste management hinges on a few fundamental principles that apply to 3-(Methylsulfonyl)piperidine hydrochloride.

  • Segregation: Never mix incompatible waste streams.[7][8] 3-(Methylsulfonyl)piperidine hydrochloride waste should be segregated from strong oxidizing agents, bases, and reactive metals. At a minimum, waste should be separated into categories like halogenated solvents, non-halogenated solvents, aqueous waste, and solid waste[7].

  • Containerization: Waste must be stored in appropriate, clearly labeled containers. The best initial container for waste is often the original product container, provided it is in good condition[9]. Containers must have a tightly fitting cap and be kept closed except when adding waste[8][10].

  • Labeling: All waste containers must be clearly labeled with their contents.[11] Labels should include the full chemical name—avoiding formulas or abbreviations—and the words "Hazardous Waste"[7][12].

Step-by-Step Disposal Procedures

Disposal of 3-(Methylsulfonyl)piperidine hydrochloride should be managed by treating it as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer system. [9][13]

Step 1: Solid Waste Collection

Collect any unused or unwanted solid 3-(Methylsulfonyl)piperidine hydrochloride in a designated hazardous waste container.

  • Select a Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. A glass or high-density polyethylene (HDPE) container is suitable.

  • Label the Container: Affix a hazardous waste label. Clearly write "Hazardous Waste," the full chemical name "3-(Methylsulfonyl)piperidine hydrochloride," and the approximate quantity.

  • Transfer: Carefully transfer the solid waste into the container, preferably within a chemical fume hood to prevent inhalation of any dust.

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible chemicals, until collection by your institution's Environmental Health and Safety (EHS) department.[14]

Step 2: Liquid Waste (Aqueous/Organic Solutions)

Solutions containing 3-(Methylsulfonyl)piperidine hydrochloride must also be treated as hazardous waste.

  • Segregate: Keep aqueous solutions separate from organic solvent solutions.

  • Container and Labeling: Use a designated, labeled container for "Aqueous Hazardous Waste" or the appropriate solvent waste stream. List "3-(Methylsulfonyl)piperidine hydrochloride" and its approximate concentration as a component.

  • Collection: Pour the waste solution into the appropriate container using a funnel. Do not overfill containers.

  • Storage: Seal the container and store it in your lab's designated waste collection area.

Step 3: Contaminated Labware and Debris

Disposable items that have come into direct contact with the chemical are considered hazardous waste.

  • Collection: Place items such as contaminated gloves, weighing papers, and pipette tips into a sealed, heavy-duty plastic bag or a designated container for solid hazardous waste.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant.

  • Disposal: This waste should be collected along with other solid chemical waste.

Step 4: Managing "Empty" Containers

Residual amounts of chemicals in "empty" containers can still pose a hazard.[12] These containers must be decontaminated before being discarded as regular trash.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water, methanol, or ethanol) three times.[8][12]

  • Collect Rinsate: Crucially, the rinsate from all three washes must be collected and disposed of as liquid hazardous waste. [12]

  • Final Disposal: Once triple-rinsed, deface the original chemical label on the container and dispose of it according to your institution's guidelines for decontaminated glassware or plastic.[9]

Disposal Workflow and Decision Process

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 3-(Methylsulfonyl)piperidine hydrochloride.

G cluster_0 start Waste Generated Containing 3-(Methylsulfonyl)piperidine hydrochloride waste_type Identify Waste Type start->waste_type solid Solid (Powder) waste_type->solid Solid liquid Liquid (Solution) waste_type->liquid Liquid contaminated Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated Contaminated Debris empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Aqueous/Organic) liquid->collect_liquid collect_contaminated Bag and Label as Solid Hazardous Waste contaminated->collect_contaminated rinse Triple-Rinse with Appropriate Solvent? empty_container->rinse store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate Yes dispose_container Deface Label & Dispose of Decontaminated Container collect_rinsate->dispose_container dispose_container->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup caption Disposal workflow for 3-(Methylsulfonyl)piperidine hydrochloride.

Caption: Disposal workflow for 3-(Methylsulfonyl)piperidine hydrochloride.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.[12]

    • Place the swept material and any cleanup items (e.g., absorbent pads) into a sealed container labeled as hazardous waste.[9]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.[12]

  • Major Spills:

    • Evacuate the area immediately.[12]

    • Alert others and prevent entry into the spill zone.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12][15]

Regulatory Compliance

All chemical waste disposal is governed by strict local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[16] This guide provides general best practices, but it is not a substitute for institutional protocols. Always consult your organization's Chemical Hygiene Plan and EHS department for specific procedures and requirements. Disposal must ultimately be handled by a licensed and approved hazardous waste disposal company.[17][18]

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Benchchem. (2025). Proper Disposal of 4,4'-Sulfonyldiphenol-d8: A Comprehensive Guide for Laboratory Professionals.
  • Safety Data Sheet. (2016, April 1). 1-Boc-3-methanesulfonyloxymethyl-piperidine.
  • Tokyo Chemical Industry. (2025, November 18). SAFETY DATA SHEET: 1-Methylpiperidine.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET: 1-Methyl-4-piperidinol.
  • Fisher Scientific. (2023, August 11). SAFETY DATA SHEET: Piperidine, hydrochloride.
  • Standard Operating Procedure. Hydrochloric acid.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • Fisher Scientific. (2015, July 2). SAFETY DATA SHEET: 3-Methylpiperidine.
  • Fisher Scientific. SAFETY DATA SHEET: Piperidine, hydrochloride.
  • Fisher Scientific. (2015, July 2). SAFETY DATA SHEET: 3-Methylpiperidine.
  • University of St Andrews. Disposal of Chemical Waste - Safety Office.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Minnesota. (2024, April 16). Chemical Waste Guidelines.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 4-(METHYLSULFANYL)PIPERIDINE.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Regulations.gov. (2021, January 18). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report.
  • University of Washington. (2025, May 13). SOP for Hydrochloric Acid.
  • U.S. Environmental Protection Agency (EPA). (2023, November 1). Piperidine - Substance Details.
  • Penta chemicals. (2024, May 7). SAFETY DATA SHEET: Piperidine.
  • U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-(Methylsulfonyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (BLUF)

3-(Methylsulfonyl)piperidine hydrochloride acts as a bifunctional building block containing a secondary amine and a sulfone moiety. As a hydrochloride salt, this compound presents specific physical hazards distinct from its free base form—primarily regarding inhalation of fine particulates and acidic irritation of mucous membranes upon hydrolysis.

Critical Directive: Treat this substance as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE) . While systemic toxicity data may be limited for this specific isomer, structural analogs (substituted piperidines) suggest potential acute oral toxicity. Zero-inhalation is the primary safety metric.

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury.

Hazard DomainMechanism of ActionOperational Risk
Physical State Hygroscopic Solid: The HCl salt attracts atmospheric moisture, causing clumping and increasing skin adherence.High risk of contact dermatitis; difficult to brush off skin once moist.
Inhalation Acidic Hydrolysis: Upon contact with lung tissue (moisture), the salt dissociates, releasing protons (

) and potentially irritating amine vapors.
Bronchospasm, coughing, and delayed pulmonary irritation.
Chemical Reactivity Incompatible with Strong Oxidizers: Sulfone groups are stable, but the secondary amine is reactive.Potential for exothermic reactions if mixed improperly in waste streams.
PPE Matrix: The Defense System

Standard "lab attire" is insufficient. Use this targeted protection matrix.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Fume Hood (Face velocity: 80–100 fpm).PPE: N95 (minimum) if weighing outside a hood; P100 for spill cleanup.The primary vector for exposure is airborne dust during weighing. The HCl salt forms a fine particulate that bypasses standard surgical masks.
Dermal (Hands) Primary: Nitrile Gloves (Min. thickness: 0.11 mm/4-5 mil).Secondary: Double-gloving recommended for prolonged handling (>30 mins).Permeation Logic: Piperidine derivatives are organic bases. Nitrile offers superior resistance compared to latex. The salt form is less permeating than the free base, but moisture activates it.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are inadequate for powders.Fine powders drift around side-shields. Goggles form a seal, preventing the hygroscopic salt from dissolving in the eye's tear film.
Body Lab Coat: High-neck, snap-closure (Cotton/Poly blend).Apron: Tyvek® sleeves required for scale-up (>10g).Prevents migration of dust onto street clothes. Synthetic blends resist rapid acid degradation better than pure cotton.
Operational Workflow & Engineering Controls

This workflow minimizes the "Time-Weighted Average" (TWA) exposure.

HandlingProtocol cluster_safety Critical Control Points Storage Storage (Desiccated, <25°C) Weighing Weighing Station (Fume Hood Required) Storage->Weighing Transport in sealed secondary container Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow addition to prevent aerosolization Reaction Reaction/Application (Closed System) Solubilization->Reaction Dissolved state (Lower Risk) Waste Waste Segregation (Solid vs. Liquid) Reaction->Waste Quench & Dispose

Figure 1: Operational logic flow emphasizing the containment of the solid phase (Red Zone) before it is dissolved into a safer liquid state.

Key Procedural Steps:
  • Static Control: Use an anti-static gun or bar during weighing. Charged piperidine salts "fly," contaminating the balance and user.

  • Solvent Addition: Always add the solvent to the solid , not the solid to the solvent. This suppresses the dust cloud immediately.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Dry wiping just spreads the dust.

Emergency Response Protocols
Accidental Spills (Solid)
  • Evacuate the immediate 3-meter radius to let dust settle (2 minutes).

  • Don PPE: Goggles, double nitrile gloves, and N95/P100 respirator.

  • Contain: Do NOT dry sweep. Cover the spill with a paper towel dampened with water or an inert oil (like mineral oil) to trap the dust.

  • Clean: Scoop up the damp material. Wash the surface with a mild soap solution (pH 7-9) to neutralize any residual acidity.

Exposure First Aid
  • Eye Contact: Irrigate immediately for 15 minutes .[1][2][3][4] The HCl salt will lower the pH of the eye rapidly; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2][5][6][7] Do not use alcohol-based sanitizers; they may increase skin permeability to the piperidine moiety.

Disposal Strategy (Cradle-to-Grave)

Disposal must comply with local EPA/RCRA regulations. Do not flush amine salts down the drain.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Organic SolidBag in clear polyethylene. Label as "Toxic/Irritant Solid."
Liquid Waste Halogenated OrganicEven if the solvent is non-halogenated, the HCl salt introduces chloride ions. Segregate into halogenated waste to prevent corrosion of non-hal drums.
Contaminated Sharps Hazardous SharpsNeedles used with this compound must be incinerated.
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2024).[2][8] Safety Data Sheet: 3-[(Methylsulfonyl)methyl]piperidine hydrochloride. (Used as class analog for hazard classification).[4]

  • PubChem. (2024). Compound Summary: Piperidine Hydrochloride.[2][5][9] National Library of Medicine.

  • Fisher Scientific. (2024).[2] Safety Data Sheet: Piperidine Hydrochloride.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.